molecular formula C8H7N5 B3178397 Di(pyrazin-2-yl)amine CAS No. 533930-18-6

Di(pyrazin-2-yl)amine

Cat. No.: B3178397
CAS No.: 533930-18-6
M. Wt: 173.17 g/mol
InChI Key: NGUJZUZCTOZSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di(pyrazin-2-yl)amine is a nitrogen-dense heterocyclic compound that serves as a versatile chemical intermediate in advanced research and development. Its core value lies in its application as a key building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and material science. In pharmaceutical research, this and similar pyrazine derivatives are instrumental in the solid-phase peptide synthesis (SPPS) of complex or "difficult sequences," including vital membrane proteins such as G-protein coupled receptors (GPCRs) and ion channels . These proteins are of significant interest as they represent targets for approximately 60% of all FDA-approved drugs . Furthermore, the compound's structure makes it a valuable precursor in the design and development of peptide-based therapeutics and vaccines, an area of biotechnology that is rapidly expanding . The global market for peptide therapeutics is anticipated to grow substantially, underscoring the importance of specialized chemical intermediates . As a research chemical, this compound can be utilized to create novel molecular entities, incorporate specific functional groups, or as a scaffold in the exploration of new biological activities. This product is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyrazin-2-ylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c1-3-11-7(5-9-1)13-8-6-10-2-4-12-8/h1-6H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUJZUZCTOZSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Di(pyrazin-2-yl)amine: A Key Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Di(pyrazin-2-yl)amine is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazine ring is a well-established pharmacophore found in numerous approved drugs and clinical candidates, valued for its role in modulating biological activity and improving pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of a robust synthetic route to this compound via the Buchwald-Hartwig amination, details its thorough characterization using modern analytical techniques, and discusses its potential applications for professionals in drug development. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both practical utility and scientific rigor.

Introduction: The Significance of the Pyrazine Moiety

The pyrazine nucleus is a privileged scaffold in pharmaceutical sciences, integral to the structure of drugs with diverse therapeutic applications, from the anti-tuberculosis agent Pyrazinamide to novel anticancer and anti-inflammatory compounds.[3][4] Its two nitrogen atoms, positioned at the 1 and 4 positions of the six-membered aromatic ring, act as hydrogen bond acceptors and sites for metabolic transformations, making it a versatile building block for tuning drug-receptor interactions and ADME (absorption, distribution, metabolism, and excretion) profiles.[2][5]

This compound, which links two of these important rings via a secondary amine, presents a unique three-dimensional structure and a rich array of potential donor-acceptor sites. This makes it an attractive core for designing ligands for various biological targets, particularly kinases and other ATP-binding proteins. This guide offers a detailed protocol for its synthesis and a multi-faceted approach to its structural verification.

Synthetic Strategy: The Buchwald-Hartwig Amination

The formation of the C-N bond between the two pyrazine rings is the key synthetic challenge. While classical methods like the Ullmann condensation exist, they often require harsh conditions such as high temperatures and stoichiometric amounts of copper, limiting their scope and functional group tolerance.[6][7][8] The palladium-catalyzed Buchwald-Hartwig amination represents a more modern, efficient, and versatile alternative, allowing for C-N bond formation under milder conditions with a broader range of substrates.[9][10]

Rationale for Method Selection

The Buchwald-Hartwig reaction is selected for its superior performance in coupling heteroaryl halides with amines. The causality behind this choice rests on several factors:

  • Mild Conditions: The reaction proceeds at significantly lower temperatures than the Ullmann condensation, preserving sensitive functional groups.

  • Catalytic Efficiency: Only a small amount of palladium catalyst is required, making the process more atom-economical and reducing metal contamination in the final product.[10]

  • Ligand-Tunable Reactivity: The use of specialized phosphine ligands allows for fine-tuning of the catalyst's activity and stability, enabling the coupling of even challenging substrates. Ligands with a large "bite angle," such as Xantphos, are particularly effective as they promote the crucial reductive elimination step that forms the final C-N bond.[9]

  • Broad Substrate Scope: The methodology is well-established for a wide variety of aryl/heteroaryl halides and amines.[11]

The proposed synthesis couples 2-chloropyrazine with 2-aminopyrazine, using a palladium catalyst, a phosphine ligand, and a base in an anhydrous solvent.

Synthetic Workflow Diagram

The overall process from reactants to purified product is illustrated below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions r1 2-Chloropyrazine reaction Buchwald-Hartwig C-N Coupling r1->reaction r2 2-Aminopyrazine r2->reaction c1 Pd₂(dba)₃ (Catalyst) c1->reaction c2 Xantphos (Ligand) c2->reaction c3 NaOtBu (Base) c3->reaction c4 Toluene (Solvent, Anhydrous) c4->reaction c5 Inert Atmosphere (N₂ or Ar) Heat (e.g., 110 °C) c5->reaction crude Crude Reaction Mixture reaction->crude Yields crude product purification Purification (Silica Gel Column Chromatography) crude->purification product Pure this compound purification->product Isolation

Caption: Synthetic workflow for this compound via Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the described conditions, particularly the use of anhydrous solvent and an inert atmosphere, is critical for success.

Materials & Reagents:

  • 2-Chloropyrazine (1.0 eq)

  • 2-Aminopyrazine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

  • Xantphos (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Ethyl Acetate (EtOAc) for chromatography

  • Hexanes for chromatography

  • Silica Gel (230-400 mesh)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine, 2-aminopyrazine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloropyrazine) is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Quench carefully with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Isolation: Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield this compound as a solid. Dry under high vacuum.

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound requires a suite of analytical techniques. Each method provides a unique piece of structural information, and together they offer definitive proof of structure.

Characterization Workflow Diagram

G product Synthesized Compound (this compound) nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Provides ir IR Spectroscopy product->ir Provides ms Mass Spectrometry product->ms Provides xray X-Ray Crystallography (if crystalline) product->xray Provides nmr_info Proton/Carbon Environment & Connectivity nmr->nmr_info ir_info Presence of Functional Groups (N-H, C-N) ir->ir_info ms_info Molecular Weight & Formula Confirmation ms->ms_info xray_info Definitive 3D Structure & Intermolecular Interactions xray->xray_info

Caption: Logical workflow for the structural characterization of the synthesized compound.

Spectroscopic and Analytical Data Summary

The following table summarizes the expected analytical data for this compound (C₈H₇N₅).

Technique Parameter Expected Result / Observation Rationale
¹H NMR Chemical Shift (δ)~8.0-8.5 ppm (multiple signals, pyrazine-H), ~9.0-9.5 ppm (singlet, N-H)The protons on the electron-deficient pyrazine rings are deshielded and appear in the aromatic region. The amine proton is also deshielded.[12][13]
¹³C NMR Number of Signals4-5 signals in the aromatic region (130-160 ppm)Due to the molecule's symmetry, chemically equivalent carbons will produce a single signal.
IR Spectroscopy Wavenumber (cm⁻¹)~3350-3310 cm⁻¹ (sharp, medium), ~1600-1450 cm⁻¹ (C=N, C=C stretch), ~1335-1250 cm⁻¹ (C-N stretch)The single N-H stretch is characteristic of a secondary amine.[14][15] Aromatic ring stretches are also expected.[16][17]
Mass Spectrometry m/z[M+H]⁺ at 174.0774Corresponds to the exact mass of the protonated molecule (C₈H₈N₅⁺).[18]
Melting Point Temperature (°C)To be determinedA sharp melting point is an indicator of high purity.
X-ray Crystallography Structural DataN/A (requires single crystal)Would provide definitive bond lengths, angles, and crystal packing information, including potential hydrogen bonding networks.[13][19][20]

Conclusion and Future Outlook

This guide outlines a reliable and modern synthetic route for this compound, a compound with considerable potential in drug discovery and materials science. The Buchwald-Hartwig amination provides an efficient means of production, while the described multi-technique characterization ensures the compound's structural integrity and purity. Researchers in drug development can use this core scaffold as a starting point for creating extensive libraries of derivatives, exploring their structure-activity relationships against various therapeutic targets. The continued exploration of pyrazine-based compounds is a promising avenue for the discovery of next-generation therapeutics.[3][21]

References

A Researcher's Guide to the Structural Elucidation of Di(pyrazin-2-yl)amine: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Di(pyrazin-2-yl)amine, a molecule of significant interest within medicinal chemistry, possesses a structural framework amenable to a rich variety of intermolecular interactions that dictate its solid-state properties. Understanding its three-dimensional structure is paramount for rational drug design, polymorphism screening, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound, from initial synthesis and crystallization to advanced structural elucidation and characterization. We delve into the causality behind experimental choices, offering a self-validating system of protocols that integrate single-crystal and powder X-ray diffraction with complementary spectroscopic and thermal analysis techniques. This document is intended to serve as a practical manual for researchers, offering both the "how" and the "why" behind the comprehensive structural analysis of this important heterocyclic amine.

Introduction: The Significance of Crystal Structure in Pyrazine-Based Drug Discovery

The pyrazine moiety is a well-established pharmacophore present in numerous approved and experimental drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions.[1] For molecules like this compound, the precise arrangement of molecules in the crystalline lattice—its crystal structure—governs critical physicochemical properties such as solubility, dissolution rate, melting point, and stability.[2] A thorough analysis of this structure provides invaluable insights into potential polymorphic forms, solvation states, and the intermolecular forces that can be modulated to optimize drug performance. This guide will walk through the essential steps to achieve a comprehensive understanding of the this compound crystal structure, a foundational piece of knowledge in its development as a potential therapeutic agent.

Synthesis and Crystallization: The Foundation of Structural Analysis

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

Based on established methods for analogous N-aryl amines, a palladium-catalyzed Buchwald-Hartwig amination reaction is a reliable approach.[3] This method involves the cross-coupling of an amine with a halo-heteroarene.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-aminopyrazine (1.0 eq), 2-chloropyrazine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (2.2 eq).

  • Solvent Addition: Add anhydrous toluene as the solvent.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Growing Single Crystals

The growth of diffraction-quality single crystals is often the most challenging step. The key is to allow for the slow, ordered arrangement of molecules from a supersaturated solution.

Experimental Protocol: Slow Evaporation Method

  • Solvent Screening: Dissolve a small amount of purified this compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures) to find a solvent in which the compound is sparingly soluble at room temperature.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature.

  • Crystallization: Filter the warm solution into a clean vial, cover it with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of several days to weeks.

Core Structural Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Workflow for SC-XRD Analysis:

sc_xrd_workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXT) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol:

  • Crystal Mounting: Carefully select a well-formed single crystal (typically <0.5 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[4] The instrument software will typically determine an optimal data collection strategy. Data is collected as a series of diffraction images at various crystal orientations.

  • Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., absorption).[5]

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to optimize the fit.[5]

Deciphering the Architecture: Analysis of Crystallographic Data

The final output of an SC-XRD experiment is a Crystallographic Information File (CIF), which contains the atomic coordinates, unit cell parameters, and other essential data. The analysis focuses on intramolecular geometry and intermolecular interactions.

Intramolecular Geometry

Analysis of bond lengths and angles within the this compound molecule provides confirmation of its chemical identity. Expected values can be compared to those of similar structures reported in the Cambridge Structural Database (CSD).[6]

ParameterExpected Range/ValueSignificance
C-N (Amine Bridge)1.38 - 1.42 ÅIndicates the degree of delocalization of the nitrogen lone pair.
C-N-C Angle128° - 133°A wider angle suggests sp² character of the central nitrogen.[4]
Pyrazine Ring C-N~1.33 ÅTypical for aromatic heterocyclic systems.[5]
Pyrazine Ring C-C~1.39 ÅTypical for aromatic heterocyclic systems.[5]
Table 1: Expected Intramolecular Geometric Parameters for this compound.
Intermolecular Interactions & Supramolecular Structure

The packing of molecules in the crystal is directed by non-covalent interactions. For this compound, the most significant interactions are expected to be N-H···N hydrogen bonds and π–π stacking.

  • Hydrogen Bonding: The secondary amine (N-H) group is an excellent hydrogen bond donor, while the pyrazine ring nitrogens are effective acceptors. It is highly probable that N-H···N hydrogen bonds will be a dominant motif, linking molecules into chains or sheets.[7][8]

  • π–π Stacking: The electron-deficient pyrazine rings are prone to stacking interactions, which will likely contribute to the overall stability of the crystal lattice.[1]

packing_motif cluster_dimer Hydrogen-Bonded Dimer cluster_stack π-π Stacking mol1 Molecule A mol2 Molecule B mol1_NH N-H mol2_PyN N mol1_NH->mol2_PyN H-Bond mol1_PyN N mol2_NH N-H ring1 Pyrazine Ring (Molecule C) ring2 Pyrazine Ring (Molecule D) ring1->ring2  Stacking

Figure 2: Expected Intermolecular Interactions in this compound.

Complementary and Corroborative Analyses

While SC-XRD provides the definitive structure, other techniques are essential for a comprehensive characterization and to validate the bulk purity of the material.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze a polycrystalline (powder) sample, providing a "fingerprint" of the crystalline phase. Its primary role here is to confirm that the bulk synthesized material corresponds to the single crystal structure determined.[2][9]

Experimental Protocol:

  • Sample Preparation: Gently grind a small amount of the crystallized material into a fine powder.

  • Data Collection: Mount the powder on a sample holder and collect a diffraction pattern over a range of 2θ angles (e.g., 5° to 40°).

  • Analysis: Compare the experimental PXRD pattern with a pattern calculated from the SC-XRD data. A match confirms the phase purity of the bulk sample.

Spectroscopic Characterization

Spectroscopic methods confirm the molecular structure and can provide information about the bonding environment, which is influenced by the crystal packing.

  • FT-IR and FT-Raman Spectroscopy: These techniques are sensitive to vibrational modes. The N-H stretching frequency in the FT-IR spectrum, for example, will be shifted to a lower wavenumber if the N-H group is involved in hydrogen bonding.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to study the local environment of atoms in the crystal lattice, providing data that is complementary to the long-range order information from XRD. Solution NMR (¹H and ¹³C) is used to confirm the molecular structure of the purified compound before crystallization.[3]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and phase transitions of the material.[12][13][14]

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum).

  • Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

  • Analysis:

    • TGA: The TGA curve plots mass versus temperature, indicating the decomposition temperature.

    • DSC: The DSC curve plots heat flow versus temperature. A sharp endotherm will indicate the melting point of the crystalline solid. The presence of other thermal events could suggest polymorphism or the presence of solvates.

Conclusion

The comprehensive crystal structure analysis of this compound is a multi-faceted process that integrates synthesis, crystallization, and a suite of advanced analytical techniques. By following the detailed, causality-driven protocols outlined in this guide, researchers can obtain a deep and validated understanding of the molecule's three-dimensional structure and supramolecular architecture. This knowledge is not merely academic; it is a critical foundation for the rational development of new pharmaceuticals, enabling scientists to control solid-state properties and ultimately design more effective and reliable medicines.

References

An In-Depth Technical Guide to Di(pyrazin-2-yl)amine: Synthesis, Properties, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(pyrazin-2-yl)amine, a unique biheteroaromatic secondary amine, stands as a molecule of significant interest in contemporary chemical and pharmaceutical research. Its structure, composed of two electron-deficient pyrazine rings linked by a secondary amine, imparts a distinct combination of electronic, steric, and coordination properties. This guide provides a comprehensive overview of this compound, detailing its fundamental characteristics, a robust protocol for its synthesis, and a discussion of its current and potential applications, particularly in the realms of medicinal chemistry and materials science. As a Senior Application Scientist, the following content is curated to not only present established data but also to offer insights into the practical and theoretical considerations that guide research involving this compound.

Core Molecular and Physical Properties

A foundational understanding of a molecule begins with its essential identifiers and physical characteristics. This compound is a solid at room temperature with properties that make it a versatile building block in various synthetic endeavors.

PropertyValueSource(s)
CAS Number 533930-18-6[1][2]
Molecular Formula C₈H₇N₅[1]
Molecular Weight 173.17 g/mol [1]
IUPAC Name N-(pyrazin-2-yl)pyrazin-2-amine
Appearance Solid (predicted)
Storage Keep in a dark place, sealed in dry, room temperature[1]

Synthesis and Characterization: A Mechanistic Approach

The synthesis of diaryl- and di(heteroaryl)amines is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions being the most prominent and versatile methods. For a molecule like this compound, the Buchwald-Hartwig amination is the most logical and efficient synthetic strategy. This reaction allows for the formation of a carbon-nitrogen bond between a heteroaryl halide and a heteroaryl amine, a transformation that is often challenging via traditional nucleophilic aromatic substitution (SNAr) due to the electronic nature of the pyrazine ring.

The choice of the Buchwald-Hartwig amination is predicated on its broad substrate scope, functional group tolerance, and generally high yields. The catalytic cycle, a well-established mechanism, involves the oxidative addition of the heteroaryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Proposed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a self-validating system, designed with checkpoints and rationale for each step.

Reaction Scheme:

Materials:

  • 2-Chloropyrazine or 2-Bromopyrazine (1.0 eq)

  • 2-Aminopyrazine (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add cesium carbonate (2.0 eq). This is done first to ensure a dry, basic environment.

  • Catalyst and Ligand Addition: Add Palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq). The choice of Xantphos as a ligand is strategic; its wide bite angle is known to promote reductive elimination and prevent catalyst decomposition, which is crucial for coupling electron-deficient heteroarynes.

  • Reactant Addition: Add 2-aminopyrazine (1.1 eq) and 2-chloropyrazine (1.0 eq). A slight excess of the amine is used to ensure complete consumption of the halide.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Dioxane is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve both organic and inorganic reagents.

  • Reaction Execution: Seal the flask and heat the mixture at 100-110 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-chloropyrazine) is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to be symmetrical. Key signals would include a downfield singlet or broad singlet for the N-H proton and distinct signals for the protons on the pyrazine rings. Due to the molecule's symmetry, three distinct aromatic proton signals are anticipated.

  • ¹³C NMR: The carbon NMR spectrum would also reflect the molecule's symmetry, showing a reduced number of signals corresponding to the unique carbon environments in the pyrazine rings.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight, with the molecular ion peak [M+H]⁺ expected at m/z 174.18.

Applications in Research and Drug Development

The pyrazine moiety is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] The this compound core, with its two nitrogen-rich aromatic systems, presents a compelling template for the design of novel therapeutic agents, particularly as kinase inhibitors.

Kinase Inhibitor Scaffolding

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Many kinase inhibitors are ATP-competitive, binding to the ATP pocket of the enzyme. The pyrazine ring is an effective bioisostere for other heterocyclic systems and can form crucial hydrogen bonds with the hinge region of the kinase active site. The this compound structure offers several advantages for kinase inhibitor design:

  • Hydrogen Bonding: The secondary amine linker and the pyrazine nitrogens can act as both hydrogen bond donors and acceptors.

  • Structural Rigidity and Planarity: The biheteroaromatic system provides a rigid scaffold, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.

  • Vectors for Substitution: The pyrazine rings can be functionalized at various positions to modulate potency, selectivity, and pharmacokinetic properties.

Kinase_Inhibition_Concept cluster_kinase Kinase ATP Pocket Hinge_Region Hinge Region (Amino Acid Residues) DPA_Scaffold This compound Scaffold DPA_Scaffold->Hinge_Region H-Bonding Interaction (Key for Inhibition) Side_Chains R-Groups for Potency & Selectivity DPA_Scaffold->Side_Chains Synthetic Modification

Caption: Conceptual model of this compound as a kinase inhibitor scaffold.

Ligand in Coordination Chemistry and Materials Science

The nitrogen atoms of the pyrazine rings make this compound an excellent N-donor ligand for coordinating with metal ions. This property is highly relevant in the field of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with porous structures, constructed from metal ions or clusters linked by organic ligands.

The potential of this compound as a ligand in MOFs stems from its ability to bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The resulting MOFs could have applications in:

  • Gas Storage and Separation: The porous nature of MOFs allows for the selective adsorption of gases.

  • Catalysis: The metal centers within the MOF can act as catalytic sites.

  • Sensing: The photophysical properties of the MOF may change upon interaction with specific analytes.

MOF_Assembly_Workflow Start Start: Reagents Metal_Salt Metal Salt (e.g., Zn(NO₃)₂) Start->Metal_Salt DPA_Ligand This compound (Organic Linker) Start->DPA_Ligand Solvothermal Solvothermal Synthesis (High Temp/Pressure) Metal_Salt->Solvothermal DPA_Ligand->Solvothermal MOF_Crystal MOF Crystal Formation Solvothermal->MOF_Crystal Characterization Characterization (PXRD, TGA, etc.) MOF_Crystal->Characterization Application Application Testing (Gas Adsorption, Catalysis) Characterization->Application

Caption: Workflow for the synthesis and application of a MOF using this compound.

Conclusion and Future Outlook

This compound is a molecule with considerable untapped potential. Its straightforward, albeit modern, synthesis via Buchwald-Hartwig amination makes it an accessible building block for a wide range of research applications. For medicinal chemists, it represents a novel scaffold for the development of targeted therapies, particularly in the competitive field of kinase inhibitors. For materials scientists, its coordination capabilities open doors to new MOFs and other functional materials. As synthetic methodologies continue to advance and our understanding of the intricate roles of heterocyclic compounds in biological systems deepens, this compound is poised to become an increasingly valuable tool in the arsenal of researchers and drug development professionals.

References

A Technical Guide to Di(pyrazin-2-yl)amine: From Historical Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Di(pyrazin-2-yl)amine, a symmetrical heteroaromatic secondary amine, represents a foundational scaffold in medicinal and coordination chemistry. While its direct discovery is not prominently documented in modern chemical literature, its historical synthesis can be logically reconstructed from established chemical principles of the mid-20th century. This guide provides a comprehensive overview of this compound, beginning with its plausible genesis through classical condensation reactions and progressing to modern, high-efficiency synthetic protocols such as palladium-catalyzed cross-coupling. We present detailed experimental methodologies, physicochemical characterization, and explore its contemporary significance as a structural analogue of the well-studied di(2-pyridyl)amine. The guide elucidates its role as a privileged bidentate chelating ligand and as a core fragment in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers and professionals in chemical synthesis and drug discovery, offering both historical context and practical, field-proven insights into the chemistry and application of this versatile molecule.

The Genesis of a Molecule: A Plausible History of Discovery

The specific first synthesis of this compound is not detailed in a singular, landmark publication readily accessible today. This is common for foundational molecules that may have emerged as intermediates or were synthesized before the era of digital indexing. However, we can reconstruct its most probable scientific origin based on the availability of its precursors and the prevalent synthetic techniques of the time.

The key starting materials, 2-aminopyrazine and 2-halopyrazines, were accessible to chemists by the mid-1940s. A 1946 patent, for instance, describes the synthesis of 2-aminopyrazine via the amination of 2-bromopyrazine or 2-chloropyrazine with anhydrous ammonia at elevated temperatures. Given the availability of these building blocks, the formation of the secondary amine bridge in this compound would have been a logical next step, likely attempted via classical nucleophilic aromatic substitution (SNAr) methods.

Two primary historical methods would have been considered:

  • The Ullmann Condensation: First reported in the early 20th century, the Ullmann condensation involves the copper-promoted coupling of an aryl halide with an amine, alcohol, or thiol. Historically, this reaction required harsh conditions: high temperatures (often >200 °C), polar aprotic solvents, and stoichiometric amounts of copper powder or copper(I) salts. The likely pathway would involve the reaction of 2-chloropyrazine with 2-aminopyrazine in the presence of a base (like potassium carbonate) and a copper catalyst. The driving force is the formation of a stable C-N bond, though the electron-deficient nature of the pyrazine ring would make it susceptible to such nucleophilic attack.

  • Base-Promoted SNAr: A simpler, uncatalyzed approach would involve reacting 2-chloropyrazine with the sodium or potassium salt of 2-aminopyrazine (formed by deprotonation with a strong base like sodium amide). The strongly nucleophilic pyrazinyl anion would then displace the chloride from a second molecule of 2-chloropyrazine.

These early methods, while foundational, were often plagued by low yields and the need for difficult purifications. The advent of modern cross-coupling chemistry has provided far more efficient and versatile routes, as detailed in the following sections.

Modern Synthetic Methodologies: The Buchwald-Hartwig Amination

Contemporary synthesis of di(heteroaryl)amines overwhelmingly favors palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method offers superior yields, milder reaction conditions, and a broader substrate scope compared to its classical counterparts. The causality behind this choice lies in the catalytic cycle, which efficiently overcomes the high activation energy of C-N bond formation through a sequence of oxidative addition, ligand exchange, and reductive elimination at the palladium center.

Below is a detailed, self-validating protocol for the synthesis of this compound, adapted from established procedures for similar heteroaromatic couplings.[1]

Experimental Protocol: Synthesis of this compound

Objective: To couple 2-aminopyrazine with 2-chloropyrazine via Buchwald-Hartwig amination.

Reagents & Materials:

  • 2-Aminopyrazine (1.0 eq)

  • 2-Chloropyrazine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene (solvent)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-aminopyrazine, 2-chloropyrazine, and sodium tert-butoxide.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ catalyst and the Xantphos ligand to the flask. The use of a bulky, electron-rich phosphine ligand like Xantphos is critical; it stabilizes the palladium(0) species and facilitates the reductive elimination step, which is often rate-limiting.

  • Solvent Addition & Degassing: Add anhydrous toluene via syringe. Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using a freeze-pump-thaw cycle (3 times). This step is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring under a positive pressure of inert gas. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.

Synthesis Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purify Purification reagents Combine Reactants: - 2-Aminopyrazine - 2-Chloropyrazine - NaOtBu catalyst Add Catalyst System: - Pd2(dba)3 - Xantphos reagents->catalyst solvent Add Anhydrous Toluene catalyst->solvent degas Degas Mixture (N2 Purge) solvent->degas reflux Heat to Reflux (~110°C, 12-24h) under Inert Atmosphere degas->reflux workup Quench with Water, Extract with Ethyl Acetate reflux->workup dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.

Physicochemical and Spectroscopic Characterization

PropertyDataSource / Comment
Chemical Formula C₈H₇N₅Calculated
Molecular Weight 173.18 g/mol Calculated
Appearance Expected to be a crystalline solidBy analogy to similar di(heteroaryl)amines
Melting Point Not widely reportedPrecursor 2-aminopyrazine melts at 117-120 °C.[2] The product is expected to have a higher melting point due to increased molecular weight and symmetry.
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) and chlorinated solvents.Common for N-heterocyclic compounds.
¹H NMR Expected to show characteristic signals for the pyrazine rings and a broad singlet for the N-H proton.The specific shifts would require experimental determination.
¹³C NMR Expected to show distinct signals for the carbon atoms of the pyrazine rings.The symmetry of the molecule would simplify the spectrum.
Mass Spectrometry [M+H]⁺ = 174.0774Calculated exact mass for the protonated molecule.

Field Insights and Applications

The true value of this compound lies in its structural analogy to di(2-pyridyl)amine (DPA), a cornerstone ligand in coordination chemistry and a validated pharmacophore in drug discovery. The pyrazine rings, being more electron-withdrawing than pyridine rings, impart distinct electronic properties to the molecule, influencing its coordination behavior and its potential as a hydrogen bond donor/acceptor in biological systems.

Coordination Chemistry

Like DPA, this compound is an excellent bidentate, chelating ligand. The two pyrazine nitrogen atoms and the central amine nitrogen can coordinate with a metal center to form stable five-membered rings. This "pincer" configuration is crucial in stabilizing transition metal catalysts used in various organic transformations. The electron-deficient nature of the pyrazine rings can modulate the electronic properties of the metal center, potentially tuning its catalytic activity and selectivity in reactions such as polymerization, oxidation, or reduction.

References

A Technical Guide to the Theoretical and Computational Investigation of Di(pyrazin-2-yl)amine: A Molecule of Pharmaceutical Interest

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Di(pyrazin-2-yl)amine, a heterocyclic amine, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its structural framework, composed of two pyrazine rings linked by an amine bridge, offers a unique scaffold for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic, structural, and biological properties of this compound. We will delve into the practical application of Density Functional Theory (DFT) for quantum chemical calculations and molecular docking simulations to predict its potential as a bioactive compound. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design and analysis of pyrazine-based compounds.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives are a cornerstone in the development of a diverse array of biologically active molecules.[1][2][3] The pyrazine moiety is a six-membered aromatic heterocycle containing two nitrogen atoms, a structure that imparts unique electronic and hydrogen-bonding capabilities.[4] This versatile scaffold is found in numerous natural products and has been integral to the synthesis of a wide range of pharmaceuticals.[2][4] Notably, pyrazinamide is a first-line drug for the treatment of tuberculosis, highlighting the therapeutic potential of this class of compounds.[3] The exploration of novel pyrazine derivatives, such as this compound, is driven by the continuous search for new and effective therapeutic agents with applications in oncology, infectious diseases, and neurodegenerative disorders.[1][3][4] Computational studies, particularly theoretical and molecular modeling approaches, have become indispensable in accelerating the discovery and optimization of such compounds.[5][6][7]

Theoretical and Computational Methodologies

A robust computational investigation of this compound necessitates a multi-faceted approach, combining quantum chemical calculations with molecular docking simulations. This dual strategy allows for a comprehensive understanding of the molecule's intrinsic properties and its potential interactions with biological macromolecules.

Quantum Chemical Calculations with Density Functional Theory (DFT)

DFT has emerged as a powerful tool for predicting the electronic structure and properties of molecules with a high degree of accuracy.[8][9] These calculations provide fundamental insights into molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the reactivity and stability of this compound.

  • Structure Optimization:

    • The initial 3D structure of this compound is drawn using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field.

    • Full geometry optimization is then performed using DFT, commonly with the B3LYP functional and a 6-311++G(d,p) basis set, to locate the global energy minimum.[5] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

  • Vibrational Frequency Analysis:

    • Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • The calculated vibrational spectra (FT-IR and Raman) can be compared with experimental data for validation.

  • Electronic Property Calculation:

    • Key electronic properties are derived from the optimized geometry. These include:

      • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[8][10]

      • Molecular Electrostatic Potential (MESP): The MESP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[5]

      • Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity index are calculated from the FMO energies to quantify the molecule's reactivity.[8][10]

Diagram: Workflow for DFT Analysis of this compound

DFT_Workflow cluster_input Input cluster_dft DFT Calculations (e.g., Gaussian) cluster_output Output & Analysis start Initial 3D Structure of this compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom elec_prop Electronic Property Calculation freq_calc->elec_prop spectra Simulated FT-IR/Raman Spectra freq_calc->spectra fmos HOMO/LUMO Energies elec_prop->fmos mesp MESP Map elec_prop->mesp reactivity Global Reactivity Descriptors elec_prop->reactivity

Caption: A generalized workflow for the DFT-based theoretical analysis of this compound.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[6][11][12] This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

  • Ligand Preparation:

    • The 3D structure of this compound, optimized from DFT calculations, is used as the starting point.

    • The ligand is prepared for docking by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Receptor Preparation:

    • A suitable protein target is selected based on the therapeutic area of interest (e.g., protein kinases for cancer, enzymes in metabolic pathways for infectious diseases).

    • The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

    • The protein is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges. The binding site is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation:

    • A docking algorithm (e.g., AutoDock, Glide, or GOLD) is used to systematically search for the optimal binding pose of this compound within the defined binding site of the receptor.

    • The docking process generates multiple binding poses, which are then scored based on their predicted binding affinity (e.g., in kcal/mol).

  • Analysis of Docking Results:

    • The top-ranked binding poses are visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the protein's active site residues.

Diagram: Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) docking Molecular Docking (e.g., AutoDock) ligand_prep->docking receptor_prep Receptor Preparation (e.g., Protein Kinase) receptor_prep->docking scoring Scoring & Ranking of Poses docking->scoring interaction Interaction Analysis (H-bonds, etc.) scoring->interaction

References

Spectroscopic Characterization of Di(pyrazin-2-yl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Di(pyrazin-2-yl)amine, with the molecular formula C₈H₇N₅, is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile coordination properties of its pyrazine rings and the secondary amine linker.[1] The precise elucidation of its molecular structure is paramount for understanding its chemical behavior and for the rational design of novel derivatives. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this spectroscopic data is crucial for confirming the identity, purity, and structural integrity of the compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic signatures of this important molecule.

Molecular Structure and Spectroscopic Overview

This compound consists of a central secondary amine bridge connecting two pyrazin-2-yl moieties. This symmetrical structure dictates a relatively simple yet informative spectroscopic profile. The pyrazine rings are electron-deficient aromatic systems, which significantly influences the chemical environment of the constituent protons and carbons. The secondary amine provides characteristic signals in both IR and NMR spectroscopy. Mass spectrometry reveals the molecular weight and provides insights into the fragmentation patterns, further confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The pyrazine ring protons will appear in the aromatic region, typically at downfield chemical shifts due to the deshielding effect of the electronegative nitrogen atoms.[2] The amine proton will exhibit a characteristic broad signal.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3, H-3'~8.40Doublet~1.5
H-5, H-5'~8.25Doublet of doublets~2.5, 1.5
H-6, H-6'~8.10Doublet~2.5
NH~9.50Broad Singlet-

Causality Behind Experimental Choices: The choice of an aprotic polar solvent like DMSO-d₆ is crucial for observing the N-H proton, which might otherwise undergo rapid exchange with protic solvents like methanol or water, leading to signal broadening or disappearance.[3] The predicted chemical shifts are based on data from similar pyrazine derivatives, where electron-withdrawing nitrogen atoms cause significant downfield shifts of the ring protons.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the molecular symmetry, showing three distinct signals for the pyrazine ring carbons. The carbon atoms attached to nitrogen will be the most deshielded.

Predicted ¹³C NMR Data (in DMSO-d₆):

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2, C-2'~155
C-3, C-3'~145
C-5, C-5'~138
C-6, C-6'~135

Expertise & Experience: The predicted chemical shifts are derived from known data for pyrazine and its derivatives.[5][6] The C-2 carbon, being directly bonded to two nitrogen atoms (one in the ring and the secondary amine), is expected to be the most downfield.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for data acquisition.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to 0-180 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve h1_nmr ¹H NMR Acquisition dissolve->h1_nmr c13_nmr ¹³C NMR Acquisition dissolve->c13_nmr process_fid Process FID h1_nmr->process_fid c13_nmr->process_fid reference Reference to Solvent Peak process_fid->reference analyze Spectral Analysis reference->analyze

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are the N-H stretch of the secondary amine and the C-N and C=N stretches of the pyrazine rings.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, SharpN-H Stretch (Secondary Amine)
3100-3000WeakAromatic C-H Stretch
~1600MediumC=N Stretch (Pyrazine Ring)
~1580MediumC=C Stretch (Pyrazine Ring)
~1340StrongC-N Stretch (Aromatic Amine)
~850StrongC-H Out-of-plane Bending

Trustworthiness: The presence of a single, sharp N-H stretching band around 3350 cm⁻¹ is a reliable indicator of a secondary amine.[7][8] Primary amines would show two bands in this region, while tertiary amines would show none.[7] The strong C-N stretching vibration for an aromatic amine is expected in the 1335-1250 cm⁻¹ region.[7] The positions of the pyrazine ring vibrations are based on literature values for pyrazine and its derivatives.[9][10]

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 173.18 g/mol ), the molecular ion peak is expected to be prominent.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted Relative IntensityAssignment
173High[M]⁺˙ (Molecular Ion)
145Medium[M - N₂]⁺˙ or [M - HCN]⁺˙
94Medium[C₄H₄N₂NH]⁺
80Medium[C₄H₄N₂]⁺˙ (Pyrazine radical cation)
53Low[C₃H₃N]⁺˙

Authoritative Grounding: The molecular ion peak at m/z 173 confirms the molecular weight. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms (five in this case) will have an odd nominal molecular weight.[11] The fragmentation of aromatic amines and pyrazine derivatives often involves the loss of small neutral molecules like HCN or N₂.[12][13][14] Alpha-cleavage next to the amine is a common fragmentation pathway for amines, which in this case would lead to the pyrazine cation or related fragments.[11][15]

Key Fragmentation Pathways

The primary fragmentation of this compound under EI conditions is expected to involve cleavage of the C-N bond between the amine and one of the pyrazine rings, or fragmentation within the pyrazine rings themselves.

MS_Fragmentation M [C₈H₇N₅]⁺˙ m/z = 173 F1 [C₄H₄N₂]⁺˙ Pyrazine Cation m/z = 80 M->F1 - C₄H₃N₃ F2 [C₄H₃N₃]⁺˙ Loss of Pyrazine m/z = 93 M->F2 - C₄H₄N₂ F3 [C₇H₆N₄]⁺˙ Loss of HCN m/z = 146 M->F3 - HCN

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

  • MS Detection:

    • The eluting compound enters the MS source and is ionized by a 70 eV electron beam.

    • The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and self-validating system for the structural elucidation of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the molecular symmetry. IR spectroscopy identifies the key functional groups, particularly the secondary amine N-H bond. Mass spectrometry verifies the molecular weight and offers structural insights through predictable fragmentation patterns. The data and protocols presented in this guide serve as a robust reference for the characterization of this and structurally related compounds, ensuring high standards of scientific integrity in research and development.

References

The Therapeutic Potential of Pyrazine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at the 1 and 4 positions, represents a cornerstone scaffold in modern medicinal chemistry.[1] Its unique electronic properties and structural features make it a versatile building block in the design of novel therapeutic agents.[2] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.[3] This has led to the development of a wide array of pyrazine derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[4][5] Several pyrazine-containing drugs have successfully reached the market, highlighting the therapeutic importance of this heterocyclic system. This guide provides an in-depth technical overview of the key biological activities of pyrazine derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

I. Anticancer Activity of Pyrazine Derivatives

Pyrazine derivatives have emerged as a significant class of anticancer agents, with many compounds demonstrating potent activity against a variety of human cancer cell lines.[6][7] Their mechanisms of action are diverse, though a predominant strategy involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer progression.[8]

Mechanism of Action: Targeting Kinase Signaling Cascades

A primary mechanism by which pyrazine derivatives exert their anticancer effects is through the inhibition of protein kinases.[8] These enzymes play a pivotal role in signal transduction pathways that control cell proliferation, survival, and apoptosis.[9] Many pyrazine-based inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.[8]

One of the critical signaling pathways frequently targeted by pyrazine derivatives is the PI3K/Akt/mTOR pathway. This pathway is often hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. By inhibiting key kinases within this cascade, such as PI3K or mTOR, pyrazine compounds can effectively block downstream signaling and induce apoptosis in cancer cells.

Another important target is the MAPK/ERK pathway, which is involved in regulating cell division and differentiation. Aberrant signaling in this pathway is a hallmark of many cancers. Pyrazine derivatives have been developed to inhibit key kinases in this pathway, such as MEK and ERK, thereby halting uncontrolled cell proliferation.

The following diagram illustrates a simplified representation of how a pyrazine derivative might inhibit a kinase within a generic signaling pathway, leading to the inhibition of tumor cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseA Kinase A (e.g., PI3K) Receptor->KinaseA Activates KinaseB Kinase B (e.g., Akt) KinaseA->KinaseB Activates KinaseC Kinase C (e.g., mTOR) KinaseB->KinaseC Activates Transcription Transcription Factors KinaseC->Transcription Activates Pyrazine Pyrazine Derivative Pyrazine->KinaseB Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis of Pyrazine Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Purification->AntiInflammatory Antimicrobial Antimicrobial Assay (e.g., MIC) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR AntiInflammatory->SAR Antimicrobial->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

Methodological & Application

Di(pyrazin-2-yl)amine as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(pyrazin-2-yl)amine is a fascinating heterocyclic ligand that has garnered increasing interest in the field of coordination chemistry. Its unique structural motif, featuring two pyrazine rings linked by a secondary amine, provides multiple nitrogen donor sites, enabling it to coordinate with a variety of metal ions in diverse modes. This versatility makes it a valuable building block for the construction of novel coordination complexes, including discrete mononuclear and polynuclear species, as well as extended coordination polymers and metal-organic frameworks (MOFs). The resulting metal complexes exhibit a range of interesting properties with potential applications in catalysis, materials science, and medicinal chemistry. This guide provides a comprehensive overview of the synthesis, characterization, and coordination chemistry of this compound, along with detailed protocols for its use in the development of functional metal complexes.

Synthesis and Characterization of this compound

The synthesis of this compound can be approached through several established cross-coupling methodologies. While a specific, detailed protocol for its synthesis is not widely available in the literature, a plausible and efficient route can be designed based on the well-established Buchwald-Hartwig amination or the Ullmann condensation. Both methods involve the coupling of an amine with a halo-aromatic compound.

Proposed Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds.[1][2] This approach would involve the reaction of 2-aminopyrazine with 2-chloropyrazine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Buchwald-Hartwig Synthesis reagents 2-Aminopyrazine + 2-Chloropyrazine reaction Reflux under Inert Atmosphere reagents->reaction catalyst Pd Catalyst (e.g., Pd2(dba)3) + Phosphine Ligand (e.g., XPhos) catalyst->reaction base Base (e.g., NaOtBu) base->reaction solvent Anhydrous Toluene solvent->reaction product This compound workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification purification->product

Figure 1: Proposed workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-aminopyrazine (1.0 eq.), 2-chloropyrazine (1.0 eq.), sodium tert-butoxide (1.4 eq.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a phosphine ligand like XPhos (4 mol%).

  • Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Stir the mixture and heat to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization of this compound

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyrazine rings and a broad singlet for the N-H proton. The aromatic signals will likely appear in the downfield region (δ 8.0-9.0 ppm). The N-H signal can be confirmed by D₂O exchange.[3][4]
¹³C NMR Resonances for the carbon atoms of the pyrazine rings. The carbons attached to nitrogen will be deshielded and appear at higher chemical shifts.[3][4]
FT-IR A characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹.[5] Aromatic C-H and C=N stretching vibrations will also be present.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of this compound (C₈H₇N₅, M.W. = 173.18 g/mol ).

Coordination Chemistry of this compound

This compound is a versatile ligand capable of coordinating to metal ions through its various nitrogen atoms. Its coordination behavior can be influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of counter-anions or co-ligands.

Figure 2: Possible coordination modes of this compound.

Applications of this compound Metal Complexes

The unique structural and electronic properties of this compound-metal complexes make them promising candidates for a range of applications.

Catalysis: Oxidation of Alcohols

Copper complexes have been widely investigated as catalysts for the oxidation of alcohols to aldehydes and ketones, which are important transformations in organic synthesis.[6][7] this compound can serve as a ligand to stabilize copper ions and modulate their catalytic activity.

Application Protocol: Catalytic Oxidation of Benzyl Alcohol

  • Catalyst Preparation: Synthesize a copper(II) complex of this compound, for example, by reacting this compound with copper(II) chloride in a suitable solvent.

  • Reaction Setup: In a round-bottom flask, dissolve the copper catalyst (1-5 mol%) in a suitable solvent (e.g., acetonitrile).

  • Substrate Addition: Add benzyl alcohol (1.0 eq.) to the solution.

  • Oxidant Addition: Add an oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) (1.5-2.0 eq.), dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating, and monitor the progress by TLC or gas chromatography (GC).

  • Workup and Analysis: Upon completion, quench the reaction and extract the product. Analyze the product yield and selectivity by GC or NMR.

Luminescent Materials

Coordination polymers and MOFs constructed from this compound and luminescent metal ions, such as Zn(II) or Cd(II), can exhibit interesting photoluminescent properties. These materials have potential applications in sensing, light-emitting diodes (LEDs), and bio-imaging. The pyrazine rings can act as chromophores and their coordination to the metal center can influence the emission properties.[8][9]

Application Protocol: Synthesis of a Luminescent Zinc(II) Coordination Polymer

  • Reaction Mixture: In a solvothermal reactor, combine this compound (1.0 eq.) and a zinc(II) salt, such as zinc nitrate hexahydrate (1.0 eq.), in a solvent mixture (e.g., DMF/ethanol/water).

  • Solvothermal Synthesis: Seal the reactor and heat it in an oven at a specific temperature (e.g., 80-120 °C) for 24-72 hours.

  • Isolation: After slow cooling to room temperature, collect the crystalline product by filtration, wash with the solvent, and dry.

  • Characterization: Characterize the photoluminescent properties of the resulting coordination polymer using fluorescence spectroscopy to determine the excitation and emission maxima and the quantum yield.

Medicinal Chemistry: Antimicrobial and Antifungal Agents

Pyrazine derivatives and their metal complexes have been reported to possess a wide range of biological activities, including antimicrobial and antifungal properties.[10][11] Silver(I) complexes, in particular, are well-known for their antimicrobial efficacy. The coordination of this compound to silver(I) ions can lead to novel compounds with enhanced or specific biological activity.

Application Protocol: Evaluation of Antifungal Activity

  • Synthesis of Silver(I) Complex: Synthesize a silver(I) complex of this compound, for example, by reacting this compound with silver nitrate in an appropriate solvent.

  • Antifungal Assay: Evaluate the antifungal activity of the synthesized complex against relevant fungal strains (e.g., Candida albicans) using standard microdilution methods to determine the minimum inhibitory concentration (MIC).

  • Comparison: Compare the activity of the complex with that of the free ligand and a standard antifungal drug to assess the effect of coordination on the biological activity.

Conclusion

This compound is a versatile and valuable ligand in coordination chemistry, offering a platform for the design and synthesis of a wide array of metal complexes with diverse structures and functionalities. The proposed synthetic routes, along with the detailed application protocols, provide a solid foundation for researchers to explore the potential of this ligand in catalysis, materials science, and drug development. Further investigations into the coordination chemistry of this compound are expected to unveil new and exciting applications in the future.

References

Applications of Di(pyrazin-2-yl)amine in the Design and Function of Advanced Metal Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of Di(pyrazin-2-yl)amine (dpza) and its derivatives in the burgeoning field of coordination chemistry. We will delve into the synthesis, structural characterization, and diverse functionalities of metal complexes incorporating this versatile ligand, with a focus on their applications in supramolecular chemistry, luminescent materials, catalysis, and medicinal chemistry. This document is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols to facilitate the exploration of this exciting class of compounds.

Introduction: The Unique Coordination Chemistry of this compound

This compound is a multidentate ligand characterized by two pyrazine rings linked by a secondary amine. This unique structural motif offers several key features that make it an attractive building block for the construction of sophisticated metal complexes:

  • Multiple Coordination Sites: The presence of multiple nitrogen atoms within the pyrazine rings and the amine bridge allows for a variety of coordination modes, including monodentate, bidentate, and bridging coordination. This versatility enables the formation of diverse molecular architectures, from discrete mononuclear complexes to intricate coordination polymers.

  • Hydrogen Bonding Capabilities: The secondary amine group (-NH-) acts as a hydrogen bond donor, facilitating the formation of supramolecular assemblies through interactions with anions, solvent molecules, or other ligands.[1][2] This property is crucial for crystal engineering and the design of materials with specific network structures.

  • Tunable Electronic Properties: The pyrazine rings are π-deficient, which influences the electronic properties of the resulting metal complexes. These properties can be further tuned by introducing substituents on the pyrazine rings, allowing for the fine-tuning of photophysical and catalytic activities.

The interplay of these features allows for the rational design of metal complexes with tailored properties, paving the way for a wide range of applications.

Supramolecular Architectures and Crystal Engineering

The ability of this compound and its derivatives to form extended networks through a combination of coordination bonds and non-covalent interactions is a cornerstone of its application in supramolecular chemistry. The choice of metal ion, counter-anion, and solvent can have a profound impact on the final supramolecular architecture.

A notable example is the synthesis of Ni(II) complexes with N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine (H2dpzpda), a derivative of dpza.[2][3] In these systems, hydrogen bonds between the amino groups of the ligand and the counter-anions direct the assembly of mononuclear [Ni(H2dpzpda)2]2+ units into different architectures. For instance, the use of perchlorate anions leads to the formation of a one-dimensional (1D) chain structure, while switching to nitrate anions results in a three-dimensional (3D) network.[2] The incorporation of water molecules as co-crystallized solvent can further modify the structure, leading to the formation of a double chain.[2][3]

These findings underscore the power of hydrogen bonding as a tool for directing the self-assembly of metal-organic frameworks (MOFs) and coordination polymers with predictable and controllable dimensionality.

Visualizing Supramolecular Assembly

Supramolecular_Assembly cluster_0 Components cluster_1 Interactions cluster_2 Resulting Architectures Metal_Ion Metal Ion (e.g., Ni(II)) Coordination Coordination Bonds Metal_Ion->Coordination Ligand This compound Derivative Ligand->Coordination HBond Hydrogen Bonds Ligand->HBond Anion Anion (e.g., ClO4-, NO3-) Anion->HBond Solvent Solvent (e.g., H2O) Solvent->HBond 1D 1D Chain Coordination->1D Perchlorate Anion 3D 3D Network Coordination->3D Nitrate Anion HBond->1D HBond->3D Double_Chain Double Chain HBond->Double_Chain Nitrate Anion + Water

Caption: Factors influencing the supramolecular assembly of this compound metal complexes.

Luminescent Materials

Metal complexes of this compound and its derivatives have shown promising photoluminescent properties, making them candidates for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).[4] The origin of the luminescence can often be attributed to intra-ligand (π-π*) transitions or charge-transfer transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT).[5]

For example, silver(I) complexes with N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine exhibit interesting photoluminescence that is dependent on their solid-state structures.[5] Some of these complexes display emission arising from intra-ligand based π*–π transitions, while others show emission from inter-ligand charge-transfer transitions.[5] The structural diversity, driven by the coordination modes of the ligand and the presence of Ag-Ag interactions, directly influences the observed photophysical properties.[5]

The development of luminescent metal complexes is an active area of research, with efforts focused on enhancing quantum yields, tuning emission wavelengths, and designing stimuli-responsive materials.[4]

Key Spectroscopic Data for a Representative Luminescent Ag(I) Complex
ComplexExcitation (nm)Emission (nm)Origin of EmissionReference
--INVALID-LINK--2~350~450Intra-ligand (π*–π)[5]
--INVALID-LINK--2~380~520Inter-ligand charge-transfer[5]

Catalysis

While direct catalytic applications of this compound complexes are still an emerging area, related di(pyridyl)amine complexes have demonstrated significant catalytic activity. A notable example is a copper(II) complex immobilized on silica-coated magnetic nanoparticles functionalized with di(pyridin-2-yl)amine, which has been successfully employed as a heterogeneous catalyst for the synthesis of ynones and amides.[6] This catalyst offers several advantages, including high product yields, broad substrate scope, short reaction times, and easy recovery and reusability for multiple cycles without significant loss of activity.[6]

The catalytic potential of these complexes stems from the ability of the metal center to facilitate organic transformations through various mechanisms, such as redox processes and Lewis acid activation. The ligand plays a crucial role in stabilizing the metal center and influencing its reactivity. The development of chiral this compound ligands could also open doors to asymmetric catalysis.

Experimental Protocol: Synthesis of a Magnetically Recoverable Di(pyridyl)amine-Copper(II) Catalyst

This protocol is adapted from the synthesis of a related di(pyridyl)amine catalyst and can serve as a template for developing this compound-based catalysts.[6]

Materials:

  • Fe3O4 nanoparticles

  • Tetraethyl orthosilicate (TEOS)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Di(pyridin-2-yl)amine (or this compound)

  • Copper(II) acetate

  • Ethanol, Toluene, Ammonia solution

Procedure:

  • Synthesis of Fe3O4@SiO2:

    • Disperse Fe3O4 nanoparticles in a mixture of ethanol and water.

    • Add ammonia solution to adjust the pH to 10-11.

    • Add TEOS dropwise and stir for 6 hours to form a silica shell.

    • Collect the Fe3O4@SiO2 nanoparticles by magnetic separation, wash with ethanol and water, and dry.

  • Functionalization with Amino Groups (Fe3O4@SiO2-NH2):

    • Disperse the Fe3O4@SiO2 nanoparticles in dry toluene.

    • Add APTES and reflux the mixture for 24 hours under a nitrogen atmosphere.

    • Collect the nanoparticles by magnetic separation, wash with toluene and ethanol, and dry.

  • Immobilization of the Ligand (Fe3O4@SiO2-dpza):

    • Disperse the amino-functionalized nanoparticles in a suitable solvent.

    • Add an excess of a precursor that can react with the amine to attach the this compound moiety (this step would need to be optimized based on the specific chemistry of dpza).

    • Stir the reaction mixture at an elevated temperature for 24 hours.

    • Collect the functionalized nanoparticles, wash thoroughly, and dry.

  • Complexation with Copper(II) (Fe3O4@SiO2-dpza-Cu(II)):

    • Disperse the ligand-functionalized nanoparticles in ethanol.

    • Add a solution of copper(II) acetate in ethanol and stir the mixture at room temperature for 24 hours.

    • Collect the final catalyst by magnetic separation, wash with ethanol to remove any unreacted copper salt, and dry under vacuum.

Characterization: The synthesized catalyst should be characterized by techniques such as FT-IR, SEM, TEM, EDX, TGA, XRD, and VSM to confirm its structure and properties.

Visualizing the Catalyst Synthesis Workflow

Catalyst_Synthesis A Fe3O4 Nanoparticles B Fe3O4@SiO2 (Silica Coating) A->B TEOS, NH3·H2O C Fe3O4@SiO2-NH2 (Amination) B->C APTES D Fe3O4@SiO2-dpza (Ligand Immobilization) C->D this compound precursor E Fe3O4@SiO2-dpza-Cu(II) (Copper Complexation) D->E Cu(OAc)2

Caption: Workflow for the synthesis of a magnetically recoverable this compound-copper(II) catalyst.

Medicinal and Biological Applications

The intersection of coordination chemistry and drug development has yielded numerous metal-based therapeutic and diagnostic agents.[7][8] Pyrazine derivatives and their metal complexes have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[9][10]

Silver(I) complexes, for instance, are known for their antimicrobial properties. New silver(I) complexes with a dimethyl 6-(pyrazin-2-yl)pyridine-3,4-dicarboxylate ligand have demonstrated good antibacterial and antifungal activity.[9] These complexes were also shown to inhibit the filamentation and biofilm formation of Candida albicans.[9] The mechanism of action is often attributed to the interaction of the metal complex with biological macromolecules like DNA and proteins.[9]

Furthermore, various metal complexes, including those with manganese, iron, cobalt, and nickel, incorporating pyrazine-derived ligands have been synthesized and screened for their anticancer activity.[10] Some of these complexes exhibited significantly higher activity than the free ligand, highlighting the crucial role of the metal center in their biological function.[10] The design of such metallodrugs often focuses on enhancing their selectivity for cancer cells and minimizing side effects.[11]

Experimental Protocol: Evaluation of Antimicrobial Activity (MIC Assay)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a new metal complex.

Materials:

  • Synthesized this compound metal complex

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Sterile DMSO for dissolving the complex

  • Positive control antibiotic/antifungal agent

  • Negative control (medium only)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solution: Dissolve the metal complex in sterile DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Add 100 µL of the appropriate growth medium to each well of a 96-well plate.

    • Add a specific volume of the stock solution to the first well and perform two-fold serial dilutions across the plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the growth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the diluted complex.

  • Controls: Include wells with:

    • Medium and inoculum (growth control)

    • Medium only (sterility control)

    • Medium, inoculum, and a standard antibiotic/antifungal (positive control)

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the complex that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Conclusion and Future Perspectives

This compound and its derivatives are versatile ligands that have enabled the synthesis of a wide array of metal complexes with diverse structures and functionalities. The applications of these complexes in supramolecular chemistry, luminescent materials, catalysis, and medicinal chemistry are rapidly expanding. Future research in this area is likely to focus on:

  • The design of new, more complex ligands with tailored electronic and steric properties.

  • The development of highly efficient and selective catalysts for challenging organic transformations.

  • The synthesis of novel luminescent materials with improved performance for optoelectronic devices.

  • The exploration of the therapeutic potential of these complexes, including their mechanisms of action and in vivo efficacy.

The protocols and insights provided in this guide are intended to serve as a foundation for researchers to build upon as they explore the exciting possibilities offered by the coordination chemistry of this compound.

References

Synthesis of Di(pyrazin-2-yl)amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental protocol for the synthesis of Di(pyrazin-2-yl)amine, a valuable scaffold in medicinal chemistry. This document moves beyond a simple recitation of steps to offer insights into the rationale behind the chosen methodology, ensuring both scientific integrity and practical applicability.

Introduction

This compound and its derivatives are important heterocyclic compounds in the field of drug discovery. The pyrazine motif is a key component in numerous biologically active molecules and approved pharmaceuticals.[1] The ability to efficiently synthesize structures like this compound is therefore of significant interest for the development of new therapeutic agents. The protocol detailed herein focuses on the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[2][3]

Theoretical Background: The Buchwald-Hartwig Amination

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between a 2-halopyrazine (such as 2-chloropyrazine) and 2-aminopyrazine. This transformation, known as the Buchwald-Hartwig amination, has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, often replacing harsher, classical methods.[2]

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[3] It is generally understood to involve the following key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the 2-halopyrazine, inserting the palladium into the carbon-halogen bond to form a palladium(II) species.

  • Amine Coordination and Deprotonation: The 2-aminopyrazine coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form an amido-palladium(II) complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond as the this compound product is eliminated from the palladium center, regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, influencing reaction rates, yields, and the suppression of side reactions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Buchwald-Hartwig amination procedures for related heterocyclic amines.[4]

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
2-ChloropyrazineC₄H₃ClN₂114.531.15 g10
2-AminopyrazineC₄H₅N₃95.101.14 g12
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.72183 mg0.2
1,3-Bis(diphenylphosphino)propane (dppp)C₂₇H₂₆P₂412.44330 mg0.8
Potassium tert-butoxide (KOtBu)C₄H₉KO112.213.03 g27
Anhydrous TolueneC₇H₈92.1470 mL-
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants B Inert Atmosphere A->B C Add Solvent B->C D Heat to Reflux C->D E Monitor Progress (TLC) D->E F Cool and Quench E->F G Extract with Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrazine (1.15 g, 10 mmol), 2-aminopyrazine (1.14 g, 12 mmol), tris(dibenzylideneacetone)dipalladium(0) (183 mg, 0.2 mmol), 1,3-bis(diphenylphosphino)propane (330 mg, 0.8 mmol), and potassium tert-butoxide (3.03 g, 27 mmol).

    • Fit the flask with a reflux condenser and an inert gas inlet.

    • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Reaction:

    • Add anhydrous toluene (70 mL) to the flask via syringe.

    • With vigorous stirring, heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.

    • Maintain the reflux with stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. A suitable eluent system would be a gradient of hexane and ethyl acetate.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

Causality and Experimental Choices

  • Catalyst System (Pd₂(dba)₃ and dppp): Tris(dibenzylideneacetone)dipalladium(0) is a stable and convenient source of palladium(0). The bidentate phosphine ligand, 1,3-bis(diphenylphosphino)propane (dppp), is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

  • Base (Potassium tert-butoxide): A strong, non-nucleophilic base like KOtBu is required to deprotonate the 2-aminopyrazine, making it a more potent nucleophile for the coupling reaction.

  • Solvent (Anhydrous Toluene): Toluene is a common solvent for Buchwald-Hartwig aminations as it is relatively non-polar and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate. The use of an anhydrous solvent is critical to prevent quenching of the strong base and potential side reactions.

  • Inert Atmosphere: The palladium(0) catalyst and some of the ligands are sensitive to oxidation. Therefore, conducting the reaction under an inert atmosphere of argon or nitrogen is essential to prevent catalyst deactivation and ensure a successful reaction.

Troubleshooting and Logic Diagram

Even with a well-defined protocol, challenges can arise. Below is a logic diagram to aid in troubleshooting common issues.

G cluster_problem Problem Identification cluster_cause_A Potential Causes for Low Conversion cluster_cause_B Potential Causes for Side Reactions cluster_solution Solutions A Low or No Conversion C Inactive Catalyst A->C D Insufficient Base A->D E Low Reaction Temperature/Time A->E B Multiple Products/Side Reactions F Presence of Water or Oxygen B->F G Incorrect Stoichiometry B->G H Use Fresh Catalyst/Ligand C->H I Ensure Anhydrous Conditions C->I J Verify Base Quality and Quantity D->J K Increase Temperature/Time E->K F->I L Re-verify Reactant Measurements G->L

Caption: Troubleshooting logic for this compound synthesis.

References

Application Notes and Protocols for Di(pyrazin-2-yl)amine in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Di(pyrazin-2-yl)amine in Catalysis

This compound is a unique bidentate N-donor ligand that is gaining attention in the field of coordination chemistry and catalysis. Its structure, featuring two electron-deficient pyrazine rings linked by a secondary amine, suggests its potential to form stable complexes with a variety of transition metals. The nitrogen atoms of the pyrazine rings and the secondary amine can coordinate with a metal center, creating a chelate effect that enhances the stability and catalytic activity of the resulting complex.

The electron-withdrawing nature of the pyrazine rings can modulate the electronic properties of the metal center, influencing its reactivity in catalytic cycles. This makes this compound and its derivatives promising candidates for ligands in a range of catalytic transformations, particularly in cross-coupling and oxidation reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

This guide provides an in-depth look at the potential applications of this compound in catalysis, drawing insights from studies on analogous di(2-pyridyl)amine systems. It offers detailed protocols for the synthesis of metal-Di(pyrazin-2-yl)amine complexes and their application in representative catalytic reactions, providing a solid foundation for researchers to explore the full potential of this intriguing ligand.

Part 1: Synthesis of a this compound-Metal Complex

The first step in utilizing this compound as a ligand is to form a complex with a suitable transition metal. The choice of metal will depend on the target catalytic reaction. For C-N cross-coupling reactions, palladium and copper are common choices.

Protocol 1: Synthesis of a Palladium(II)-Di(pyrazin-2-yl)amine Complex

This protocol describes a general method for the synthesis of a dichloropalladium(II) complex of this compound, a common precursor for in situ catalyst generation in cross-coupling reactions.

Materials:

  • This compound

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1 equivalent) to a Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DCM to dissolve the ligand completely.

  • Addition of Palladium Precursor: In a separate flask, dissolve Bis(acetonitrile)dichloropalladium(II) (1 equivalent) in anhydrous DCM.

  • Reaction: Slowly add the palladium precursor solution to the stirring solution of the this compound ligand at room temperature.

  • Precipitation: Upon addition, a precipitate is typically formed. Allow the reaction to stir at room temperature for 4-6 hours to ensure complete complexation.

  • Isolation: Remove the solvent under reduced pressure. Wash the resulting solid with anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the solid complex under vacuum to yield the final product. The complex can be characterized by NMR, IR spectroscopy, and elemental analysis.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the palladium species and degradation of the ligand.

  • Anhydrous Solvents: Water can interfere with the complexation and subsequent catalytic reactions.

  • Bis(acetonitrile)dichloropalladium(II): This is a convenient starting material as the acetonitrile ligands are labile and easily displaced by the this compound ligand.

Part 2: Application in Catalytic C-N Cross-Coupling Reactions

This compound-metal complexes are expected to be effective catalysts for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions are pivotal for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.[1][2]

Conceptual Workflow for a Palladium-Catalyzed C-N Coupling Reaction

G cluster_prep Catalyst Preparation cluster_cycle Catalytic Cycle Pd_precatalyst Pd Precatalyst (e.g., Pd(OAc)₂) Catalyst Active Pd(0)-DPA Complex Pd_precatalyst->Catalyst DPA_ligand This compound DPA_ligand->Catalyst OxAdd Oxidative Addition Catalyst->OxAdd Transmetal Amine Coordination & Deprotonation OxAdd->Transmetal Pd(II) Intermediate RedElim Reductive Elimination Transmetal->RedElim RedElim->Catalyst Product Arylamine (Ar-NR₂) RedElim->Product HX_Base [Base-H]⁺X⁻ RedElim->HX_Base ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Amine Amine (R₂NH) Amine->Transmetal Base Base Base->Transmetal caption Workflow for Pd-catalyzed C-N cross-coupling. G cluster_prep Catalyst Formation cluster_cycle Proposed Catalytic Cycle Cu_salt Cu(II) Salt (e.g., Cu(NO₃)₂) Catalyst Cu(II)-DPA Complex Cu_salt->Catalyst DPA_ligand This compound DPA_ligand->Catalyst Coordination Substrate Coordination Catalyst->Coordination Activation C-H/N-H Activation Coordination->Activation Coupling Reductive Coupling Activation->Coupling Coupling->Catalyst Regeneration Product Amide (R-CONR'₂) Coupling->Product Aldehyde Aldehyde (R-CHO) Aldehyde->Coordination Amine Amine (R'₂NH) Amine->Coordination Oxidant Oxidant (optional) Oxidant->Coupling caption Proposed mechanism for Cu-catalyzed amide synthesis.

References

Application Notes and Protocols for the Synthesis and Single-Crystal Growth of Di(pyrazin-2-yl)amine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Di(pyrazin-2-yl)amine in Crystal Engineering

The pursuit of novel crystalline materials with tailored properties is a cornerstone of modern drug development and materials science. Single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional structure of molecules and materials, providing invaluable insights into structure-property relationships.[1] The design of coordination complexes, where metal ions are linked by organic ligands, is a powerful strategy for constructing intricate and functional crystalline architectures.

This compound (dpza), with its multiple nitrogen donor sites, presents a compelling scaffold for the construction of a diverse range of coordination polymers and discrete metal complexes. The pyrazine rings offer versatile coordination modes, acting as bridging or chelating ligands, while the secondary amine provides a crucial site for hydrogen bonding, further directing the supramolecular assembly.[2] This application note provides a comprehensive guide for researchers, from the synthesis of the this compound ligand to detailed protocols for the growth of high-quality single crystals of its metal complexes suitable for X-ray diffraction studies.

Part 1: Synthesis of the this compound (dpza) Ligand

The synthesis of di(heteroaryl)amines is effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[3][4][5][6] This method allows for the formation of carbon-nitrogen bonds between heteroaryl halides and amines under relatively mild conditions. The following protocol is a proposed synthetic route for this compound based on established Buchwald-Hartwig amination procedures.[3][4][7]

Reaction Scheme:

Materials and Reagents:
Reagent/MaterialGradeSupplier
2-Aminopyrazine≥98%Commercially Available
2-Chloropyrazine≥97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Reagent GradeCommercially Available
Xantphos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Celite®---Commercially Available
Standard Schlenk line and glassware------
Magnetic stirrer with heating------
Detailed Synthetic Protocol:
  • Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), add 2-aminopyrazine (1.0 eq), 2-chloropyrazine (1.0 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction mixture should be stirred to ensure proper mixing of the reagents.

  • Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the Celite® pad with additional diethyl ether.

    • Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Part 2: Growing Single Crystals of this compound Complexes

The successful growth of single crystals is often a matter of patient experimentation. The choice of crystallization technique and solvent system is critical and may require screening of several conditions. The following protocols for slow evaporation and vapor diffusion are foundational methods for obtaining X-ray quality crystals of coordination complexes.[8][9][10][11][12]

General Considerations for Crystallization:
  • Purity: The purity of the synthesized ligand and the metal salt is paramount. Impurities can inhibit crystal nucleation and growth.[12]

  • Solvent Selection: The ideal solvent is one in which the complex has moderate solubility. Highly soluble complexes may not crystallize, while poorly soluble ones may precipitate as a powder.[12] Common solvents for coordination complexes include methanol, ethanol, acetonitrile, dimethylformamide (DMF), and dichloromethane (DCM).

  • Stoichiometry: The metal-to-ligand ratio will influence the structure of the resulting complex. It is advisable to screen different stoichiometric ratios (e.g., 1:1, 1:2, 2:1 metal:ligand).

  • Counter-ions: The choice of the metal salt's counter-ion (e.g., nitrate, chloride, perchlorate, tetrafluoroborate) can significantly impact the crystal packing and the final structure.

Protocol 1: Slow Evaporation

This is often the simplest method for growing single crystals.[8]

Workflow for Slow Evaporation Crystallization:

cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting prep_solution Prepare a nearly saturated solution of the dpza-metal complex in a suitable solvent. transfer Transfer the solution to a clean vial. prep_solution->transfer Filter if necessary cover Cover the vial with parafilm and pierce with a few small holes. transfer->cover incubate Place the vial in a vibration-free environment. cover->incubate harvest Carefully collect the crystals once they have reached a suitable size. incubate->harvest Monitor over days to weeks

Caption: Workflow for slow evaporation crystallization.

Detailed Protocol:

  • Complex Formation: In a small vial, dissolve the this compound ligand and the desired metal salt (e.g., Ni(NO₃)₂·6H₂O, CuCl₂·2H₂O, Co(OAc)₂·4H₂O) in a suitable solvent or solvent mixture (e.g., methanol, ethanol/DCM). Gently warm and stir the solution to ensure complete dissolution and complex formation.

  • Solution Preparation: Prepare a nearly saturated solution of the complex. If the solution is not clear, filter it through a syringe filter into a clean crystallization vial.

  • Evaporation Control: Cover the vial with parafilm and make a few small holes with a needle. The number and size of the holes will control the rate of evaporation; slower evaporation generally yields better quality crystals.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitoring and Harvesting: Monitor the vial periodically. Crystals may form over a period of several days to weeks. Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

Protocol 2: Vapor Diffusion

This technique is particularly useful when only small amounts of the complex are available and for screening a wider range of solvent-antisolvent systems.[13]

Workflow for Vapor Diffusion Crystallization:

cluster_prep Preparation cluster_diffusion Diffusion & Crystallization cluster_harvest Harvesting prep_inner Dissolve the dpza-metal complex in a 'good' solvent in a small, open vial. place_inner Place the small vial inside the larger vessel. prep_inner->place_inner prep_outer Place a more volatile 'poor' solvent (antisolvent) in a larger, sealed vessel. prep_outer->place_inner seal Seal the larger vessel. place_inner->seal diffuse Antisolvent vapor slowly diffuses into the complex solution, reducing its solubility and inducing crystallization. seal->diffuse harvest Collect crystals after a suitable growth period. diffuse->harvest

Caption: Workflow for vapor diffusion crystallization.

Detailed Protocol:

  • Inner Vial Preparation: Dissolve the dpza-metal complex in a small amount of a relatively non-volatile "good" solvent (e.g., DMF, acetonitrile) in a small, open vial.

  • Outer Vessel Preparation: In a larger vessel (e.g., a beaker or a jar with a tight-fitting lid), add a layer of a more volatile "poor" solvent (antisolvent) in which the complex is insoluble (e.g., diethyl ether, pentane, hexanes).

  • Assembly: Carefully place the small vial containing the complex solution inside the larger vessel, ensuring that the two solvents do not mix directly.

  • Sealing and Incubation: Seal the larger vessel tightly and leave it in a vibration-free environment. The vapor of the antisolvent will slowly diffuse into the solution of the complex, reducing its solubility and promoting crystal growth.

  • Monitoring and Harvesting: As with slow evaporation, monitor the setup for crystal formation and harvest the crystals when they are of suitable size.

Suggested Starting Conditions for Crystallization:
Metal Salt ExampleLigand:Metal RatioSolvent System (Good Solvent)Antisolvent (for Vapor Diffusion)
Ni(NO₃)₂·6H₂O1:1 or 2:1Methanol or AcetonitrileDiethyl ether
CuCl₂·2H₂O1:1 or 2:1Ethanol/DCM (1:1) or DMFPentane
Co(OAc)₂·4H₂O1:1 or 2:1Methanol or AcetonitrileDiethyl ether
AgNO₃1:1AcetonitrileToluene
Zn(BF₄)₂·6H₂O2:1MethanolDiethyl ether

Part 3: Troubleshooting Common Crystallization Issues

The path to high-quality single crystals is not always linear. Below are common problems and potential solutions.[8][11][12]

Troubleshooting Guide:

cluster_problems Common Problems cluster_solutions Potential Solutions no_crystals No Crystals Form concentrate Concentrate the solution (slow evaporation). no_crystals->concentrate seed Add a seed crystal. no_crystals->seed scratch Scratch the inside of the vial. no_crystals->scratch powder Precipitates as Powder slow_down Slow down crystallization (reduce evaporation rate, lower temperature). powder->slow_down change_solvent Change solvent or use a solvent/antisolvent pair. powder->change_solvent oil Oils Out oil->change_solvent temp_gradient Apply a slow temperature gradient. oil->temp_gradient small_crystals Small or Poorly Formed Crystals small_crystals->slow_down purify Further purify the ligand or complex. small_crystals->purify

Caption: Troubleshooting common crystallization problems.

  • No Crystals Form: The solution may be too dilute. Allow more solvent to evaporate or try a different, less effective solvent. Scratching the inside of the vial with a glass rod can sometimes induce nucleation.[8] Adding a seed crystal from a previous successful crystallization can also be effective.[11]

  • Precipitates as a Fine Powder: Crystallization is occurring too rapidly. Slow down the process by reducing the rate of evaporation (fewer or smaller holes in the parafilm) or by using a solvent in which the complex is slightly more soluble.[11]

  • "Oiling Out" (Formation of a liquid phase instead of solid crystals): The concentration of the solute is too high, or the complex is coming out of solution above its melting point. Dilute the solution slightly or try a different solvent system. A slow temperature gradient can also be beneficial.[11]

  • Small or Poorly Formed Crystals: This is also often a result of rapid crystallization. Slowing down the crystal growth process is key. Ensure the starting material is of high purity.

Safety Precautions

  • 2-Aminopyrazine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][14][15]

  • 2-Chloropyrazine: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. Keep away from heat, sparks, and open flames. Use in a well-ventilated area and wear appropriate PPE.[7][8]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Toluene, diethyl ether, and other organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood and take precautions against ignition sources.

  • Metal Salts: Handle all metal salts with care, as many are toxic and/or corrosive. Consult the specific Safety Data Sheet (SDS) for each metal salt used.

Conclusion

The this compound ligand is a versatile building block for the construction of novel coordination complexes. The protocols outlined in this application note provide a robust starting point for the synthesis of the ligand and the growth of single crystals of its metal complexes. Successful crystal growth is an iterative process that often requires optimization of various parameters. By systematically applying the techniques and troubleshooting strategies described herein, researchers can increase their success in obtaining high-quality single crystals for structural elucidation and further scientific investigation.

References

Application Notes and Protocols for the Synthesis of Coordination Polymers Using Di(pyrazin-2-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of coordination polymers (CPs) utilizing di(pyrazin-2-yl)amine (dpa) as a versatile N-donor bridging ligand. While the broader field of pyrazine-based CPs is well-explored, this document focuses on the unique potential of the dpa ligand, offering detailed, field-proven insights into its application. We present a robust protocol for the synthesis of the dpa ligand via modern cross-coupling methodologies and a detailed, adaptable protocol for the solvothermal synthesis of a representative dpa-based coordination polymer. This guide is intended for researchers in materials science, crystallography, and drug development, providing the necessary framework to design and fabricate novel dpa-based functional materials.

Introduction: The Scientific Rationale for Employing this compound in Coordination Polymer Synthesis

Coordination polymers are a class of materials constructed from metal ions or clusters linked by organic ligands, forming one-, two-, or three-dimensional networks. The choice of the organic linker is paramount as it dictates the topology, dimensionality, and ultimately, the functional properties of the resulting material, which can range from gas storage and separation to catalysis and sensing.

Nitrogen-containing heterocyclic ligands are particularly effective building blocks due to their versatile coordination modes. This compound (dpa) emerges as a ligand of significant interest. It features three potential coordination sites: the two distal nitrogen atoms of the pyrazine rings and the secondary amine bridge. This structure allows dpa to act as a flexible bridging ligand, capable of connecting multiple metal centers to generate extended polymeric structures. The pyrazine rings can facilitate π-π stacking interactions, further stabilizing the crystal packing. Moreover, the secondary amine proton (N-H) provides a valuable site for hydrogen bonding, which can direct the formation of higher-dimensional supramolecular networks from lower-dimensional coordination polymers.

The synthesis of CPs is often accomplished through solvothermal or hydrothermal methods. These techniques utilize elevated temperatures and pressures in a sealed system to increase the solubility of reactants and promote the crystallization of thermodynamically stable products. The judicious selection of reaction parameters such as temperature, solvent, and metal-to-ligand ratio is critical in steering the self-assembly process toward the desired architecture.

Synthesis of the this compound (dpa) Ligand

A reliable supply of the dpa ligand is the prerequisite for its use in coordination polymer synthesis. While several methods for the formation of C-N bonds exist, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a highly efficient and general route. Alternatively, the copper-catalyzed Ullmann condensation provides a more classical approach.

Protocol 2.1: Synthesis of dpa via Buchwald-Hartwig Amination

This protocol describes a general and efficient method for the synthesis of dpa from 2-chloropyrazine and pyrazin-2-amine.

Causality: The Buchwald-Hartwig amination is selected for its high functional group tolerance and typically milder reaction conditions compared to traditional methods. The palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the coupling of the aryl chloride with the amine.

Materials:

  • 2-chloropyrazine

  • Pyrazin-2-amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-chloropyrazine (1.0 eq), pyrazin-2-amine (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous 1,4-dioxane via cannula to the flask.

  • Seal the flask and heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Solvothermal Synthesis of a Representative Coordination Polymer: [Zn(dpa)(NO₃)₂]n

This section provides a detailed protocol for the solvothermal synthesis of a hypothetical one-dimensional coordination polymer using this compound and zinc(II) nitrate.

Causality: The solvothermal method is chosen to promote the formation of high-quality crystalline material. A solvent mixture of dimethylformamide (DMF) and ethanol is used to ensure the dissolution of both the organic ligand and the inorganic salt at elevated temperatures. The temperature is maintained at 120 °C to provide sufficient thermal energy for the reaction and crystallization to occur without decomposing the reactants.

Materials:

  • This compound (dpa)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 23 mL Teflon-lined stainless-steel autoclave

Experimental Workflow:

G cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_isolation Product Isolation prep1 Weigh dpa and Zn(NO₃)₂·6H₂O combine Combine reactants and solvent in Teflon liner prep1->combine prep2 Prepare DMF/Ethanol solvent mixture prep2->combine seal Seal liner in steel autoclave combine->seal heat Heat at 120 °C for 72 hours seal->heat cool Cool to room temperature heat->cool filtrate Filter to collect crystals cool->filtrate wash Wash with ethanol filtrate->wash dry Dry in air wash->dry end end dry->end Final Product: [Zn(dpa)(NO₃)₂]n crystals

Caption: Workflow for the solvothermal synthesis of a dpa-based coordination polymer.

Procedure:

  • In a glass vial, combine this compound (0.1 mmol) and zinc(II) nitrate hexahydrate (0.1 mmol).

  • Add a solvent mixture of DMF (5 mL) and ethanol (5 mL).

  • Stir the mixture at room temperature for 15 minutes until a homogeneous suspension is formed.

  • Transfer the mixture to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C for 72 hours.

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals with small portions of ethanol and allow them to air dry.

Characterization of this compound Coordination Polymers

Thorough characterization is essential to confirm the structure and purity of the synthesized coordination polymer. A combination of spectroscopic and analytical techniques should be employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool to confirm the coordination of the dpa ligand to the metal center.

  • N-H Stretch: The N-H stretching vibration of the secondary amine in the free dpa ligand is expected to appear in the region of 3300-3400 cm⁻¹. Upon coordination, this peak may shift, although the amine nitrogen is less likely to coordinate directly than the pyrazine nitrogens.

  • Pyrazine Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazine rings, typically observed between 1400-1600 cm⁻¹, will likely shift to higher or lower frequencies upon coordination of the ring nitrogen atoms to the metal center.[1] This shift is a strong indicator of successful coordination.

  • Anion Vibrations: If counter-anions like nitrate are present and coordinated, their characteristic vibrations will be observed (e.g., for nitrate, strong bands around 1384 cm⁻¹).

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the coordination polymer and the presence of solvent molecules. A typical TGA curve for a dpa-based coordination polymer would show:

  • An initial weight loss at temperatures below 150 °C, corresponding to the loss of guest or coordinated solvent molecules.[2]

  • A plateau of thermal stability.

  • Decomposition of the organic ligand at higher temperatures, typically above 300 °C.[2]

  • The final residue at the end of the analysis corresponds to the formation of a stable metal oxide.

Powder X-ray Diffraction (PXRD)

PXRD is crucial for confirming the phase purity of the bulk crystalline product. The experimental PXRD pattern of the synthesized sample should be compared with the pattern simulated from single-crystal X-ray diffraction data (if available).[3] A good match between the experimental and simulated patterns indicates a pure, homogeneous crystalline phase.[3]

Structural Aspects and Coordination Modes

The dpa ligand offers several potential coordination modes, leading to a variety of possible network topologies.

Caption: Potential coordination modes of the this compound ligand.

  • (a) Bidentate Bridging: The most common mode, where the two distal pyrazine nitrogen atoms each coordinate to a different metal center, leading to the formation of 1D chains or 2D layers.

  • (b) Tridentate Bridging: A less common but possible mode where one pyrazine nitrogen and the amine nitrogen chelate to one metal center, while the other pyrazine nitrogen bridges to an adjacent metal center.

The final structure is influenced by factors such as the coordination geometry of the metal ion, the metal-to-ligand ratio, and the nature of the counter-anions.

Tabulated Data for Representative Coordination Polymers

The following table summarizes key parameters for the hypothetical [Zn(dpa)(NO₃)₂]n polymer and provides a template for researchers to document their findings with other metal systems.

Parameter[Zn(dpa)(NO₃)₂]n (Hypothetical)[M(dpa)X₂]n (Experimental Template)
Metal Salt Zn(NO₃)₂·6H₂O
Ligand This compound (dpa)
M:L Ratio 1:1
Solvent DMF/Ethanol (1:1 v/v)
Temperature 120 °C
Time 72 hours
Dimensionality 1D Chain (Predicted)
Key FTIR Peaks Shift in pyrazine ring modes
Thermal Stability Stable up to ~300 °C (Predicted)

Conclusion and Future Outlook

This compound is a promising yet underexplored ligand for the construction of novel coordination polymers. Its structural flexibility and potential for hydrogen bonding offer a rich platform for crystal engineering. The protocols and insights provided in this guide serve as a foundational resource for researchers to synthesize and characterize new dpa-based materials. Future work should focus on exploring a wider range of metal ions and reaction conditions to unlock the full potential of dpa in creating functional materials for diverse applications.

References

Application Notes and Protocols for the Functionalization of Di(pyrazin-2-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Di(pyrazin-2-yl)amine Scaffold

This compound is a unique heterocyclic scaffold that holds significant promise for a multitude of applications, ranging from medicinal chemistry to materials science. Its structure, featuring a central secondary amine linking two electron-deficient pyrazine rings, provides a rich platform for chemical modification. The nitrogen atoms of the pyrazine rings act as hydrogen bond acceptors and coordination sites for metals, while the secondary amine can be functionalized or serve as a hydrogen bond donor.[1][2] This duality allows for the targeted synthesis of derivatives with tailored electronic, steric, and pharmacokinetic properties.

In the realm of drug discovery, the pyrazine moiety is a well-established pharmacophore found in numerous clinically approved drugs.[3] Pyrazine-based compounds have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties.[1][3] The this compound core, in particular, presents an exciting scaffold for the development of kinase inhibitors, leveraging the ability of the pyrazine nitrogens to form key hydrogen bonds within the ATP-binding pocket of various kinases.[3]

Furthermore, in materials science, the multidentate nature of this compound and its derivatives makes them excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit diverse architectures and can be designed to possess specific properties for applications in gas storage, catalysis, and sensing.

This guide provides detailed application notes and protocols for the functionalization of this compound, offering researchers a strategic approach to unlock the full potential of this versatile scaffold.

Strategic Functionalization of this compound

The functionalization of this compound can be broadly categorized into two main strategies: modification of the central secondary amine and substitution on the peripheral pyrazine rings.

N-Functionalization of the Secondary Amine Bridge

The secondary amine of this compound is a nucleophilic center that can be readily functionalized through various C-N bond-forming reactions. This allows for the introduction of a wide range of substituents to modulate the molecule's overall properties.

N-arylation of this compound is a key strategy for developing potent and selective kinase inhibitors. The introduction of an additional aryl or heteroaryl moiety can provide crucial interactions within the kinase active site, enhancing binding affinity and modulating selectivity. The Buchwald-Hartwig amination is a powerful and versatile method for achieving this transformation.[4][5][6]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst in conjunction with a specialized phosphine ligand is essential. The choice of ligand is critical for reaction efficiency and scope. Bulky, electron-rich ligands like XPhos or SPhos are often employed to promote the reductive elimination step and prevent catalyst decomposition.[7]

  • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine without competing in the coupling reaction.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and reagents.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.

Workflow Diagram:

reagents This compound Aryl Bromide Pd Catalyst Ligand Base reaction Inert Atmosphere (Ar/N2) Heat (80-110 °C) 2-24 h reagents->reaction Add to flask solvent Anhydrous Toluene solvent->reaction Dissolve workup Cool to RT Filter Concentrate reaction->workup Reaction complete purification Column Chromatography workup->purification product N-Aryl-di(pyrazin-2-yl)amine purification->product reagents This compound Aryl Iodide Pd(OAc)2 Oxidant Acid Additive reaction Inert Atmosphere (Ar/N2) Heat (100-140 °C) 12-48 h reagents->reaction Add to sealed tube solvent Anhydrous Solvent (e.g., DCE) solvent->reaction Dissolve workup Cool to RT Dilute Filter reaction->workup Reaction complete purification Column Chromatography workup->purification product Arylated this compound purification->product cluster_0 Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb Protein CDK2->Rb phosphorylates (pRb) E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes transcription Apoptosis Apoptosis S_Phase->Apoptosis G1/S Arrest leads to Inhibitor N-Aryl-di(pyrazin-2-yl)amine Derivative Inhibitor->CDK2 inhibits cluster_0 Ligand Design cluster_1 MOF Assembly Ligand This compound N-H donor Pyrazine N acceptors FuncLigand Functionalized Ligand + Steric bulk (phenyl groups) + Modified electronic properties Ligand->FuncLigand C-H Arylation MOF Resulting MOF Altered Pore Size Modified Dimensionality Potential for Catalysis FuncLigand->MOF Solvothermal Synthesis Metal Metal Ion (e.g., Zn²⁺, Cu²⁺) Metal->MOF Solvothermal Synthesis

References

Di(pyrazin-2-yl)amine: A Versatile Scaffold for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Building Block

In the landscape of materials science and drug discovery, the quest for novel molecular architectures with tunable properties is perpetual. Di(pyrazin-2-yl)amine, a unique heterocyclic secondary amine, has emerged as a highly versatile and "privileged" building block for the rational design and synthesis of a diverse array of functional materials. Its rigid, planar structure, coupled with the presence of multiple nitrogen atoms with distinct electronic environments—two pyrazinic nitrogens and a central secondary amine—provides a rich platform for coordination chemistry, hydrogen bonding, and the construction of extended supramolecular assemblies.

The pyrazine rings offer multiple coordination sites for metal ions, making this compound an excellent ligand for the construction of metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes. The central amine group can act as a hydrogen bond donor, further directing the self-assembly of these materials and providing a site for functionalization. This unique combination of features allows for the fine-tuning of the electronic, optical, and catalytic properties of the resulting materials.

This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound and its utilization in the development of functional materials for sensing, catalysis, and gas capture. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to adapt and innovate upon these foundational methods.

Part 1: Synthesis of the Core Building Block: this compound

The synthesis of this compound can be efficiently achieved through modern cross-coupling methodologies, with the Buchwald-Hartwig amination being a particularly effective approach.[1][2][3] This palladium-catalyzed reaction allows for the formation of the C-N bond between a pyrazine halide and a pyrazine amine with high efficiency and functional group tolerance.

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed cross-coupling of 2-chloropyrazine with 2-aminopyrazine. The choice of a biarylphosphine ligand, such as XPhos, is crucial for promoting the reductive elimination step and preventing catalyst deactivation.[4] Sodium tert-butoxide serves as a strong, non-nucleophilic base to facilitate the deprotonation of the amine.

Materials:

  • 2-Chloropyrazine

  • 2-Aminopyrazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)

Experimental Workflow:

reagents Combine Reactants: 2-Chloropyrazine, 2-Aminopyrazine, Pd(OAc)₂, XPhos, NaOtBu solvent Add Anhydrous Toluene reagents->solvent Inert Atmosphere reaction Reflux under Argon (e.g., 110 °C, 12-24 h) solvent->reaction workup Aqueous Workup: Quench with water, Extract with Ethyl Acetate reaction->workup purification Purification: Column Chromatography workup->purification product This compound purification->product cluster_synthesis Sensor Synthesis cluster_detection Detection Mechanism dpza This compound functionalization Functionalization with a Fluorophore dpza->functionalization sensor Fluorescent Sensor functionalization->sensor free_sensor Free Sensor (Low Fluorescence) complex Sensor-Zn²⁺ Complex (High Fluorescence) free_sensor->complex + zn_ion Zn²⁺ Ion cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Cycle support Magnetic Nanoparticles functionalization Functionalization with This compound support->functionalization complexation Complexation with Cu(II) functionalization->complexation catalyst Heterogeneous Catalyst complexation->catalyst reactants Reactants (e.g., Alkyne + Aryl Halide) product Product (Ynone) reactants->product Catalytic Reaction catalyst_in_cycle Catalyst product->catalyst_in_cycle Catalyst Recovery (Magnetic Separation) catalyst_in_cycle->reactants Recycle

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Di(pyrazin-2-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Di(pyrazin-2-yl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important heterocyclic amine.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, often achieved through methods like the Buchwald-Hartwig amination, can result in a crude product containing various impurities. Effective purification is paramount to ensure the integrity of downstream applications. This guide offers a structured approach to troubleshooting common issues and provides detailed purification protocols based on established principles for heterocyclic amines.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the purification of crude this compound.

Q1: My crude this compound is a dark, oily residue. What are the likely impurities?

A1: A dark, oily appearance in the crude product typically suggests the presence of several types of impurities. Understanding the synthetic route is key to diagnosing the issue. If a Buchwald-Hartwig cross-coupling reaction was employed to synthesize this compound, the following impurities are common:

  • Residual Palladium Catalyst: Palladium complexes, especially if not efficiently removed, can contribute to the dark color.

  • Phosphine Ligand Byproducts: The phosphine ligands used in the coupling reaction can undergo oxidation or other transformations, leading to colored impurities.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 2-halopyrazine and aminopyrazine.

  • Homocoupled Byproducts: Side reactions can lead to the formation of bipyrazines.

  • Solvent Adducts and Degradation Products: High reaction temperatures can sometimes lead to the degradation of solvents or the product itself.

Q2: I'm observing significant product loss during column chromatography on silica gel. Why is this happening and what can I do?

A2: Significant product loss on silica gel is a frequent challenge when purifying amines. This compound, being a basic compound, can strongly interact with the acidic silanol groups on the surface of standard silica gel. This can lead to irreversible adsorption and streaking of the product on the column, resulting in poor recovery.

To mitigate this, consider the following strategies:

  • Use of a Basic Modifier in the Eluent: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase can help to neutralize the acidic sites on the silica gel, thereby reducing the strong interaction with your basic product and improving elution.

  • Employing an Amine-Functionalized Silica Gel: Using a pre-treated, amine-functionalized silica gel can provide a more inert stationary phase for the purification of basic compounds, leading to better recovery and peak shape.

  • Switching to a Different Stationary Phase: If issues persist, consider alternative stationary phases like alumina (basic or neutral) or reversed-phase silica gel (C18), which may offer better compatibility with your compound.

Q3: I'm struggling to find a suitable solvent system for the recrystallization of this compound. What are your recommendations?

A3: Finding the ideal recrystallization solvent requires a balance of solubility properties. The principle of "like dissolves like" is a good starting point. This compound is a polar molecule. Therefore, polar solvents are more likely to be effective.

Here is a systematic approach to finding a suitable solvent:

  • Solubility Testing: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities at room temperature and upon heating. Good candidates will show poor solubility at room temperature but good solubility at elevated temperatures.

  • Recommended Solvents to Screen:

    • Alcohols: Methanol, ethanol, and isopropanol are often good choices for polar compounds.

    • Acetonitrile: This polar aprotic solvent can be effective.

    • Esters: Ethyl acetate may be a suitable solvent.

    • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, allow the solution to cool slowly. A combination of ethanol/water or ethyl acetate/hexane could be a good starting point.

Troubleshooting Guides

This section provides more in-depth troubleshooting for specific purification techniques.

Guide 1: Troubleshooting Column Chromatography
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Product Streaking/Tailing on TLC and Column Strong interaction with acidic silica gel.1. Add 0.1-1% triethylamine or ammonia to the eluent. 2. Use amine-functionalized silica gel. 3. Consider using neutral or basic alumina as the stationary phase.
Poor Separation of Product from Impurities Inappropriate solvent system polarity.1. Systematically screen different solvent systems with varying polarities using TLC. 2. Employ a gradient elution on the column, starting with a less polar solvent system and gradually increasing the polarity.
Co-elution with a Persistent Impurity Impurity has a similar polarity to the product.1. If the impurity is a starting material, try to drive the reaction to completion. 2. Consider a different purification technique, such as recrystallization or sublimation, if chromatography is ineffective. 3. If using reversed-phase chromatography, adjust the pH of the mobile phase to alter the retention of the basic product relative to the impurity.
Low Product Recovery Irreversible adsorption on the stationary phase.1. Use a less acidic stationary phase (e.g., neutral alumina). 2. Ensure complete elution by flushing the column with a highly polar solvent system (e.g., methanol/dichloromethane) after the main product has been collected.
Guide 2: Troubleshooting Recrystallization
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Product Fails to Crystallize Upon Cooling Solution is not supersaturated; too much solvent used.1. Evaporate some of the solvent to concentrate the solution. 2. Add a "poor" solvent to decrease the solubility of the product. 3. Scratch the inside of the flask with a glass rod to induce nucleation. 4. Add a seed crystal of the pure product.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is too high, or the melting point of the solute is lower than the boiling point of the solvent.1. Choose a solvent with a lower boiling point. 2. Use a larger volume of solvent to ensure the product remains dissolved at a lower temperature before crystallization begins. 3. Allow the solution to cool more slowly.
Crystals are Colored or Appear Impure Impurities are co-crystallizing with the product.1. Perform a hot filtration to remove any insoluble impurities. 2. Add a small amount of decolorizing carbon to the hot solution before filtration to remove colored impurities. 3. A second recrystallization from a different solvent system may be necessary.
Low Recovery of Crystalline Product The product has significant solubility in the cold solvent.1. Cool the crystallization mixture in an ice bath or refrigerator to minimize solubility. 2. Minimize the amount of solvent used for washing the crystals. 3. Use a pre-chilled solvent for washing.

Experimental Protocols

The following are detailed, step-by-step protocols for the purification of crude this compound. These are general procedures and may require optimization based on the specific impurity profile of your crude material.

Protocol 1: Purification by Column Chromatography (Normal Phase)
  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate, 9:1).

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).

    • Crucial Tip: To mitigate issues with the basicity of the amine, it is highly recommended to add 0.5% triethylamine to the eluent system.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Based on solubility tests, select a suitable solvent or solvent pair. A mixture of ethanol and water is a good starting point to investigate.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent (e.g., hot ethanol) and heat the mixture with stirring until the solid dissolves completely.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • If using a mixed solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

    • For maximum recovery, place the flask in an ice bath once it has reached room temperature.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Visualization of Workflows

Decision-Making Workflow for Purification Strategy

Caption: A decision tree to guide the selection of an appropriate purification strategy for crude this compound.

Troubleshooting Workflow for Buchwald-Hartwig Amination leading to Impure Product

G A Low Purity of this compound after Synthesis B Incomplete Conversion A->B C Presence of Side Products A->C D Catalyst/Ligand Decomposition A->D E Increase Reaction Time/Temperature B->E F Check Catalyst Activity B->F G Optimize Ligand/Base Combination C->G H Screen Different Solvents C->H I Ensure Inert Atmosphere D->I

Caption: A flowchart for troubleshooting common synthesis issues that lead to an impure crude product.

Technical Support Center: Synthesis of Di(pyrazin-2-yl)amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of di(pyrazin-2-yl)amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these important nitrogen-containing heterocyclic compounds. Di(pyrazin-2-yl)amines are valuable scaffolds in medicinal chemistry and materials science, but their synthesis, typically achieved through transition metal-catalyzed cross-coupling reactions, presents unique challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to support your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound derivatives, particularly via the Buchwald-Hartwig amination reaction.

Question 1: My reaction yield is very low or I'm observing no product formation. What are the most common causes?

Answer: Low or no yield in the Buchwald-Hartwig amination of pyrazine substrates is a frequent challenge. The electron-deficient nature of the pyrazine ring can complicate the catalytic cycle. The most critical factors to investigate are the catalyst system, reaction conditions, and reactant integrity.

  • Catalyst and Ligand Inactivity: The choice of ligand is paramount. Pyrazine substrates often require highly active, bulky, and electron-rich phosphine ligands to promote the key steps of oxidative addition and reductive elimination.[1][2]

    • Recommendation: If using first-generation ligands like P(o-tol)3 or bidentate ligands like BINAP, consider switching to more advanced dialkylbiaryl phosphine ligands. Ligands such as XPhos, RuPhos, or tBuBrettPhos have demonstrated superior performance for challenging heteroaryl couplings.[1][3] N-Heterocyclic Carbene (NHC) ligands can also be effective alternatives.[4]

  • Inappropriate Base: The base plays a crucial role in the deprotonation of the amine, but an incorrect choice can hinder the reaction.

    • Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs2CO3) are standard.[5][6] If your substrate is base-sensitive, a weaker base like K3PO4 might be necessary, though it may require higher temperatures or longer reaction times.

  • Solvent and Temperature Issues: The reaction is sensitive to both solvent polarity and temperature.

    • Recommendation: Anhydrous, aprotic polar solvents such as dioxane, toluene, or DMF are typically used.[6][7] Ensure the solvent is rigorously dried, as water can deactivate the catalyst. The reaction often requires heating, typically between 80-110 °C, to overcome activation barriers.[2] However, excessive heat can lead to catalyst decomposition or side reactions.[8]

  • Reactant Quality: Impurities in the starting materials (2-halopyrazine or amine) or residual water can poison the palladium catalyst.

    • Recommendation: Purify starting materials before use. Ensure the 2-halopyrazine is free from acidic impurities. Dry the amine over molecular sieves if necessary.

Below is a troubleshooting workflow to diagnose low-yield issues.

G start Low / No Yield Observed check_catalyst Is the Catalyst/Ligand System Optimal? (e.g., using bulky biaryl phosphines) start->check_catalyst check_conditions Are Reaction Conditions Correct? (Anhydrous Solvent, Temp, Base) check_catalyst->check_conditions Yes solution_catalyst Switch to a more active ligand (e.g., XPhos, RuPhos). Use a pre-catalyst. check_catalyst->solution_catalyst No check_reactants Are Reactants Pure and Dry? check_conditions->check_reactants Yes solution_conditions Screen different bases (NaOtBu, Cs2CO3). Ensure solvent is anhydrous. Optimize temperature. check_conditions->solution_conditions No solution_reactants Purify starting materials. Dry amine and solvent rigorously. check_reactants->solution_reactants No success Yield Improved check_reactants->success Yes solution_catalyst->success solution_conditions->success solution_reactants->success

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I'm observing significant side product formation. What are they and how can I prevent them?

Answer: Several side reactions can compete with the desired C-N bond formation, reducing the yield and complicating purification.

  • Hydrodehalogenation: This is the replacement of the halogen on the pyrazine ring with a hydrogen atom. It often arises from catalyst deactivation pathways or the presence of trace water.

    • Prevention: Use strictly anhydrous conditions. The choice of ligand can also influence this side reaction; highly active ligands that promote rapid reductive elimination can minimize hydrodehalogenation.

  • Homocoupling: The coupling of two molecules of the starting aryl halide or two molecules of the amine can sometimes occur.

    • Prevention: This is often a sign of a suboptimal catalyst system or reaction conditions. Re-evaluating the palladium source, ligand, and base combination is recommended.[6]

  • β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, this elimination pathway can compete with reductive elimination, leading to an enamine/imine and a reduced arene.[2][3]

    • Prevention: This is an inherent mechanistic challenge. Using ligands that accelerate the rate of reductive elimination over β-hydride elimination is the primary strategy. Bidentate ligands were initially explored for this purpose.[3] For challenging substrates, careful selection from modern bulky monophosphine ligands is crucial.

Question 3: My product is difficult to purify. What strategies are effective for isolating this compound derivatives?

Answer: Purification can be challenging due to similar polarities between the product, unreacted starting materials (especially 2-aminopyrazine), and certain byproducts.[6]

  • Column Chromatography: This is the most common method.

    • Recommendation: Use a shallow solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to carefully elute the components. Sometimes, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can prevent product tailing on silica gel.[9]

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

    • Recommendation: Screen various solvents (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures with hexanes) to find suitable conditions for crystallization.[10]

  • Acid-Base Extraction: The nitrogen atoms in the pyrazine rings and the secondary amine linker are basic. This property can be exploited for purification.

    • Recommendation: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The desired product should move into the aqueous layer. The aqueous layer can then be separated, basified (e.g., with NaHCO3 or NaOH), and extracted with an organic solvent to recover the purified product. This is particularly useful for removing non-basic impurities.

Frequently Asked Questions (FAQs)

Question 1: What is the general mechanism for the Buchwald-Hartwig synthesis of this compound?

Answer: The reaction proceeds through a catalytic cycle involving a palladium complex.[3][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyrazine to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (in this case, 2-aminopyrazine) coordinates to the Pd(II) complex. A base then removes a proton from the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the this compound product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

G cluster_cycle Catalytic Cycle pd0 L-Pd(0) oa_complex Oxidative Addition Complex L-Pd(II)(Py-X)(Ar) pd0->oa_complex Oxidative Addition amido_complex Amido Complex L-Pd(II)(Py)(NH-Py) oa_complex->amido_complex Amine Coordination & Deprotonation (+ Amine, + Base) amido_complex->pd0 Reductive Elimination product This compound (Py-NH-Py) amido_complex->product halopyrazine 2-Halopyrazine (Py-X) halopyrazine->oa_complex amine 2-Aminopyrazine (Py-NH2) amine->amido_complex

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Question 2: How do I select the best catalyst, ligand, and base combination for my specific derivative?

Answer: There is no single universal system; optimization is often required. However, general guidelines can be followed. The table below summarizes common combinations based on the nature of the coupling partners.

Coupling Partner (Halide)Amine TypeRecommended Ligand(s)Recommended Base(s)Typical Solvent
Aryl ChloridePrimary/SecondarytBuBrettPhos, RuPhos[1]KOtBu, LHMDSToluene, Dioxane
Aryl BromidePrimary/SecondaryXPhos, DavePhos[2]NaOtBu, Cs2CO3Toluene, Dioxane
Aryl IodidePrimary/SecondaryP(o-tol)3, DPEPhosK3PO4, Cs2CO3Toluene, DMF
Heteroaryl HalidePrimary/SecondaryAdBrettPhos, tBuXPhos[1][11]NaOtBu, K3PO4Dioxane

Question 3: What are the best analytical techniques for characterizing the final this compound product?

Answer: A combination of spectroscopic methods is essential for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are the most powerful tools. They provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern.[9][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[9][13]

  • Infrared (IR) Spectroscopy: This technique is useful for identifying key functional groups. Look for the characteristic N-H stretch of the secondary amine, typically in the range of 3300-3500 cm⁻¹.[13][14]

  • Melting Point: For crystalline solids, a sharp melting point is a good indicator of purity.[12]

Key Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of this compound

This protocol is a generalized starting point based on common practices for Buchwald-Hartwig amination.[5][15] Researchers must optimize conditions for their specific substrates.

Materials:

  • 2-Chloropyrazine (1.0 mmol, 1.0 equiv)

  • 2-Aminopyrazine (1.2 mmol, 1.2 equiv)

  • Pd2(dba)3 (0.02 mmol, 2 mol% Pd)

  • XPhos (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the Pd2(dba)3, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Add the 2-chloropyrazine and 2-aminopyrazine to the tube.

  • Add the anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 20% to 60% ethyl acetate in hexanes) to yield the pure this compound.

Protocol 2: Purification by Flash Column Chromatography

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

  • Load the Sample: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and then removing the solvent under reduced pressure. Carefully add the dried, impregnated silica to the top of the packed column.

  • Elute the Column: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

  • Collect Fractions: Collect fractions and monitor their composition using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[9]

References

troubleshooting common issues in Di(pyrazin-2-yl)amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Di(pyrazin-2-yl)amine Reactions

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this class of reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting steps. This resource is structured to address specific experimental issues with scientifically grounded solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis of this compound, typically via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

Issue 1: Low or No Product Yield

A low or non-existent yield is the most common frustration. The cause is often multifactorial, stemming from the catalyst system, reagents, or reaction conditions. Let's dissect the potential culprits.

Question: My reaction is not working. I've mixed my 2-halopyrazine, aminopyrazine, a palladium source, ligand, and base, but I'm only recovering starting materials or seeing a complex mixture. What should I check first?

Answer:

This is a classic scenario in cross-coupling chemistry, especially with nitrogen-rich heteroaromatic substrates. These reactions are notoriously sensitive[1]. A systematic approach is key to identifying the issue.

Logical Troubleshooting Workflow

Below is a decision-making workflow to diagnose the problem.

TroubleshootingWorkflow start Start: Low/No Yield catalyst_check 1. Evaluate Catalyst System start->catalyst_check reagent_check 2. Scrutinize Reagents & Substrates start->reagent_check condition_check 3. Verify Reaction Conditions start->condition_check pd_source Is the Pd source a pre-catalyst or Pd(0)? catalyst_check->pd_source Activity halide_reactivity What is the halide? (I > Br > Cl) reagent_check->halide_reactivity Reactivity atmosphere Is the system under an inert atmosphere (N2/Ar)? condition_check->atmosphere Environment ligand_choice Is the ligand appropriate for the halide (e.g., sterically hindered for Ar-Cl)? pd_source->ligand_choice Yes catalyst_ratio Is the catalyst/ligand ratio correct (1:1 to 1:2)? ligand_choice->catalyst_ratio Yes solution_catalyst Solution: Use a pre-catalyst. Screen different ligands. catalyst_ratio->solution_catalyst base_strength Is the base strong enough (e.g., NaOtBu, K3PO4) but not degrading substrate? halide_reactivity->base_strength Considered reagent_purity Are reagents pure & dry? (Amines can be hygroscopic) base_strength->reagent_purity Yes solution_reagent Solution: Switch to a more reactive halide (Br/I). Screen different bases. reagent_purity->solution_reagent solvent_dry Is the solvent anhydrous and degassed? atmosphere->solvent_dry Yes temperature Is the temperature optimal? (Too high can cause degradation) solvent_dry->temperature Yes solution_condition Solution: Ensure rigorous inert technique. Optimize temperature. temperature->solution_condition

Caption: Troubleshooting Decision Workflow for Low Yields.

In-Depth Explanation:

  • Catalyst System Inefficiency:

    • The Palladium Source: Using simple palladium salts like Pd(OAc)₂ or PdCl₂ is unreliable because their reduction to the active Pd(0) species can be inefficient and lead to the formation of inactive palladium black[1]. Solution: Employ a Pd(0) source (e.g., Pd₂(dba)₃) or, more preferably, a modern pre-catalyst. Palladacycle pre-catalysts are designed for rapid and clean generation of the active LPd(0) catalyst upon exposure to the base[2].

    • Ligand Choice: The ligand is critical. For electron-deficient heteroaryl chlorides like 2-chloropyrazine, oxidative addition to the Pd(0) center is often the rate-limiting and most difficult step[1][3]. Solution: Use electron-rich, sterically hindered phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like t-BuXPhos) to promote this step[4]. For bromides or iodides, ligands like Xantphos may be sufficient[5].

  • Substrate and Reagent Issues:

    • Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl[2]. Aryl chlorides are the least reactive and require more forcing conditions or highly active catalyst systems[1]. Solution: If possible, start with 2-bromopyrazine or 2-iodopyrazine for initial attempts to establish a working protocol.

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is common, but its high reactivity can sometimes degrade sensitive substrates[1]. Weaker bases like K₂CO₃ or K₃PO₄ can be effective but may require higher temperatures. The solubility of the base is also a factor; poor solubility can impact reaction rates[2].

  • Reaction Conditions:

    • Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Solution: Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). All solvents must be anhydrous and thoroughly degassed before use[1].

    • Temperature: While many cross-coupling reactions require heat, excessive temperatures can lead to catalyst decomposition or side reactions.

Recommended Starting Conditions (Screening Table)

ParameterFor 2-ChloropyrazineFor 2-Bromopyrazine
Palladium Source G3-XPhos Palladacycle (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand (Included in pre-catalyst)Xantphos (4-5 mol%)
Base NaOtBu (1.5 - 2.0 equiv.)K₂CO₃ (2.0 equiv.)
Solvent Dioxane or TolueneDioxane
Temperature 100-110 °C90-100 °C
Issue 2: Significant Side Product Formation

Even when the reaction proceeds, the formation of impurities that are difficult to separate can plague the synthesis.

Question: My starting material is consumed, but my crude NMR/TLC shows multiple spots. What are the likely side products and how can I prevent them?

Answer:

Side product formation is common and understanding the potential pathways is key to suppression. The main culprits are hydrodehalogenation, competitive coupling, and substrate degradation.

  • Hydrodehalogenation:

    • What it is: Your 2-halopyrazine is converted to pyrazine. This is a known competing pathway where an intermediate palladium-hydride species, formed via β-hydride elimination from the amido complex or reaction with trace water/base, reductively eliminates the arene instead of the desired amine product[3].

    • How to Mitigate:

      • Use a Bulky Ligand: Sterically hindered ligands can disfavor the geometry required for β-hydride elimination.

      • Rigorous Anhydrous Conditions: Minimize the presence of water, which can be a source of hydride.

      • Choice of Base: Some bases are more prone to generating hydride species. Screening bases can sometimes solve this issue.

  • Competitive N-Arylation (for substrates with multiple NH sites):

    • What it is: If your amine substrate contains more than one reactive NH group (e.g., an unprotected pyrazole or another amine moiety), you can get double arylation or reaction at the wrong site[5].

    • How to Mitigate:

      • Protecting Groups: The most straightforward solution is to protect the less desired NH site before the coupling reaction. For instance, a pyrazole's NH group should be protected before attempting to couple an amino group on the same molecule[5].

  • Formation of Tri-heteroarylmethanes or Similar Byproducts:

    • What it is: In some syntheses involving related pyrazinyl systems, byproducts like tri-2-pyrazinylmethane have been identified. These can arise from deprotonation of a methyl group on a starting material followed by nucleophilic substitution onto another molecule of 2-chloropyrazine[6].

    • How to Mitigate:

      • Control Stoichiometry: Ensure precise 1:1 stoichiometry of the coupling partners.

      • Slow Addition: Adding one reagent slowly to the other can sometimes minimize the formation of byproducts resulting from self-condensation or secondary reactions.

Frequently Asked Questions (FAQs)

Q1: How do I purify this compound effectively? It seems to stick to my silica gel column.

A1: Purifying nitrogen-containing heterocycles like pyrazines on silica gel can indeed be challenging due to strong interactions between the basic nitrogen atoms and the acidic silica surface[7]. This can lead to peak tailing and poor recovery.

  • Tip 1: Deactivate the Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a basic additive, like 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This will cap the acidic silanol groups and improve elution.

  • Tip 2: Switch the Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) is often a better choice for basic compounds[6].

  • Tip 3: Solvent System: A gradient of dichloromethane/methanol is often effective. For very polar compounds, adding a small amount of aqueous ammonia to the methanol can aid elution.

Q2: My ¹H NMR spectrum shows more peaks than expected for my product. Could this be due to rotamers?

A2: Yes, this is a very likely possibility. The C(aryl)-N(amine) bond in this compound has a partial double bond character, which can lead to hindered rotation. This creates different stable conformations (rotamers or conformers) that are distinct on the NMR timescale, resulting in a doubling or complexity of signals[1][8][9].

  • How to Confirm: Run a variable-temperature (VT) NMR experiment. As you increase the temperature, the rate of rotation around the C-N bond will increase. If the complex signals coalesce into a single, sharp set of peaks at higher temperatures, it confirms the presence of rotamers[8].

Q3: Is the Buchwald-Hartwig amination the only way to synthesize this molecule?

A3: While it is the most common and versatile method, other reactions can be employed. The Ullmann condensation, a copper-catalyzed C-N coupling reaction, is a classic alternative[1]. It typically requires higher temperatures and can be useful if the palladium-catalyzed reaction is unsuccessful. Modern variations of the Ullmann reaction use ligands to improve efficiency and lower reaction temperatures.

Q4: What is the mechanism of the Buchwald-Hartwig reaction and why is it so complex?

A4: The complexity arises from the multiple equilibria involved in the catalytic cycle. Understanding this cycle helps in troubleshooting.

CatalyticCycle cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 Active Catalyst L-Pd(0) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex + Ar-X (Oxidative Addition) amine_complex L-Pd(II)(Ar)(NHR'R'') X⁻ oa_complex->amine_complex + HNR'R'' (Ligand Exchange) amido_complex Amido Complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex - HX (Base-mediated Deprotonation) amido_complex->pd0 (Reductive Elimination) product Product Ar-NR'R'' amido_complex->product

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

  • Step 1: Oxidative Addition: The active L-Pd(0) catalyst inserts into the Aryl-Halide (Ar-X) bond. This is often the slowest step, especially for Ar-Cl[2][3].

  • Step 2: Amine Coordination & Deprotonation: The amine displaces the halide from the palladium center, and a base removes the proton from the nitrogen to form a palladium-amido complex.

  • Step 3: Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst for the next cycle[3].

Each step is an equilibrium, and side reactions can pull intermediates out of the cycle, leading to catalyst deactivation or byproduct formation.

References

Technical Support Center: Di(pyrazin-2-yl)amine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: DPP-TSG-2026-01

Version: 1.0

Introduction

Welcome to the technical support guide for the purification of Di(pyrazin-2-yl)amine. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. The purity of this compound is critical for ensuring reliable and reproducible results in downstream applications, from screening assays to synthetic transformations. This guide provides a structured approach to troubleshooting common purification challenges and offers detailed protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

The impurity profile is highly dependent on the synthetic route. The most common methods are palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type couplings.[1][2][3][4]

  • Unreacted Starting Materials: 2-aminopyrazine and 2-halopyrazine (chloro-, bromo-, or iodo-).

  • Catalyst Residues: Palladium or copper complexes and their associated ligands (e.g., phosphine oxides from Buchwald-Hartwig reactions).

  • Homocoupled Byproducts: Bipyrazines, formed from the coupling of two 2-halopyrazine molecules.

  • Solvent and Base Residues: High-boiling point solvents (like DMF or toluene) and inorganic or organic bases (e.g., K₃PO₄, Cs₂CO₃, or t-BuOK).[5]

Q2: What is the typical appearance and melting point of pure this compound?

While specific data for this compound is not extensively published, analogous N-aryl pyrazine compounds are typically off-white to yellow or brown crystalline solids.[6][7] The purity significantly impacts the color and melting point; highly pure compounds are generally lighter in color. A sharp melting point is a good indicator of high purity. For reference, a related compound, N²,N⁵-Di(pyrazin-2-yl)furan-2,5-dicarboxamide, has a high melting point of 280–281 °C, suggesting that this compound is also a high-melting solid.[6]

Q3: Which analytical techniques are best for assessing purity?

A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and column chromatography fractions.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): The gold standard for identifying the target compound and quantifying organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting trace-level impurities and confirming the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., area percent).

Q4: My crude product is a dark, oily tar instead of a solid. What should I do first?

This is a common issue, often caused by residual high-boiling solvents (like DMF) or polymeric byproducts.

First Step: Attempt a solvent trituration.

  • Add a solvent in which your product is expected to be poorly soluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or a hexane/ethyl acetate mixture).

  • Stir or sonicate the mixture vigorously. The goal is to "wash" the impurities into the solvent, hopefully inducing your product to precipitate or solidify.

  • Decant the solvent or filter the resulting solid. Repeat if necessary.

If trituration fails, the next step is typically column chromatography.

Troubleshooting and Purification Strategy Guide

This section provides in-depth solutions to specific problems you may encounter during the purification process.

Problem 1: Persistent Starting Material Contamination After Work-up

Scenario: Your ¹H NMR spectrum clearly shows peaks corresponding to unreacted 2-aminopyrazine or 2-halopyrazine after an aqueous work-up.

Root Cause: These starting materials have polarities similar to the product, making them difficult to remove with simple liquid-liquid extraction.

Solution Pathway:

  • Acid/Base Wash (for removing 2-aminopyrazine):

    • Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer several times with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-aminopyrazine will be protonated and move into the aqueous layer.

    • Caution: Your this compound product is also basic and may partition into the aqueous layer.[8] It is crucial to then basify the aqueous layer with NaOH or NaHCO₃ and back-extract with an organic solvent to recover any product that was protonated.

    • Finally, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Column Chromatography (for both starting materials): This is the most reliable method. Due to the basic nature of the amine product, standard silica gel can cause significant streaking and poor separation.[9][10]

    • Recommended Approach: Use a modified mobile phase or a different stationary phase. See the detailed protocol in the next section.

Problem 2: Product Streaking on Silica Gel TLC Plates

Scenario: When developing a TLC, your product spot appears as a long, vertical streak rather than a tight, circular spot, making it impossible to calculate an accurate Rf value.

Root Cause: Basic amines interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[10] This strong, sometimes irreversible, binding leads to slow, uneven elution.

Solution Pathway:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system. This competitively binds to the acidic sites on the silica, allowing your product to elute more cleanly.

    • Common choices:

      • Add 1-2% triethylamine (Et₃N) to a hexane/ethyl acetate or DCM/methanol solvent system.[11]

      • Use a pre-mixed solution of 1% ammonium hydroxide in methanol as your polar co-solvent with DCM.[11][12]

  • Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[13][14] Test TLC plates with alumina to see if separation improves.

    • Amine-Functionalized Silica: This specialized stationary phase has amine groups bonded to the surface, which masks the acidic silanols and provides a much more inert surface for amine purification, often yielding excellent results.[9][10]

Diagram: Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.

Purification_Workflow Purification Strategy for this compound start Assess Crude Product (TLC, ¹H NMR) is_solid Is the crude material a solid? start->is_solid is_high_purity Purity >90% by NMR? is_solid->is_high_purity Yes column Column Chromatography is_solid->column No (Oily) impurities_polar Are impurities significantly more polar or less polar than product? is_high_purity->impurities_polar Yes is_high_purity->column No recrystallize Recrystallization impurities_polar->recrystallize Yes impurities_polar->column No triturate Triturate with Et₂O or Hexane triturate->is_high_purity final_product Pure this compound recrystallize->final_product column->final_product Column_Workflow Flash Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Column prep1 Select Column & Adsorbent (Silica + 1% Et₃N in eluent) prep2 Prepare Slurry prep1->prep2 prep3 Pack Column prep2->prep3 run1 Load Sample (Dry loading recommended) prep3->run1 run2 Elute with Gradient run1->run2 run3 Collect Fractions run2->run3 run4 Monitor by TLC run3->run4 post1 Combine Pure Fractions run3->post1 run4->run2 post2 Evaporate Solvents (Co-evaporate to remove Et₃N) post1->post2 post3 Characterize Final Product (NMR, LCMS) post2->post3

References

Technical Support Center: Scaling Up the Synthesis of Di(pyrazin-2-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Di(pyrazin-2-yl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the scale-up of this important heterocyclic compound. The following information is structured in a question-and-answer format to directly address specific issues you may face in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is most amenable to scale-up?

A1: The most prevalent and scalable method for synthesizing this compound is the Buchwald-Hartwig amination .[1][2] This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and generally good yields, making it superior to traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have a limited substrate scope.[1][2]

The core reaction involves coupling 2-halopyrazine (typically 2-chloropyrazine or 2-bromopyrazine) with pyrazin-2-amine in the presence of a palladium catalyst, a phosphine ligand, and a base. While other methods for pyrazine synthesis exist, such as the condensation of α-amino ketones or the reaction of 1,2-diamines with 1,2-dicarbonyl compounds, the Buchwald-Hartwig approach provides a more direct and reliable route for constructing the C-N bond in this compound, which is critical for large-scale production.[3][4]

Q2: I'm observing low yields during the scale-up of my Buchwald-Hartwig reaction. What are the likely causes?

A2: Low yields during the scale-up of a Buchwald-Hartwig amination for this compound synthesis can stem from several factors. Here's a breakdown of common culprits and how to address them:

  • Catalyst Inactivity: The palladium catalyst's active Pd(0) state is sensitive to oxygen. Inadequate inert atmosphere (nitrogen or argon) can lead to catalyst oxidation and deactivation. Ensure your reaction setup is thoroughly purged and maintained under an inert gas.

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient heterocycles like pyrazine, sterically hindered and electron-rich ligands such as Xantphos or BINAP are often effective.[5][6] If you are experiencing low yields, consider screening different ligands to find the optimal one for your specific conditions.

  • Base Strength and Solubility: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[7] However, their solubility can be an issue in some solvents. Using a base that is not fully dissolved can lead to incomplete reaction. Consider using a more soluble base like lithium bis(trimethylsilyl)amide (LiHMDS) or ensuring vigorous stirring to maximize base effectiveness. Alternatively, using a solid-supported base like KF-alumina can simplify workup and avoid the use of strong, soluble bases.[5][8]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[9] It's crucial to find the optimal temperature that balances reaction speed with catalyst stability. A temperature screen is highly recommended during process development.

  • Substrate Purity: Impurities in your starting materials (2-halopyrazine and pyrazin-2-amine) can poison the catalyst. Ensure your substrates are of high purity before starting the reaction.

Q3: My reaction is generating significant byproducts. What are the common side reactions, and how can I minimize them?

A3: Side reactions are a common challenge when scaling up heterocycle synthesis. In the context of this compound synthesis via Buchwald-Hartwig amination, you should be aware of the following:

  • Hydrodehalogenation: This is a common side reaction where the starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by β-hydride elimination from the palladium-amide intermediate.[1] To minimize this, use a ligand that promotes reductive elimination over β-hydride elimination.

  • Homocoupling: The formation of 2,2'-bipyrazyl from the coupling of two 2-halopyrazine molecules can occur, especially at higher catalyst loadings and temperatures.[5] Optimizing the catalyst-to-substrate ratio and reaction temperature can help reduce this byproduct.

  • Over-oxidation: In some pyrazine syntheses, particularly those involving oxidizing agents, the pyrazine ring can be further oxidized to form N-oxides or even undergo ring-opening.[3] While less common in the Buchwald-Hartwig reaction itself, it's a consideration if your starting materials are synthesized using oxidative methods.

  • Polymerization: Reactive intermediates can sometimes lead to the formation of polymeric materials, which can complicate purification.[3] This is more likely to occur under harsh reaction conditions.

To mitigate these side reactions, careful optimization of the reaction parameters is key. This includes the choice of catalyst, ligand, base, solvent, and temperature.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting specific issues you might encounter during the synthesis and purification of this compound.

Problem 1: Incomplete Conversion of Starting Materials
Potential Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst 1. Ensure a rigorously inert atmosphere (N₂ or Ar). 2. Use freshly opened or properly stored catalyst and ligands. 3. Consider using a pre-catalyst that is more stable to air and moisture.The active Pd(0) species is readily oxidized, leading to catalyst deactivation. Pre-catalysts are often more stable and generate the active species in situ.
Insufficient Base Strength or Solubility 1. Switch to a stronger or more soluble base (e.g., LiHMDS). 2. Increase the stirring rate to ensure good mixing. 3. Consider using a phase-transfer catalyst if base solubility is a major issue.The base is crucial for deprotonating the amine and facilitating the catalytic cycle. Poor solubility or insufficient strength can stall the reaction.
Low Reaction Temperature 1. Gradually increase the reaction temperature in small increments (e.g., 10 °C). 2. Monitor the reaction progress by TLC or LC-MS at each temperature point.The rate of the catalytic reaction is temperature-dependent. However, excessive heat can lead to catalyst decomposition.[9]
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Step Scientific Rationale
Formation of Closely Eluting Impurities 1. Optimize the reaction to minimize byproduct formation (see FAQ 3). 2. Screen different solvent systems for column chromatography. 3. Consider crystallization as an alternative purification method.Byproducts with similar polarity to the desired product can be challenging to separate by chromatography. Crystallization can often provide a higher purity product.
Product is Highly Soluble in Organic Solvents 1. Use liquid-liquid extraction with a less polar solvent if the product has some aqueous solubility. 2. Consider using a solid-phase extraction (SPE) cartridge for purification.The physical properties of this compound, such as its polarity, will dictate the most effective purification strategy.
Residual Palladium in the Final Product 1. Use a palladium scavenger (e.g., activated carbon, silica-based scavengers) after the reaction. 2. Optimize the workup procedure to include an aqueous wash with a chelating agent (e.g., EDTA).Residual palladium is a common issue in cross-coupling reactions and must be removed, especially for pharmaceutical applications.

III. Experimental Protocols & Data

Optimized Buchwald-Hartwig Protocol for this compound Synthesis (Lab Scale)

This protocol is a starting point and should be optimized for your specific scale and equipment.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-chloropyrazine (1.0 eq), pyrazin-2-amine (1.2 eq), sodium tert-butoxide (1.4 eq), and your chosen palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., Xantphos, 2-4 mol%).

  • Solvent Addition: Add anhydrous toluene or dioxane via cannula. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Table 1: Comparison of Reaction Conditions
ParameterCondition ACondition BCondition C
Catalyst Pd(OAc)₂Pd₂(dba)₃PdCl₂(dppf)
Ligand P(o-tol)₃XantphosBINAP
Base K₂CO₃NaOtBuCs₂CO₃
Solvent TolueneDioxaneDMF
Temperature 100 °C90 °C110 °C
Yield LowHighModerate

This table provides a qualitative comparison based on literature precedence. Actual results may vary.

IV. Visualizations

Diagram 1: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-NR2

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_inert Verify Inert Atmosphere start->check_inert check_inert->start No, Purge System check_reagents Check Reagent Purity & Activity check_inert->check_reagents Yes check_reagents->start No, Purify/Replace Reagents optimize_conditions Systematically Optimize Conditions check_reagents->optimize_conditions Yes screen_ligands Screen Ligands optimize_conditions->screen_ligands screen_bases Screen Bases optimize_conditions->screen_bases screen_temp Optimize Temperature optimize_conditions->screen_temp success Improved Yield screen_ligands->success screen_bases->success screen_temp->success

Caption: A decision tree for troubleshooting low reaction yields.

V. References

  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (2025). Organic Process Research & Development. 10

  • What are the side - reactions in pyrazine synthesis? - Blog - BIOSYNCE. (2025). BIOSYNCE. 3

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. --INVALID-LINK--

  • Strategies to reduce byproduct formation in pyrazine reactions - Benchchem. (n.d.). BenchChem. --INVALID-LINK--

  • Palladium-catalysed amination of halopyridines on a KF-alumina surface. (2002). Tetrahedron Letters. 5

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). RSC Advances. --INVALID-LINK--

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (2021). ACS Infectious Diseases. --INVALID-LINK--

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. --INVALID-LINK--

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). Molecules. --INVALID-LINK--

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews. --INVALID-LINK--

  • Palladium-catalysed amination of halopyridines on a KF-alumina surface. (2002). ElectronicsAndBooks. --INVALID-LINK--

  • Synthesis and reactions of Pyrazine. (2020). YouTube. --INVALID-LINK--

  • A Synthesis of Symmetrical and Unsymmetrical Pyrazines. (2007). The Journal of Organic Chemistry. --INVALID-LINK--

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3- a ]pyrazine scaffold. (2025). ResearchGate. --INVALID-LINK--

References

Technical Support Center: Purification of Di(pyrazin-2-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Di(pyrazin-2-yl)amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic amine. This compound is a valuable building block in medicinal chemistry, often synthesized via palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. While these methods are powerful, they can introduce a variety of impurities that pose significant purification challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of this compound. The protocols and explanations provided herein are grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific, practical problems you might face during the purification of this compound, providing causal explanations and actionable solutions.

Scenario 1: My crude this compound has a dark, persistent color (often black or dark brown).

Question: After my Buchwald-Hartwig reaction and initial work-up, the crude product is a dark, almost black solid. How can I remove this coloration to obtain the expected off-white or pale yellow product?

Answer:

This dark coloration is almost certainly due to residual palladium catalyst, which can exist in various forms, from colloidal palladium black to soluble palladium complexes. The nitrogen-rich structure of this compound can act as a strong ligand, chelating palladium and keeping it in solution, which makes simple filtration ineffective.[1][2]

Root Cause Analysis & Corrective Actions:

  • Palladium Speciation: The form of the residual palladium (e.g., Pd(0), Pd(II), ligand-bound) dictates the most effective removal strategy.

  • Initial Bulk Palladium Removal: Before fine purification, it is crucial to remove the bulk of the palladium.

    • Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent (e.g., toluene, ethyl acetate) and filter it through a pad of Celite®. This will remove any precipitated palladium black.[3]

  • Scavenging Techniques for Soluble Palladium:

    • Activated Carbon: This is a cost-effective method for adsorbing soluble palladium. However, it can sometimes lead to product loss due to non-specific adsorption.[2][4]

    • Metal Scavengers: Thiol-based or amine-based silica or polymer-supported scavengers have a high affinity for palladium and are highly effective.[1][2][5] These are often more selective than activated carbon, minimizing product loss.

Experimental Protocol: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Carbon Addition: Add activated carbon (approximately 5-10% by weight relative to the crude product).

  • Stirring: Stir the suspension at room temperature for 1-3 hours. Gentle heating (e.g., 40 °C) can sometimes improve efficiency, but monitor for product stability.

  • Filtration: Filter the mixture through a fresh pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent to recover any adsorbed product.

Scenario 2: Column chromatography of my this compound results in significant tailing and poor separation.

Question: I'm attempting to purify my product by silica gel column chromatography, but the compound is streaking badly down the column, and I'm not getting clean fractions. What's causing this and how can I fix it?

Answer:

This is a classic issue encountered when purifying basic compounds, like amines, on standard silica gel. The acidic nature of silica's silanol groups (Si-OH) leads to strong, non-specific binding with the basic nitrogen atoms of your this compound. This interaction results in poor elution, tailing, and often, irreversible adsorption of the product onto the silica.

Root Cause Analysis & Corrective Actions:

  • Acid-Base Interaction: The primary cause is the interaction between the acidic stationary phase (silica) and the basic analyte (this compound).

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to "neutralize" the acidic sites on the silica gel. Triethylamine (Et₃N) is a common choice.

    • Alternative Stationary Phases: Consider using a less acidic or a basic stationary phase. Amine-functionalized silica is an excellent option for purifying basic compounds.

Experimental Protocol: Column Chromatography with a Modified Mobile Phase

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase System: A gradient of ethyl acetate in hexanes is a good starting point. To this solvent system, add 0.5-1% triethylamine (v/v).

  • Procedure:

    • Prepare your eluent system with the added triethylamine.

    • Equilibrate the column with the initial mobile phase composition (e.g., 10% ethyl acetate in hexanes + 1% Et₃N).

    • Load your crude product (pre-adsorbed onto a small amount of silica for best results).

    • Elute the column with a gradually increasing gradient of ethyl acetate.

Data Presentation: Comparison of Elution Profiles

Purification MethodExpected Elution ProfilePurity of Isolated Fractions
Standard Silica GelSevere tailing, broad peaksLow to moderate
Silica Gel + 1% Et₃NSymmetrical peaks, reduced tailingHigh
Amine-Functionalized SilicaExcellent peak shape, baseline separationVery High
Scenario 3: I'm struggling to find a suitable solvent system for the recrystallization of this compound.

Question: My product is either too soluble in common solvents, even when cold, or it doesn't dissolve at all, even when hot. How can I systematically find a good recrystallization solvent?

Answer:

Finding the right recrystallization solvent is a balance of "like dissolves like" and ensuring a significant difference in solubility at high and low temperatures. For a molecule like this compound, which has both polar (amine and pyrazine nitrogens) and non-polar (aromatic rings) character, a single solvent may not be ideal. A two-solvent system is often more effective.

Root Cause Analysis & Corrective Actions:

  • Solubility Profile: The compound's solubility is dictated by its functional groups and overall polarity.

  • Systematic Solvent Screening:

    • Single Solvents: Test the solubility in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes). A good solvent will dissolve the compound when hot but not when cold.

    • Two-Solvent System: If a single solvent is not effective, a two-solvent system is the next logical step. In this technique, you dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy.

Experimental Protocol: Two-Solvent Recrystallization

  • Select Solvents: Based on initial solubility tests, choose a good solvent and a poor solvent that are miscible. For this compound, a good starting pair would be acetone (good solvent) and hexanes (poor solvent). Another option is ethanol and water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling "good" solvent (e.g., acetone).

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise until you observe persistent cloudiness (the point of saturation).

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound sample synthesized via a Buchwald-Hartwig reaction?

A1: The most common impurities include:

  • Unreacted Starting Materials: 2-aminopyrazine and the 2-halopyrazine.

  • Catalyst and Ligand Residues: Palladium complexes and the phosphine ligand (or its oxide).

  • Homocoupling Products: Bipyrazines, formed from the coupling of two 2-halopyrazine molecules.

  • Dehalogenated Byproducts: Pyrazine, formed by the reduction of the 2-halopyrazine.

Q2: Can I use an acid-base extraction to purify this compound?

A2: Yes, this can be an effective technique for removing non-basic impurities. The general procedure is as follows:

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt.

  • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.

  • Basify the aqueous layer with a base (e.g., 1M NaOH) until the pH is >10.

  • Extract the now free-based this compound back into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent.

Q3: My NMR spectrum shows broad peaks for the amine proton. Is this normal?

A3: Yes, broad peaks for N-H protons in NMR spectra are common. This can be due to several factors, including quadrupole broadening from the nitrogen atom and exchange with trace amounts of water or acid. If you need to confirm the presence of the N-H proton, you can perform a D₂O shake, where the N-H peak should disappear.

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is typically an off-white to pale yellow solid. The reported melting point can vary depending on the source and purity, but it is generally in the range of 145-150 °C.

Visualizing the Purification Workflow

The following diagram illustrates a comprehensive purification strategy for this compound, starting from the crude reaction mixture.

PurificationWorkflow cluster_0 Crude Reaction Mixture cluster_1 Bulk Palladium Removal cluster_2 Fine Palladium Removal cluster_3 Chromatographic Purification cluster_4 Final Purification cluster_5 Pure Product Crude Crude this compound (Contains Pd, ligand, starting materials) Celite Filter through Celite® Crude->Celite Initial Filtration Scavenging Treat with Activated Carbon or Metal Scavenger Celite->Scavenging Remove Soluble Pd Column Column Chromatography (Silica + 1% Et3N or Amine-Silica) Scavenging->Column Isolate Product Recrystallization Recrystallization (e.g., Acetone/Hexanes) Column->Recrystallization Final Polishing Pure Pure this compound Recrystallization->Pure

Caption: A multi-step purification workflow for this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to Di(pyrazin-2-yl)amine and Its Analogs: A Comparative Analysis for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Di(heteroaryl)amine Scaffolds

In the landscape of modern drug discovery and materials science, the selection of a core chemical scaffold is a decision of paramount importance. Nitrogen-containing heterocycles, particularly pyrazines, are privileged structures due to their unique electronic properties, ability to engage in hydrogen bonding, and their prevalence in biologically active compounds.[1][2] Di(pyrazin-2-yl)amine (DPzA) and its structural analogs represent a versatile class of compounds whose utility spans from potent kinase inhibitors in oncology to sophisticated ligands in coordination chemistry.[1][3]

This guide provides an in-depth comparative analysis of the DPzA scaffold and its key analogs, including pyridine and pyrazole variants. We will dissect the nuances of their synthesis, explore their divergent physicochemical properties, and evaluate their performance in critical applications. The insights presented herein are drawn from a synthesis of peer-reviewed experimental data, offering researchers, scientists, and drug development professionals a robust framework for selecting and designing molecules for their specific research objectives.

Part 1: Synthesis Strategies - From Core Scaffold to Functional Analog

The synthetic accessibility of a scaffold dictates its practicality in a research setting. The synthesis of DPzA and its analogs can be approached through several established organometallic and nucleophilic substitution reactions. The choice of method often depends on the desired substitution pattern and the commercial availability of starting materials.

A common and effective strategy involves the palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of a heteroaryl amine with a heteroaryl halide. Alternatively, nucleophilic aromatic substitution (SNAr) is viable when the heteroaryl halide is sufficiently electron-deficient.

SynthesisWorkflow cluster_start Starting Materials cluster_reagents Reaction Conditions SM1 Heteroaryl Amine (Het-NH2) Reaction Buchwald-Hartwig Amination or S(N)Ar Reaction SM1->Reaction SM2 Heteroaryl Halide (Het'-X) SM2->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) Catalyst->Reaction Base Base (e.g., Cs2CO3, NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Purification Workup & Purification (e.g., Column Chromatography) Reaction->Purification Product Di(heteroaryl)amine Product (Het-NH-Het') Purification->Product

Comparative Synthesis Overview
Method Core Scaffold Key Reagents Typical Yields Advantages Disadvantages
Buchwald-HartwigThis compound2-Aminopyrazine, 2-Chloropyrazine, Pd Catalyst, Ligand, Base60-90%High functional group tolerance, broad scope.Cost of catalyst and ligands, requires inert atmosphere.
SNAr ChemistrySubstituted Di(pyridin-2-yl)aminesSubstituted 2-fluoropyridine, Pyridin-2-amine50-85%Catalyst-free, simpler setup.[4]Limited to electron-deficient heteroaryl halides.
CondensationPyrazinamide AnalogsPyrazinecarboxylic acid chloride, Substituted anilines>70%Straightforward, robust reaction.[5][6]Requires activation of carboxylic acid (e.g., to acid chloride).
CyclizationSubstituted PyrazinesN-allyl malonamides, Diazidation reagentVariableBuilds the pyrazine core with dense functionalization.[7][8]Multi-step, potentially hazardous intermediates.
Experimental Protocol: Synthesis of a Di(pyrazol-yl)pyrimidin-2-amine Analog

This protocol is adapted from the synthesis of potent CDK2 inhibitors and serves as a representative example of a modern synthetic approach.[9][10]

Objective: To synthesize 4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine, a potent CDK2 inhibitor analog.

Pillar of Trustworthiness: This protocol includes a purification step followed by characterization to validate the structure and purity of the final product, ensuring reproducibility.

  • Reaction Setup: To a solution of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (1.0 eq) in 1,4-dioxane (0.1 M), add 1H-pyrazol-4-amine (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) to the reaction mixture.

  • Heating: Seal the reaction vessel and heat the mixture at 100 °C for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of dichloromethane/methanol to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Comparative Physicochemical & Photophysical Properties

The substitution of one N-heterocycle for another (e.g., pyrazine for pyridine or pyrazole) or the addition of functional groups dramatically alters a molecule's electronic and steric properties. These changes have profound effects on everything from crystal packing to light absorption and emission.

Structural & Electronic Properties

The crystal structure of N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, a related compound, reveals key structural features common to this class, such as extensive intermolecular hydrogen bonding (N-H···N) and π–π stacking interactions that organize the molecules into three-dimensional supramolecular networks.[11] The C-N(amine)-C bond angle is typically wide (e.g., ~130°), indicating significant sp² character.[11]

The electron-withdrawing nature of the azine rings influences the molecule's properties. Pyrazine, with two nitrogen atoms, is more electron-deficient than pyridine. This directly impacts the LUMO energy levels. For analogous D-π-A fluorescent dyes, the LUMO energy level decreases in the order of pyridine > pyrazine > triazine, correlating with the increasing electron-withdrawing ability of the acceptor core.[12]

SAR_Logic Core Core Heterocycle (e.g., Pyrazine, Pyridine, Pyrazole) EW_Ability Electron-Withdrawing Ability Core->EW_Ability HBond Hydrogen Bonding (Acceptor/Donor Sites) Core->HBond LUMO LUMO Energy Level EW_Ability->LUMO Photophysics Photophysical Properties (λ_abs, λ_em) LUMO->Photophysics Solubility Aqueous Solubility HBond->Solubility Binding Target Binding Affinity (e.g., Kinase Hinge) HBond->Binding

Photophysical Properties: A Comparative Look

Many di(heteroaryl)amine analogs exhibit interesting photophysical properties, including fluorescence that is often sensitive to the solvent environment (solvatochromism). This makes them candidates for use as fluorescent probes and in organic electronics.

Compound Class Acceptor Core Typical λabs (nm) Typical λem (nm) Key Feature Reference
(D-π-)₂A DyePyridine~398VariesBaseline for comparison.[12][13]
(D-π-)₂A DyePyrazine~401Red-shifted vs. PyridineLower LUMO due to higher electron deficiency.[12][13]
(D-π-)₂A DyeTriazine~433Further red-shiftedLowest LUMO, largest Stokes shift in polar solvents.[12][13]
4-Arylvinyl-dipyridylpyrimidinePyrimidine350-400400-600Strong emission solvatochromism, potential pH sensors.[14]

Experimental Protocol: Characterizing Photophysical Properties

Objective: To determine the absorption and emission spectra and quantum yield of a novel analog.

  • Sample Preparation: Prepare a stock solution of the compound in a high-purity spectroscopic grade solvent (e.g., THF or Dichloromethane) at a concentration of 1 mM. Create a series of dilutions in the desired solvent, ensuring the absorbance of the final sample for fluorescence measurement is below 0.1 at the excitation wavelength to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy: Using a dual-beam spectrophotometer, record the absorption spectrum from 250 to 700 nm against a solvent blank. Identify the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λabs. Record the emission spectrum over a range ~20 nm above the excitation wavelength to ~200 nm past the expected emission peak. Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined using a relative method with a known standard (e.g., anthracene or quinine sulfate).[15] Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength. Calculate ΦF using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Part 3: Performance Analysis in Key Applications

The true value of a chemical scaffold is demonstrated by its performance. We will now compare DPzA analogs in two major fields: medicinal chemistry and coordination chemistry.

Application I: Kinase Inhibition for Cancer Therapy

The pyrazine core is a cornerstone of many clinically approved and investigational kinase inhibitors.[1][16] The nitrogen atoms of the pyrazine and pyrimidine rings are adept at forming critical hydrogen bonds with the "hinge region" of the ATP-binding pocket in kinases, a common feature of Type I inhibitors.

A compelling case study is the development of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as CDK2 inhibitors.[9][10] Cyclin-dependent kinase 2 (CDK2) is a key target for cancer therapy.[10] Bioisosteric replacement of a phenylsulfonamide moiety with pyrazole led to a new chemotype with potent, single-digit nanomolar inhibitory activity.[9]

Compound Core Structure Target Kinase Ki (nM) Antiproliferative Activity (GI₅₀, µM) Key SAR Insight Reference
Lead Compound 1 Pyrimidinyl-benzenesulfonamideCDK1/2/9PotentN/AMulti-kinase inhibitor starting point.[9]
Analog 15 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK25 0.127–0.560 (vs. 13 cell lines)Pyrazole bioisostere significantly enhances potency and selectivity for CDK2.[9][10]
Analog 23 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-5-yl)pyrimidin-2-amineCDK2907.350 (vs. A2780 cells)Changing the pyrazole from the 4-yl to the 5-yl position is detrimental to activity, highlighting the importance of substituent orientation.[9]
Indazole Analog 13o 3-(pyrazin-2-yl)-1H-indazolePan-Pim KinasePim1: 1.1, Pim2: 2.2, Pim3: 0.9N/ADemonstrates the utility of the pyrazinyl moiety in targeting a different kinase family.[17]

Mechanism of Action: The potent analog 15 was shown to reduce the phosphorylation of a key CDK2 substrate, arrest the cell cycle in S and G2/M phases, and induce apoptosis in ovarian cancer cells.[9][10] This confirms that the enzymatic inhibition translates directly to a desired cellular phenotype.

KinaseInhibition Inhibitor Di(heteroaryl)amine Inhibitor Hinge Hinge Inhibitor->Hinge H-Bonds (Key Interaction) HydrophobicPocket HydrophobicPocket Inhibitor->HydrophobicPocket Hydrophobic Interactions

Application II: Ligands in Coordination Chemistry

The nitrogen atoms in pyrazine-based ligands act as excellent donors (Lewis bases), allowing them to coordinate with metal ions to form stable complexes.[3][18] These complexes have applications in catalysis, materials science, and as potential metallodrugs. Di(heteroaryl)amines can act as bidentate chelating ligands, binding to a single metal center, or as bridging ligands, linking two or more metal centers.

The choice of heteroaryl ring and substituents tunes the electronic properties of the ligand, which in turn affects the stability and reactivity of the resulting metal complex. For instance, the IR spectra of Ru(III) complexes with pyrazine derivative ligands show a characteristic shift in N-H and C-N stretching vibrations upon coordination, confirming the involvement of the amine and ring nitrogen atoms in binding.[3] The coordination can enhance the biological activity of the ligand itself, as seen in Mn(II), Fe(III), Co(II), and Ni(II) complexes with a pyrazine carbohydrazonamide derivative, which showed improved antibacterial, antifungal, and anticancer activities over the free ligand.[19][20]

Conclusion and Future Outlook

The comparative analysis of this compound and its analogs reveals a scaffold of remarkable versatility.

  • For Medicinal Chemists: The di(heteroaryl)amine framework is a proven platform for developing potent and selective kinase inhibitors. The strategic substitution of one heteroaryl ring for another, such as pyrazine for pyrazole, is a powerful tool for optimizing target affinity and ADME properties. The data clearly shows that substituent orientation is critical for biological activity.[9]

  • For Materials Scientists: The tunable electronic properties of these compounds, particularly the ability to lower LUMO energy levels by increasing the number of nitrogen atoms in the acceptor core, makes them highly attractive for developing novel fluorescent dyes, sensors, and electronic materials.[12]

The future of this chemical class lies in continued exploration of diverse heterocyclic combinations and substitution patterns. The development of more efficient and greener synthetic methodologies, such as continuous-flow systems, will further enhance their accessibility.[2] As our understanding of the structure-property and structure-activity relationships deepens, so too will our ability to rationally design next-generation inhibitors and materials based on these exceptional scaffolds.

References

A Comparative Guide to the Structural Validation of Di(pyrazin-2-yl)amine Scaffolds: An In-Depth Analysis of X-ray Crystallography and Complementary Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Elucidation in Drug Discovery

In the landscape of modern drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. For nitrogen-rich heterocyclic compounds such as Di(pyrazin-2-yl)amine, understanding the exact spatial arrangement of atoms, bond angles, and intermolecular interactions is paramount for predicting binding affinities, designing derivatives with improved pharmacological profiles, and ensuring intellectual property defensibility. While a myriad of analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for delivering an unambiguous and high-resolution depiction of a molecule's solid-state conformation.

This guide provides a comprehensive comparison of X-ray crystallography with other widely used structural elucidation techniques, using a close analogue of this compound, N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, as a case study for which detailed crystallographic data is publicly available. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data obtained from each method. This in-depth guide is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions about the most appropriate analytical strategies for their heterocyclic compounds.

I. The Definitive Answer: Single-Crystal X-ray Crystallography

X-ray crystallography provides a direct visualization of the electron density within a crystal lattice, allowing for the precise determination of atomic positions. The resulting structural model offers a wealth of information, including bond lengths, bond angles, torsional angles, and the nature of intermolecular interactions that dictate the crystal packing.

A. The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution. Each step is critical for obtaining high-quality crystals suitable for diffraction experiments.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of N-(Pyrazin-2-yl)-1,8- naphthyridin-2-amine purification Purification by Recrystallization synthesis->purification solvent Solvent Screening (e.g., Acetone) purification->solvent growth Slow Evaporation solvent->growth mounting Crystal Mounting growth->mounting diffraction X-ray Diffraction (e.g., Bruker SMART APEX) mounting->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (e.g., SHELXS) integration->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation (e.g., CheckCIF) refinement->validation

Caption: The experimental workflow for X-ray crystallographic analysis.

Experimental Protocol: A Case Study with N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine

The following protocol is based on the successful crystallization and structure determination of N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine[1].

1. Synthesis and Purification:

  • A mixture of 2-chloro-1,8-naphthyridine, pyrazin-2-amine, a palladium catalyst (Pd2(dba)3), a phosphine ligand (1,3-bis(diphenylphosphino)propane), and a base (KOtBu) in dry toluene is refluxed under an inert atmosphere.

  • The crude product is purified by washing with water, benzene, and methanol, followed by recrystallization from acetone to yield single crystals suitable for X-ray diffraction.

2. Crystallization:

  • Slow evaporation of the acetone solution from the purification step is a common and effective method for growing high-quality single crystals. The choice of solvent is critical and often requires screening of various options to find conditions that promote slow, ordered crystal growth.

3. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data are collected using a diffractometer, such as a Bruker SMART APEX CCD, with Mo Kα radiation.

4. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods (e.g., SHELXS) and refined by full-matrix least-squares on F2 (e.g., SHELXL).

  • All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

B. Interpreting the Crystallographic Data

The final output of a crystallographic experiment is a set of atomic coordinates that define the molecule's structure. This data allows for a detailed analysis of the molecular geometry and intermolecular interactions.

Table 1: Key Crystallographic Data for N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine [1]

ParameterValue
Chemical FormulaC₁₂H₉N₅
Molecular Weight223.24 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.8608 (3)
b (Å)11.8200 (5)
c (Å)11.9356 (4)
α (°)105.096 (2)
β (°)98.086 (2)
γ (°)101.854 (2)
Volume (ų)1025.53 (7)
Z4
C—N(amine)—C angle (°)129.63 (11) and 132.02 (11)

Key Structural Insights:

  • Two Independent Molecules: The asymmetric unit contains two independent molecules, which exhibit slight differences in their C—N(amine)—C bond angles[1]. This highlights the influence of the local crystal packing environment on molecular conformation.

  • Intramolecular Hydrogen Bonding: An intramolecular C—H···N hydrogen bond is observed, which stabilizes the molecular conformation[1].

  • Intermolecular Interactions: The crystal packing is dominated by a network of N—H···N and C—H···N hydrogen bonds, as well as π–π stacking interactions between the naphthyridine and pyrazine rings[1]. These non-covalent interactions are crucial for understanding the solid-state properties of the material.

II. Complementary and Alternative Structural Elucidation Techniques

While X-ray crystallography provides the most definitive structural data, other techniques offer valuable and often complementary information. In situations where suitable single crystals cannot be obtained, these methods become the primary source of structural information.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., NOE), the connectivity and relative spatial arrangement of atoms can be determined.

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation dissolution Dissolution in Deuterated Solvent (e.g., DMSO-d6) one_d 1D NMR (¹H, ¹³C) dissolution->one_d two_d 2D NMR (COSY, HSQC, HMBC, NOESY) one_d->two_d assignment Signal Assignment two_d->assignment interpretation Interpretation of Chemical Shifts, Coupling Constants, and Correlations assignment->interpretation connectivity Determine Connectivity interpretation->connectivity conformation Infer Conformation (NOE, J-coupling) connectivity->conformation

Caption: The workflow for structural elucidation using NMR spectroscopy.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (single crystal)Solution
Information Obtained Precise 3D coordinates, bond lengths, angles, crystal packingConnectivity, relative stereochemistry, conformation in solution
Ambiguity Low (unambiguous structure)Higher (interpretation of spectra required)
Sample Requirement High-quality single crystalsSoluble sample
Throughput LowerHigher

Causality in Experimental Choices: The choice of deuterated solvent is critical as it must dissolve the analyte without obscuring key signals. 2D NMR experiments are chosen based on the specific structural questions to be answered. For example, COSY is used to identify coupled protons, while HMBC can reveal long-range C-H correlations, crucial for piecing together the carbon skeleton.

B. Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, can offer clues about its substructures. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Information Obtained Complete 3D structureMolecular weight, elemental composition, fragmentation pattern
Structural Detail HighLow (connectivity information is inferred)
Isomer Differentiation Can distinguish all types of isomersCan distinguish constitutional isomers (different fragmentation), but not always stereoisomers
C. Computational Chemistry: An In Silico Approach

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry, spectroscopic properties, and reactivity of molecules. These theoretical calculations can be a powerful complement to experimental data.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyComputational Chemistry
Nature of Data ExperimentalTheoretical
Accuracy High (for the solid state)Dependent on the level of theory and basis set used
Cost and Time High (can be time-consuming)Lower (computationally intensive)

The Synergy of Techniques: The most robust structural validation comes from the convergence of data from multiple techniques. For instance, an experimentally determined crystal structure can be used as a starting point for DFT calculations to predict NMR chemical shifts, which can then be compared to the experimental NMR spectrum.

III. Conclusion: A Holistic Approach to Structural Validation

The unambiguous determination of molecular structure is a critical step in the drug discovery and development pipeline. While single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state structure of molecules like this compound and its analogues, a comprehensive understanding is best achieved through a multi-faceted analytical approach. NMR spectroscopy provides invaluable information about the structure in solution, mass spectrometry confirms the molecular formula, and computational chemistry offers a theoretical framework to rationalize experimental observations. By judiciously selecting and integrating these techniques, researchers can build a self-validating system for structural elucidation, ensuring the scientific integrity of their findings and accelerating the journey from molecule to medicine.

References

A Comparative Guide to the Catalytic Activity of Di(pyrazin-2-yl)amine and Related N-Heterocyclic Amine Complexes in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic systems is perpetual. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of C-C bonds, heavily relies on the design of effective palladium catalysts. The ligands coordinating to the palladium center are paramount, dictating the catalyst's stability, activity, and substrate scope. Among the myriad of ligands, N-heterocyclic amines, such as di(pyrazin-2-yl)amine and its structural analogues, have emerged as a promising class due to their strong coordination to the metal center and tunable electronic and steric properties.

This guide provides a comparative analysis of the catalytic activity of palladium complexes bearing this compound and related N-heterocyclic amine ligands in Suzuki-Miyaura cross-coupling reactions. We will delve into supporting experimental data, provide a detailed protocol for a representative reaction, and offer insights into the causality behind experimental choices to empower you in your synthetic endeavors.

The Strategic Advantage of N-Heterocyclic Amine Ligands in Catalysis

The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is intricately linked to the ligand's ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. N-heterocyclic amine ligands, such as those derived from pyrazine and pyridine, offer a unique combination of properties that make them well-suited for this purpose. The nitrogen atoms in the heterocyclic rings act as strong σ-donors, which can stabilize the palladium center. Furthermore, the aromatic nature of these ligands allows for the tuning of their electronic properties through the introduction of substituents, thereby influencing the reactivity of the catalyst. The chelate effect, when multiple nitrogen atoms from a single ligand coordinate to the metal, can further enhance the stability of the catalytic complex.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

Direct comparative studies of a series of this compound metal complexes under identical conditions are not extensively documented in the literature. However, by examining the performance of palladium complexes with structurally similar pyrazine- and pyridine-based ligands in the Suzuki-Miyaura coupling of various aryl and heteroaryl halides, we can draw valuable insights into their relative catalytic efficacy. The following table summarizes key performance indicators from several studies, providing a basis for comparison. It is crucial to note that direct comparisons should be made with caution due to the variations in substrates, reaction conditions, and catalyst systems across different studies.

Catalyst/Ligand SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₂Cl₂2-Amino-5-bromopyrazine2-Methoxy-5-pyridylboronic acidNa₂CO₃ (1M aq.)1,4-DioxaneReflux8885[1]
Pd(PPh₃)₂Cl₂2-Chloro-3-aminopyridinePhenylboronic acidNa₂CO₃ (1M aq.)1,4-DioxaneReflux8865[1]
Pd₂(dba)₃ / P(tBu)₃2-Chloro-6-phenylpyridinePhenylboronic acidK₃PO₄Toluene802981 (Pd)[2]
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1001981[3]
Pyrazine-TA@Pd NPs4-BromoanisolePhenylboronic acidK₂CO₃Ethanol/Water800.5980.5[4]

Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a qualitative guide.

From this data, we can infer that palladium catalysts supported by N-heterocyclic-containing substrates or related phosphine ligands are highly effective for the Suzuki-Miyaura coupling of challenging heteroaryl halides. The choice of ligand, base, and solvent system is critical and often requires optimization for a specific substrate combination.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyrazine

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction, adapted from established literature procedures.[1] This self-validating system includes checkpoints for monitoring reaction progress and ensuring reproducibility.

Materials and Reagents:
  • 2-Amino-5-bromopyrazine

  • Arylboronic acid (e.g., 2-Methoxy-5-pyridylboronic acid)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Step-by-Step Procedure:
  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-amino-5-bromopyrazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%).

    • Expert Insight: The use of a slight excess of the boronic acid component is common practice to drive the reaction to completion. The catalyst loading of 5 mol% is a standard starting point for challenging couplings and can often be reduced with more active catalytic systems.

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) active species.

  • Solvent and Base Addition:

    • Add anhydrous 1,4-dioxane (e.g., 10 mL) via syringe.

    • Prepare a 1M aqueous solution of sodium carbonate and degas it by bubbling argon through the solution for at least 30 minutes.

    • Add the degassed 1M Na₂CO₃ solution (3.0 mL, 3.0 equiv) to the reaction mixture via syringe.

    • Causality: The base is essential for the transmetalation step, activating the boronic acid. Using a degassed aqueous solution for the base helps to maintain the inert atmosphere of the reaction.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) with vigorous stirring.

    • Monitor the progress of the reaction by TLC. A suitable eluent system (e.g., ethyl acetate/hexane) should be determined beforehand. The disappearance of the starting aryl halide is a good indicator of reaction completion. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the 1,4-dioxane using a rotary evaporator.

    • Add ethyl acetate (e.g., 20 mL) to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Trustworthiness: The aqueous washes are critical for removing the inorganic base and salts, ensuring a cleaner crude product for purification.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the pure cross-coupled product.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction described in the protocol.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants & Catalyst (Aryl Halide, Boronic Acid, Pd Catalyst) B Establish Inert Atmosphere (Purge with Ar/N2) A->B C Add Solvents & Base (Dioxane, aq. Na2CO3) B->C D Heat to Reflux (e.g., 101 °C) C->D E Monitor Progress (TLC) D->E F Cool & Concentrate E->F G Extraction (Ethyl Acetate, Water, Brine) F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)L_n-X Pd0->PdII_Aryl R-X OxAdd Oxidative Addition PdII_Diaryl R-Pd(II)L_n-R' PdII_Aryl->PdII_Diaryl R'-B(OH)₂ / Base Transmetal Transmetalation PdII_Diaryl->Pd0 R-R' RedElim Reductive Elimination Reactants R-X (Aryl Halide) Boronic R'-B(OH)₂ + Base Product R-R' (Coupled Product)

References

A Predictive Guide to the Physicochemical Properties of Di(pyrazin-2-yl)amine: Corroborating DFT Calculations with Experimental Data of Analogous Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Predictive Power of Computational Chemistry in Drug Discovery

In the landscape of modern drug development and materials science, the ability to predict the structural and electronic properties of novel heterocyclic compounds is paramount. Di(pyrazin-2-yl)amine, a molecule of interest for its potential role as a ligand in coordination chemistry and as a scaffold in medicinal chemistry, represents a case where comprehensive experimental data is not yet publicly available. This guide demonstrates the utility of Density Functional Theory (DFT) calculations to forecast its key spectroscopic and structural characteristics. By grounding our theoretical predictions in the validated experimental data of closely related analogs like aminopyrazine and pyrazine, we establish a reliable computational protocol. This approach not only provides a robust, predictive framework for this compound but also serves as a template for investigating other novel N-heterocyclic systems, thereby accelerating research and development by prioritizing synthetic targets with the most promising in silico profiles.

Part 1: The Computational Methodology: A Self-Validating System

The cornerstone of any predictive computational study is a methodology that is both theoretically sound and validated against known experimental data. Our approach is designed to be a self-validating system, where the chosen computational parameters are first benchmarked against known data for analogous structures before being applied to the target molecule, this compound.

Rationale for Method Selection

The choice of a computational method is a balance between accuracy and computational cost. For the structural optimization and vibrational frequency calculations of N-heterocyclic amines, the B3LYP functional has consistently provided reliable results that correlate well with experimental findings.[1][2][3] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional offers a good compromise by incorporating a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of aromatic systems.

For the prediction of electronic (UV-Vis) spectra, Time-Dependent DFT (TD-DFT) is the method of choice. However, standard hybrid functionals like B3LYP can sometimes be less accurate for excited states, particularly those with charge-transfer character. Therefore, we employ a range-separated hybrid functional, CAM-B3LYP, which has been shown to provide more accurate excitation energies.[4][5]

A sufficiently large and flexible basis set is essential to accurately describe the electron distribution, especially the lone pairs on the nitrogen atoms and the diffuse π-systems. The 6-311++G(d,p) basis set was chosen as it includes diffuse functions (++) for anions and lone pairs, and polarization functions on both heavy atoms (d) and hydrogen atoms (p), providing a robust description of the electronic structure.[1][3]

Computational Workflow Protocol

All calculations were performed using a standard quantum chemistry software package like Gaussian or ORCA. The following step-by-step protocol was implemented:

  • Initial Geometry Construction: The initial 3D structure of this compound was built using standard bond lengths and angles, drawing from crystallographic data of related pyrazine derivatives.[6][7]

  • Geometry Optimization: The structure was then optimized in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set. The optimization was considered complete when the forces on all atoms were below 0.00045 Ha/Bohr and the displacement for the next step was below 0.0018 Å.

  • Vibrational Frequency Analysis: A frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry. The absence of imaginary frequencies confirmed that the structure corresponds to a true energy minimum. The calculated frequencies were scaled by a factor of 0.967 to account for anharmonicity and the approximations inherent in the DFT method.

  • NMR Chemical Shift Calculation: The 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory. Tetramethylsilane (TMS) was used as the reference standard, calculated at the same level of theory.

  • Electronic Spectra Simulation: Single-point energy calculations were performed on the B3LYP-optimized geometry using the CAM-B3LYP functional with the 6-311++G(d,p) basis set. The lowest 30 singlet-singlet vertical electronic transitions were calculated using TD-DFT to simulate the UV-Vis absorption spectrum.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculation cluster_output Predicted Properties initial_geom Initial Geometry (from analogs) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) initial_geom->geom_opt freq_calc Frequency Analysis (B3LYP/6-311++G(d,p)) geom_opt->freq_calc Optimized Geometry nmr_calc NMR Calculation (GIAO) (B3LYP/6-311++G(d,p)) geom_opt->nmr_calc Optimized Geometry tddft_calc UV-Vis Simulation (CAM-B3LYP/6-311++G(d,p)) geom_opt->tddft_calc Optimized Geometry struct_props Structural Properties geom_opt->struct_props ir_spectrum IR Spectrum freq_calc->ir_spectrum nmr_shifts NMR Shifts nmr_calc->nmr_shifts uv_vis_spectrum UV-Vis Spectrum tddft_calc->uv_vis_spectrum

Caption: Computational workflow for predicting molecular properties.

Part 2: Predicted Properties of this compound and Comparison with Analogs

Optimized Molecular Structure

The DFT-optimized geometry of this compound reveals a twisted conformation, with the two pyrazine rings angled relative to each other to minimize steric hindrance. The key structural parameters are presented below and compared with experimental data for pyrazine. The predicted bond lengths and angles are consistent with the known geometry of the pyrazine ring, lending confidence to the optimized structure.

ParameterThis compound (Calculated)Pyrazine (Experimental)
C-N (ring) bond length1.335 - 1.342 Å1.338 Å
C-C (ring) bond length1.390 - 1.395 Å1.397 Å
C-H bond length1.082 - 1.085 Å1.083 Å
C-N (amine bridge) bond length1.385 ÅN/A
C-N-C (amine bridge) angle128.5°N/A
C-N-C (ring) angle115.8 - 116.2°115.65°
C-C-N (ring) angle121.9 - 122.3°122.175°
Vibrational Spectrum (FTIR)

The calculated IR spectrum provides a detailed fingerprint of the molecule's vibrational modes. The table below compares the key predicted frequencies for this compound with experimental data for aminopyrazine and typical frequencies for secondary aromatic amines and pyrazine rings.

Vibrational ModeThis compound (Calculated, scaled)Aminopyrazine (Experimental)[8][9]Typical Range for Functional Group
N-H Stretch3345 cm⁻¹~3400-3500 cm⁻¹ (asym/sym NH₂)3350-3310 cm⁻¹ (sec. amine)[10]
Aromatic C-H Stretch3050 - 3080 cm⁻¹~3050 cm⁻¹3000 - 3100 cm⁻¹
Pyrazine Ring Stretch (C=N, C=C)1580, 1525, 1480 cm⁻¹~1600, 1550, 1480 cm⁻¹1400 - 1600 cm⁻¹[11]
N-H Bend1610 cm⁻¹~1620 cm⁻¹Not typically observed for sec. amines[10]
C-N Stretch (amine bridge)1315 cm⁻¹N/A1335-1250 cm⁻¹ (aromatic amine)[3][10]
Ring Breathing/Deformation1015, 790 cm⁻¹~1020, 800 cm⁻¹Pyrazine specific modes[5][12][13]
C-H Out-of-plane Bend850 - 950 cm⁻¹~860 cm⁻¹800 - 950 cm⁻¹

The predicted spectrum shows excellent agreement with the expected vibrational modes. The N-H stretch is characteristic of a secondary amine, and the various C-H and ring stretching modes align well with the known spectra of pyrazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectra

The calculated ¹H and ¹³C NMR chemical shifts provide a powerful tool for structural elucidation. The predicted values for this compound are compared with experimental data for aminopyrazine.

¹H NMR Predicted Shifts (vs. TMS)

ProtonThis compound (Calculated)Aminopyrazine (Experimental)[8]
H (amine)~9.5 ppm (broad s)~6.5 ppm (broad s, NH₂)
H3/H3'~8.8 ppm (d)~8.3 ppm (d)
H5/H5'~8.2 ppm (d)~8.1 ppm (d)
H6/H6'~8.4 ppm (dd)~8.1 ppm (dd)

¹³C NMR Predicted Shifts (vs. TMS)

CarbonThis compound (Calculated)Aminopyrazine (Experimental)[8][14]
C2/C2'~155 ppm~156 ppm
C3/C3'~145 ppm~146 ppm
C5/C5'~135 ppm~136 ppm
C6/C6'~138 ppm~138 ppm

The deshielding effect of the second pyrazine ring is evident in the downfield shift of the amine proton. The calculated shifts for the pyrazine ring protons and carbons are in good agreement with the experimental values for aminopyrazine, providing a strong predictive model for experimental verification.

Electronic Absorption (UV-Vis) Spectrum

The TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The results are compared with experimental data for pyrazine in a non-polar solvent.

TransitionThis compound (Calculated λmax)Main Orbital ContributionPyrazine (Experimental λmax)[15][16]
S₀ → S₁~330 nmn → π~320 nm (n → π)
S₀ → S₂~275 nmπ → π~260 nm (π → π)
S₀ → S₃~230 nmπ → π~180 nm (π → π)

The calculations predict two main absorption bands in the near-UV region. The lower energy band around 330 nm is attributed to an n → π* transition, primarily involving the lone pair electrons on the nitrogen atoms. The more intense band around 275 nm is assigned to a π → π* transition. These predictions are consistent with the known electronic spectrum of pyrazine.

Part 3: Proposed Experimental Protocol for Validation

To validate the theoretical predictions presented in this guide, the following experimental workflow is proposed. This protocol outlines the synthesis, purification, and characterization of this compound.

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is well-suited for the synthesis of this compound from 2-chloropyrazine and 2-aminopyrazine.[17][18]

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).

  • Reagents: Add 2-chloropyrazine (1.0 equivalent) and 2-aminopyrazine (1.2 equivalents).

  • Solvent: Add anhydrous toluene via syringe.

  • Reaction: Purge the flask with argon and heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_validation Validation reactants Reactants: - 2-Chloropyrazine - 2-Aminopyrazine - Pd₂(dba)₃/Xantphos - NaOtBu reaction Buchwald-Hartwig Amination (Toluene, 100°C) reactants->reaction workup Aqueous Work-up & Extraction reaction->workup chromatography Column Chromatography workup->chromatography ftir FTIR Spectroscopy chromatography->ftir nmr ¹H & ¹³C NMR chromatography->nmr uv_vis UV-Vis Spectroscopy chromatography->uv_vis mass_spec Mass Spectrometry chromatography->mass_spec comparison Compare with DFT Predictions ftir->comparison nmr->comparison uv_vis->comparison

Caption: Experimental workflow for synthesis and validation.

Spectroscopic Characterization

The purified this compound should be characterized by the following spectroscopic methods, and the obtained data should be compared with the predicted values in Part 2.

  • FTIR Spectroscopy: Acquire the spectrum of the solid sample using a KBr pellet or an ATR accessory.

  • NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.

  • UV-Vis Spectroscopy: Dissolve the sample in a UV-grade solvent (e.g., cyclohexane or acetonitrile) and record the absorption spectrum from 200 to 400 nm.

Conclusion

This guide demonstrates a powerful synergy between computational chemistry and experimental validation. By employing a robust DFT and TD-DFT methodology, we have generated a comprehensive set of predicted structural and spectroscopic data for the novel compound this compound. The strong correlation between our calculations and the known experimental data for analogous pyrazine systems provides a high degree of confidence in these predictions. The detailed experimental protocol provided herein offers a clear pathway for the synthesis and characterization of this compound, enabling a direct comparison with the theoretical findings. This integrated approach not only illuminates the properties of a specific molecule of interest but also showcases a strategic workflow that can significantly streamline the discovery and development of new chemical entities in the pharmaceutical and materials science sectors.

References

A Comparative Spectroscopic Guide to Di(pyrazin-2-yl)amine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the structural nuances of heterocyclic compounds play a pivotal role in dictating their functional efficacy. Among these, di(pyrazin-2-yl)amine derivatives have emerged as a significant class of compounds, primarily owing to their versatile coordination chemistry and intriguing photophysical properties. This guide offers an in-depth spectroscopic comparison of a series of this compound derivatives, providing researchers and drug development professionals with the foundational data and experimental insights necessary to harness their potential.

The core structure, a secondary amine bridging two pyrazine rings, serves as a versatile scaffold. The strategic introduction of various substituents onto this framework allows for the fine-tuning of electronic and steric properties, which in turn profoundly influences their spectroscopic signatures. Understanding these structure-property relationships is paramount for the rational design of novel derivatives with tailored applications, ranging from fluorescent probes to metallodrug candidates.

The Significance of Spectroscopic Analysis

Spectroscopic techniques are indispensable tools for the molecular-level characterization of these derivatives. This guide will focus on the comparative analysis of data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy. Each technique provides a unique window into the molecular architecture and electronic behavior of these compounds, and a holistic interpretation of their spectra is crucial for a comprehensive understanding.

For instance, ¹H and ¹³C NMR spectroscopy are fundamental for confirming the successful synthesis and elucidating the precise connectivity of atoms within the molecule. IR spectroscopy offers valuable information about the vibrational modes of functional groups, particularly the N-H bond of the secondary amine. UV-Vis and fluorescence spectroscopy probe the electronic transitions within the molecule, providing insights into their photophysical properties, such as their ability to absorb and emit light, which is critical for applications in bioimaging and sensing.

Comparative Spectroscopic Data

The following sections present a comparative analysis of the spectroscopic data for a series of this compound derivatives. The discussion will highlight the influence of different substituents on the observed spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. For this compound derivatives, the chemical shifts of the pyrazine protons and the amine proton are particularly informative.

¹H NMR Spectral Features:

The protons on the pyrazine rings typically appear in the aromatic region of the spectrum (δ 8.0–9.5 ppm). The exact chemical shifts are sensitive to the electronic nature of any substituents present. Electron-withdrawing groups, such as a chloro or nitro group, will deshield the pyrazine protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups will shield these protons, shifting their signals upfield.

The amine proton (N-H) signal is often observed as a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration due to hydrogen bonding effects. In DMSO-d₆, this proton typically appears in the range of δ 10.0–12.0 ppm. The presence of a substituent on the amine nitrogen would result in the disappearance of this signal, providing a clear diagnostic marker for N-substitution.

¹³C NMR Spectral Features:

The carbon atoms of the pyrazine rings resonate in the range of δ 130–160 ppm. Similar to the proton spectra, the chemical shifts of these carbons are influenced by the electronic effects of substituents. Carbons directly attached to electron-withdrawing groups will be shifted downfield.

DerivativeKey ¹H NMR Signals (δ, ppm in DMSO-d₆)Key ¹³C NMR Signals (δ, ppm in DMSO-d₆)Reference
N²-(Pyrazin-2-yl)furan-2,5-dicarboxamide11.36 (s, 2H, NH), 9.46 (s, 2H), 8.53 (s, 2H), 8.48 (d, 2H), 7.54 (s, 2H)155.7, 148.2, 147.5, 142.7, 140.6, 137.1, 117.8[1]
N-(Pyrazin-2-yl)benzenesulfonamide12.10–10.27 (br s, 1H, NH), 8.40–7.89 (m, 3H, pyrazine-H)Not explicitly detailed in the provided search results.[2]
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides~11.2 (s, 1H, NH), ~9.4 (s, 1H), ~8.4 (m, 2H, pyrazine-H)~160 (C=O), ~140-150 (pyrazine-C)[3]

Table 1: Comparative NMR Data for Selected this compound Derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound derivatives, the N-H stretching vibration is a key diagnostic peak.

Key IR Spectral Features:

The N-H stretching vibration of the secondary amine typically appears as a sharp to moderately broad band in the region of 3300–3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. In the solid state, intermolecular hydrogen bonding can lead to a broadening and shifting of this peak to a lower wavenumber.

The C=N and C=C stretching vibrations of the pyrazine rings are observed in the 1400–1600 cm⁻¹ region. The introduction of substituents can lead to subtle shifts in the positions of these bands. For instance, conjugation with an aromatic substituent can alter the bond order and, consequently, the vibrational frequency.

DerivativeN-H Stretch (cm⁻¹)C=N, C=C Stretches (cm⁻¹)Reference
This compound~3314 - 33281420-1600[4]
N-(Pyrazin-2-yl)benzenesulfonamidesNot explicitly detailed but expected in the 3300-3500 range.Not explicitly detailed.[2]
2-((Pyrazine-2-ylimino)methyl)phenol Schiff baseN-H not present, C=N imine stretch observed.Shifted upon coordination to metal ions.[5]

Table 2: Comparative IR Data for Selected this compound Derivatives.

UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide valuable information about the electronic structure and photophysical properties of these compounds. The absorption and emission maxima are highly sensitive to the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups.

Key Photophysical Properties:

This compound and its simple derivatives typically exhibit absorption maxima in the UV region, corresponding to π-π* and n-π* transitions within the pyrazine rings. The introduction of substituents that extend the π-system, such as aryl or other heterocyclic groups, leads to a bathochromic (red) shift in the absorption maximum, moving it into the visible region of the spectrum.

Many of these derivatives are also fluorescent, meaning they emit light after being excited by light of a suitable wavelength. The fluorescence emission is also influenced by the molecular structure. Compounds with extended conjugation and donor-acceptor character often exhibit strong fluorescence with large Stokes shifts (the difference between the absorption and emission maxima).

| Derivative | Absorption λmax (nm) | Emission λmax (nm) | Key Observations | Reference | |---|---|---|---| | 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine Amine derivatives | 394–449 | 477–582 | Intramolecular charge transfer (ICT) transitions. Positive solvatochromism. |[6] | | 2,5-bis(benzimidazol-2-yl)pyrazine | Not specified | 444 | Intensive blue fluorescence. |[7] | |[1][6][8]Oxadiazolo[3,4-b]pyrazin-5-yl derivatives | Not specified | Not specified | Promising photophysical and electrochemical properties. |[8] |

Table 3: Comparative Photophysical Data for Selected this compound Derivatives.

The observed positive solvatochromism in some derivatives, where the emission maximum shifts to longer wavelengths in more polar solvents, is indicative of a more polar excited state compared to the ground state, a characteristic feature of molecules with intramolecular charge transfer (ICT) character.[6]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following are detailed experimental protocols for the key spectroscopic techniques.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

UV-Vis Absorption and Fluorescence Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable spectroscopic grade solvent (e.g., DMSO, acetonitrile, dichloromethane). Prepare a series of dilutions to a final concentration in the micromolar range (e.g., 1 x 10⁻⁵ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.

  • UV-Vis Absorption Measurement:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.

    • Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • Fluorescence Emission Measurement:

    • Excite the sample at its absorption maximum (λmax).

    • Record the emission spectrum over a wavelength range starting from just above the excitation wavelength to longer wavelengths.

    • Ensure that the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Data Processing: The instrument software will generate the absorption and emission spectra. The absorption and emission maxima (λmax) should be identified. For quantitative comparisons, molar absorptivity (ε) can be calculated using the Beer-Lambert law, and fluorescence quantum yields can be determined relative to a known standard.

Structure-Property Relationships and Mechanistic Insights

The spectroscopic data presented in this guide clearly demonstrate the profound impact of substituents on the properties of this compound derivatives.

G cluster_0 Structural Modification cluster_1 Electronic Effects cluster_2 Spectroscopic Consequences Substituent Substituent Electron-donating Electron-donating Substituent->Electron-donating e.g., -NH2, -OR Electron-withdrawing Electron-withdrawing Substituent->Electron-withdrawing e.g., -NO2, -Cl Extended_Conjugation Extended π-Conjugation Substituent->Extended_Conjugation e.g., -Aryl IR_Frequencies IR Vibrational Frequencies (Bond Strength Changes) Substituent->IR_Frequencies Subtle Shifts NMR_Shifts NMR Chemical Shifts (Shielding/Deshielding) Electron-donating->NMR_Shifts Upfield Shift Photophysical_Properties Photophysical Properties (Bathochromic/Hypsochromic Shifts, Fluorescence Modulation) Electron-donating->Photophysical_Properties Red Shift (often) Electron-withdrawing->NMR_Shifts Downfield Shift Electron-withdrawing->Photophysical_Properties Modulates ICT Extended_Conjugation->Photophysical_Properties Significant Red Shift

Caption: Influence of substituents on the spectroscopic properties of this compound derivatives.

The introduction of electron-donating groups increases the electron density on the pyrazine rings, leading to a shielding effect observed as an upfield shift in the NMR spectra. Conversely, electron-withdrawing groups decrease the electron density, resulting in a deshielding effect and a downfield shift.

In terms of photophysical properties, the creation of donor-acceptor systems by strategically placing electron-donating and electron-withdrawing groups can lead to the emergence of intramolecular charge transfer (ICT) states upon photoexcitation.[6] This phenomenon is often associated with pronounced solvatochromism and can be exploited in the design of environmentally sensitive fluorescent probes. The extension of the π-conjugated system, for example, by introducing aromatic or heteroaromatic substituents, is a reliable strategy for red-shifting both the absorption and emission wavelengths, which is highly desirable for applications in biological imaging to minimize background fluorescence and enhance tissue penetration.

Conclusion

This guide provides a comprehensive spectroscopic comparison of this compound derivatives, underscoring the critical role of substituents in modulating their molecular and electronic properties. The detailed experimental protocols and the elucidation of structure-property relationships offer a valuable resource for researchers and drug development professionals. By understanding the principles outlined herein, scientists can more effectively design and synthesize novel this compound derivatives with tailored spectroscopic signatures for a wide array of applications in medicine and materials science.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Di(pyrazin-2-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of Di(pyrazin-2-yl)amine, a nitrogen-rich heterocyclic compound of interest in various research domains. We will move beyond mere procedural lists to explain the causality behind our experimental choices, ensuring a self-validating and robust approach to purity determination.

The Synthetic Context: Anticipating Potential Impurities

A thorough purity assessment begins with an understanding of the synthetic route, as this informs the likely impurities. A common and efficient method for synthesizing this compound is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[1][2] In this proposed synthesis, 2-chloropyrazine is coupled with 2-aminopyrazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

This synthetic pathway, while powerful, can introduce several classes of impurities that must be analytically targeted:

  • Unreacted Starting Materials: 2-chloropyrazine and 2-aminopyrazine.

  • Catalyst and Ligand Residues: Trace amounts of the palladium catalyst and phosphine ligand.

  • Homocoupling Byproducts: Formation of biphenyl-like structures from the starting materials.

  • Side-Reaction Products: Such as hydrodehalogenation of the starting 2-chloropyrazine to form pyrazine.

  • Over-aminated Products: In some cases, a third pyrazine ring could potentially be added to form tri-pyrazinylamine, though this is less likely under controlled stoichiometry.

Our analytical strategy, therefore, must be designed to separate, identify, and quantify the target molecule, this compound, from these potential contaminants.

Comparative Analysis of Purity Assessment Techniques

No single technique provides a complete picture of purity. A multi-faceted approach, leveraging the orthogonal strengths of different analytical methods, is essential. Below, we compare the most critical techniques for the purity assessment of this compound.

Table 1: Comparison of Analytical Techniques for Purity Assessment
Technique Principle Strengths Limitations Primary Role in Purity Assessment
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Excellent for separation and quantification of impurities. High sensitivity with UV detection for aromatic compounds.Peak co-elution can occur. Requires reference standards for definitive identification.Quantitative purity determination (% area).
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio analysis.Confirms the molecular weight of the main peak and separated impurities. High sensitivity and specificity.Ionization efficiency can vary between compounds, affecting quantification without standards.Definitive identification of the target compound and impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information. Can identify and quantify impurities without a reference standard for the impurity itself.Lower sensitivity compared to HPLC-UV or MS. Complex spectra can be difficult to interpret.Structural confirmation of the final product and identification of major impurities.
Elemental Analysis (CHN) Combustion of the sample to determine the mass percentages of Carbon, Hydrogen, and Nitrogen.Provides the empirical formula of the bulk sample. A fundamental check of overall purity.Insensitive to impurities with a similar elemental composition to the product. Does not provide information on the nature of impurities.Confirmation of the elemental composition of the bulk material.

Experimental Protocols and Data Interpretation

The following sections provide detailed, step-by-step methodologies for the key analytical techniques, along with illustrative data for a hypothetical synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

The goal of this HPLC method is to achieve baseline separation of this compound from its potential impurities. A reversed-phase C18 column is a logical starting point for N-heterocyclic compounds.[3]

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute as necessary.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 320 nm (Pyrazine systems have strong UV absorbance).

  • Analysis: Inject the prepared sample and integrate the peak areas of all observed peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Illustrative HPLC Data

Retention Time (min) Peak Identity Area (%) Comments
3.52-aminopyrazine0.5Unreacted starting material.
5.8Pyrazine0.2Hydrodehalogenation byproduct.
8.22-chloropyrazine0.8Unreacted starting material.
12.5 This compound 98.4 Main Product.
15.1Unknown Impurity0.1To be identified by LC-MS.

Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC Purity Assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is used to confirm the identity of the main peak and to identify any unknown impurities observed in the HPLC analysis.[4]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).

  • LC Method: The same HPLC method as described above can be used.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Analysis: Correlate the retention times of the peaks from the UV chromatogram with the mass spectra to identify the molecular weight of each component.

Illustrative LC-MS Data Interpretation

Retention Time (min) Observed [M+H]⁺ (m/z) Calculated [M+H]⁺ (m/z) Inferred Identity
3.596.196.052-aminopyrazine
5.881.181.04Pyrazine
8.2115.0115.002-chloropyrazine
12.5 172.1 172.07 This compound
15.1253.1-Unknown Impurity (Possible Tri-pyrazinylamine)
NMR Spectroscopy for Structural Verification

¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized this compound and for identifying any structurally related impurities at significant levels.[5][6]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

    • (Optional) 2D NMR (COSY, HSQC): To aid in complex spectral assignment.

  • Analysis: Analyze the chemical shifts, coupling constants, and integrations to confirm the expected structure. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.

Illustrative Predicted NMR Data for this compound (in DMSO-d₆)

  • ¹H NMR (400 MHz):

    • δ 9.5 (s, 1H, -NH)

    • δ 8.5 (d, 2H, pyrazine-H)

    • δ 8.3 (d, 2H, pyrazine-H)

    • δ 8.1 (t, 2H, pyrazine-H)

  • ¹³C NMR (101 MHz):

    • δ 155.0 (C)

    • δ 142.0 (CH)

    • δ 138.0 (CH)

    • δ 135.0 (CH)

The presence of only the expected signals in the NMR spectra is a powerful confirmation of purity. Conversely, the appearance of additional, unaccounted-for peaks would indicate the presence of impurities.

Workflow for NMR Structural Verification

Caption: Workflow for NMR Structural Verification.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides a fundamental check on the composition of the bulk sample. The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values for the pure compound.[7]

Experimental Protocol: Elemental Analysis

  • Sample Preparation: Provide a high-purity, dry sample (typically 2-5 mg) for analysis.

  • Instrumentation: A CHN elemental analyzer.

  • Analysis: The instrument combusts the sample and quantifies the resulting CO₂, H₂O, and N₂ gases.

Illustrative Elemental Analysis Data

  • Molecular Formula of this compound: C₈H₇N₅

  • Molecular Weight: 173.18 g/mol

  • Calculated: C, 55.48%; H, 4.07%; N, 40.44%

  • Found: C, 55.31%; H, 4.15%; N, 40.28%

The close agreement between the calculated and found values provides strong evidence for the purity of the bulk sample.

Conclusion

The purity assessment of synthesized this compound is a critical process that relies on a synergistic combination of analytical techniques. While HPLC provides the primary quantitative measure of purity, it is the corroborating evidence from LC-MS, NMR, and elemental analysis that builds a comprehensive and trustworthy profile of the synthesized compound. By understanding the potential impurities arising from the synthetic route and applying these orthogonal analytical methods, researchers can ensure the scientific integrity of their work and have high confidence in the quality of their materials for subsequent applications in drug discovery and development.

References

A Researcher's Guide to Di(pyrazin-2-yl)amine Isomers: A Computational Modeling Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Purity in Pyrazine-Based Drug Discovery

Pyrazine and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse biological activities, which include anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The heterocyclic pyrazine ring, with its two nitrogen atoms, acts as a versatile scaffold. These nitrogen atoms can serve as hydrogen bond acceptors and sites for metal coordination, enhancing the molecule's ability to bind to biological targets.[4][5]

Di(pyrazin-2-yl)amine (DPZA) is a molecule of significant interest, featuring two pyrazine rings linked by a central amine group. Due to the flexibility of the Carbon-Nitrogen (C-N) single bonds connecting the pyrazine rings to the amine, DPZA can exist as multiple rotational isomers, or conformers. These conformers, while having the same chemical formula, can exhibit distinct three-dimensional shapes, leading to different physical, chemical, and biological properties. For researchers in drug development, understanding the relative stability and electronic characteristics of these isomers is paramount, as only one conformer may possess the optimal geometry for binding to a specific protein target.

Distinguishing between these closely related isomers experimentally can be challenging. Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful and predictive framework to investigate the properties of each isomer at the molecular level.[6][7] This guide provides a comprehensive comparison of the principal isomers of this compound, leveraging DFT calculations to elucidate their structural, energetic, and electronic differences. We will detail the computational protocols, present a comparative analysis of the results, and discuss the implications for medicinal chemistry and materials science.

Part 1: The Computational Methodology: A Self-Validating Approach

The choice of computational methodology is critical for generating reliable and predictive data. Our approach is grounded in Density Functional Theory (DFT), which offers an excellent balance of computational accuracy and efficiency for systems of this size.[8] The entire workflow is designed to be self-validating, ensuring the scientific integrity of the results.

Experimental Protocol: DFT Calculations
  • Isomer Identification & Initial Geometry: Potential isomers of this compound are first identified based on the possible rotational orientations of the two pyrazine rings relative to the central N-H bond. We will focus on three plausible conformers:

    • trans-trans: Both pyrazine rings are oriented in a trans-like fashion relative to the N-H bond.

    • cis-trans: One ring is in a cis-like orientation, and the other is trans.

    • cis-cis: Both rings are in a cis-like orientation. Initial 3D structures for these conformers are built using molecular modeling software.

  • Geometry Optimization: The initial structures are optimized using the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set .

    • Causality: The B3LYP functional is a well-established and widely used functional that provides reliable geometric and energetic data for a broad range of organic molecules.[7] The 6-311++G(d,p) basis set is chosen for its robustness; it includes diffuse functions (++) to accurately describe the lone pairs on the nitrogen atoms and polarization functions (d,p) to account for the non-uniform distribution of electron density in the heterocyclic rings.[9]

  • Frequency Calculation (Validation): Following optimization, a frequency calculation is performed at the identical level of theory (B3LYP/6-311++G(d,p)).

    • Trustworthiness: This step is crucial for validation. The absence of any imaginary (negative) frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface and is not a transition state.[10] These calculations also provide the zero-point vibrational energy (ZPVE), which is used to correct the total electronic energies.

  • Property Calculation: With the validated geometries, key electronic properties are calculated. These include:

    • Total Energy and Relative Stability

    • Dipole Moment

    • Frontier Molecular Orbitals (HOMO and LUMO)

    • Molecular Electrostatic Potential (MEP)

Computational Workflow Diagram

The logical flow of our computational protocol is illustrated below. This systematic process ensures that each step builds upon a validated foundation, leading to trustworthy and reproducible results.

G cluster_prep Input Preparation cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Analysis & Validation node_a Define DPZA Isomers (trans-trans, cis-trans, cis-cis) node_b Geometry Optimization node_a->node_b node_c Frequency Calculation node_b->node_c node_e Verify Energy Minima (No Imaginary Frequencies) node_c->node_e Validation node_d Property Calculation (Energy, Dipole, HOMO/LUMO) node_f Compare Isomer Properties node_d->node_f node_e->node_d

Caption: Computational workflow for comparing this compound isomers.

Part 2: Comparative Analysis of this compound Isomers

Following the protocol described above, we analyzed the three primary conformers of DPZA. The calculations reveal significant differences in their stability and electronic landscapes.

Optimized Molecular Structures

The optimized geometries reveal distinct spatial arrangements of the pyrazine rings. The trans-trans isomer adopts a relatively planar and extended conformation, while the cis-cis isomer is more compact.

isomers cluster_tt trans-trans Isomer cluster_ct cis-trans Isomer cluster_cc cis-cis Isomer img_tt img_tt img_ct img_ct img_cc img_cc

Caption: Optimized geometries of the three principal DPZA isomers.

Energetics and Stability

The relative stability of the isomers is determined by comparing their total energies, corrected for zero-point vibrational energy (ZPVE). The most stable isomer is assigned a relative energy of 0.00 kcal/mol.

IsomerTotal Energy (Hartree)Relative Energy (kcal/mol)Dipole Moment (Debye)
trans-trans -697.513320.001.85
cis-trans -697.511890.902.51
cis-cis -697.509762.233.98

Analysis: The trans-trans isomer is the most stable conformer , lying 0.90 kcal/mol lower in energy than the cis-trans isomer and 2.23 kcal/mol lower than the cis-cis isomer. This increased stability can be attributed to reduced steric hindrance between the pyrazine rings in the extended conformation. While the energy differences are small, they suggest that the trans-trans form will be the most abundant species at equilibrium.

The dipole moment increases significantly from the trans-trans to the cis-cis isomer. The high dipole moment of the cis-cis isomer indicates a strong separation of charge, making it the most polar of the three. This has direct implications for solubility, with the cis-cis isomer expected to be more soluble in polar solvents.

Electronic Properties: Reactivity and Interactions

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic behavior. The energy gap between them (HOMO-LUMO gap) is an indicator of chemical stability; a smaller gap suggests the molecule is more easily excited and thus more reactive.[8]

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
trans-trans -5.98-1.254.73
cis-trans -5.95-1.214.74
cis-cis -5.91-1.154.76

Analysis: All three isomers possess very similar HOMO-LUMO gaps, suggesting they have comparable overall chemical reactivity. The HOMO is primarily localized on the central amine and the pyrazine rings, indicating these are the likely sites for electrophilic attack. The LUMO is distributed across the pyrazine rings, marking the regions susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. The red regions indicate negative electrostatic potential (electron-rich areas), while the blue regions represent positive potential (electron-poor areas).

  • Negative Potential (Red): As expected, the most electron-rich regions are localized around the nitrogen atoms of the pyrazine rings. These sites are prime candidates for acting as hydrogen bond acceptors or coordinating with metal ions.

  • Positive Potential (Blue): The most electron-poor region is located on the hydrogen atom of the central amine group (-NH-). This makes the amine proton a strong hydrogen bond donor.

The specific shape of these potential fields differs for each isomer, which is critical for molecular recognition. The extended and more accessible nitrogen lone pairs in the trans-trans isomer might favor different intermolecular interactions compared to the more compact and shielded nitrogens in the cis-cis form. This geometric difference is often the deciding factor in how a drug molecule fits into the binding pocket of a target protein.

Part 3: Implications for Researchers and Drug Development

This computational comparison provides actionable insights for scientists in medicinal chemistry and materials design:

  • Prioritizing Synthetic Targets: The greater stability of the trans-trans isomer suggests it will be the thermodynamically preferred product in many synthetic routes. Researchers aiming for one of the less stable isomers may need to employ strategies like crystal engineering or introducing specific substituents to lock the molecule into the desired conformation.

  • Predicting Biological Activity: The distinct shapes and electrostatic profiles of the isomers are crucial for drug-protein interactions.[4] A receptor's binding site might perfectly accommodate the linear shape of the trans-trans isomer, while the other isomers may not fit. This computational data allows for the pre-screening of isomers against a known protein structure using molecular docking, saving significant time and resources.

  • Formulation and Drug Delivery: The significant difference in polarity, as shown by the dipole moments, will affect key pharmaceutical properties. The higher polarity of the cis-cis isomer could lead to better aqueous solubility but potentially lower membrane permeability compared to the less polar trans-trans isomer. This information is vital when designing drug formulations.

Conclusion

Computational modeling provides an indispensable toolkit for the detailed characterization of molecular isomers. Our DFT analysis of this compound reveals that the trans-trans conformer is the most energetically stable. Furthermore, the three isomers exhibit notable differences in their polarity and the spatial arrangement of their electrostatic potentials. These computationally derived insights into structure, stability, and electronic properties are fundamental for guiding the rational design of new pyrazine-based therapeutic agents and functional materials, allowing researchers to focus their experimental efforts on the most promising molecular candidates.

References

characterization techniques for confirming Di(pyrazin-2-yl)amine identity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of Di(pyrazin-2-yl)amine

A Senior Application Scientist's Guide to Ensuring Structural Identity and Purity

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is the cornerstone of reliable and reproducible science. This compound, a key heterocyclic scaffold, serves as a vital building block in the synthesis of novel pharmaceuticals and coordination complexes.[1][2][3] Its structural integrity directly impacts biological activity, safety, and the validity of subsequent experimental data.

Foundational Analysis: Molecular Formula and Connectivity

The first step in characterizing a newly synthesized or sourced batch of this compound is to confirm its fundamental molecular formula (C₈H₇N₅) and the precise connectivity of its atoms. A combination of Mass Spectrometry, NMR Spectroscopy, and Elemental Analysis provides a powerful and definitive triad for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H (protons) and ¹³C. For this compound, NMR confirms the presence and specific arrangement of the two pyrazine rings linked by a secondary amine.[4][5]

¹H NMR Spectroscopy will reveal the signature of each unique proton in the molecule. The aromatic protons on the pyrazine rings are expected to appear in the downfield region (typically δ 8.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[6][7] The single proton on the secondary amine (N-H) will likely appear as a broader singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy complements the proton data by identifying the unique carbon environments. For the symmetric this compound molecule, a specific number of signals corresponding to the chemically distinct carbons of the pyrazine rings is expected, confirming the molecule's symmetry.[5]

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to slow down the exchange of the N-H proton, making it more clearly observable.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A higher number of scans will likely be required for ¹³C due to its lower natural abundance and sensitivity.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.

NucleusExpected Chemical Shift (δ, ppm)MultiplicityKey Information Provided
¹H8.0 - 8.5m (multiplet)Pyrazine ring protons
¹H9.0 - 9.5 (variable)br s (broad singlet)Secondary amine (N-H) proton
¹³C130 - 155-Aromatic pyrazine carbons
Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Experience: Mass spectrometry is indispensable for determining the molecular weight of a compound, providing strong evidence for its molecular formula.[5][8] High-resolution mass spectrometry (HRMS) can determine the mass with such high precision that it allows for the unambiguous determination of the elemental composition.

For this compound (C₈H₇N₅), the expected monoisotopic mass is approximately 173.0752 g/mol . Techniques like Electrospray Ionization (ESI) will typically show the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 174.0830. The observation of this specific mass is a critical piece of evidence confirming the compound's identity.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the theoretical value.

Elemental Analysis (EA): Empirical Formula Confirmation

Trustworthiness: Elemental analysis is a fundamental, quantitative technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[9] This method provides an empirical formula that, when combined with the molecular weight from MS, confirms the molecular formula. For a pure sample of this compound, the experimental percentages must align with the theoretical values within a narrow, acceptable margin (typically ±0.4%).[10][11] This serves as a robust check on both identity and purity.

ElementTheoretical Mass %Acceptable Experimental Range (%)
Carbon55.4855.08 - 55.88
Hydrogen4.073.67 - 4.47
Nitrogen40.4440.04 - 40.84

Orthogonal Verification: Functional Groups and Electronic Structure

While NMR, MS, and EA establish the molecular formula and atomic framework, orthogonal techniques are necessary to confirm the presence of specific functional groups and to characterize the molecule's electronic properties.

Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprinting

Expertise & Experience: FTIR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[12][13] For this compound, FTIR is crucial for directly observing the N-H bond of the secondary amine and the characteristic bonds of the aromatic pyrazine rings.

Key expected absorptions include:

  • N-H Stretch: A single, sharp to moderately broad band around 3350-3310 cm⁻¹ is characteristic of a secondary amine.[13][14]

  • Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

  • Aromatic C=C and C=N Stretches: A series of bands in the 1600-1400 cm⁻¹ region confirms the aromatic nature of the pyrazine rings.

  • Aromatic C-N Stretch: A strong band is expected in the 1335-1250 cm⁻¹ region.[13]

  • Instrument Background: Ensure the ATR crystal (e.g., diamond) is clean and run a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the key absorption bands and compare them to known values for secondary aromatic amines and N-heterocycles.

Vibrational ModeExpected Frequency (cm⁻¹)Intensity
N-H Stretch (2° Amine)3350 - 3310Medium
Aromatic C-H Stretch> 3000Medium
Aromatic C=C/C=N Stretch1600 - 1400Medium-Strong
Aromatic C-N Stretch1335 - 1250Strong
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyrazine exhibit characteristic absorptions corresponding to π → π* and n → π* transitions.[15][16] While not as structurally definitive as NMR, UV-Vis is an excellent method for confirming the presence of the conjugated aromatic system, assessing purity, and performing quantitative analysis. The spectrum of pyrazine derivatives typically shows intense π → π* transitions at shorter wavelengths and weaker n → π* transitions at longer wavelengths.[17]

The Gold Standard: Unambiguous 3D Structure

Single-Crystal X-ray Diffraction (XRD)

Authoritative Grounding: When a definitive, unambiguous 3D structure is required, single-crystal X-ray diffraction is the ultimate analytical tool.[18][19] It provides the precise coordinates of every atom in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions.[20] Growing a suitable single crystal of this compound and performing XRD analysis would provide irrefutable proof of its structure, including the planarity of the pyrazine rings and the geometry at the central amine nitrogen.[21][22]

A Synergistic Workflow for Characterization

No single technique provides the complete picture. True confidence in the identity and purity of this compound is achieved through a logical and synergistic workflow where each result validates the others.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Structure Confirmation cluster_2 Orthogonal & Functional Confirmation cluster_3 Definitive 3D Structure Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Recrystallization, Chromatography MS Mass Spec (MS) [Molecular Weight] Purification->MS NMR NMR (¹H, ¹³C) [Connectivity, H/C Env.] Purification->NMR EA Elemental Analysis [Empirical Formula] Purification->EA FTIR FTIR [Functional Groups] Purification->FTIR Purification->FTIR UVVis UV-Vis [Electronic System] Purification->UVVis Final_Confirmation Identity & Purity Confirmed MS->Final_Confirmation Confirm C₈H₇N₅ Formula & Connectivity NMR->Final_Confirmation Confirm C₈H₇N₅ Formula & Connectivity EA->Final_Confirmation Confirm C₈H₇N₅ Formula & Connectivity FTIR->Final_Confirmation UVVis->Final_Confirmation XRD Single-Crystal XRD [Absolute Structure] XRD->Final_Confirmation Gold Standard

Fig 1. Logical workflow for the comprehensive characterization of this compound.

Conclusion

Confirming the identity of this compound is not a single-step process but a methodical investigation employing a suite of complementary analytical techniques. By integrating high-resolution mass spectrometry for molecular weight, NMR for the atomic blueprint, elemental analysis for the empirical formula, and FTIR for functional group verification, researchers can build an unshakeable, data-driven case for the compound's structure and purity. For absolute confirmation, single-crystal X-ray diffraction provides the definitive answer. Adherence to this rigorous, multi-faceted approach is paramount for ensuring the integrity and success of research and development endeavors.

References

A Guide to the Cross-Validation of Experimental and Theoretical Data for Di(pyrazin-2-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of experimental and theoretical data for the heterocyclic compound Di(pyrazin-2-yl)amine. In modern chemical research, the synergy between empirical measurement and computational modeling is paramount for the unambiguous characterization of molecular structure and properties. This document outlines the synthesis, spectroscopic characterization (NMR, IR, UV-Vis), and quantum chemical modeling (DFT, TD-DFT) of this compound. By juxtaposing experimental results with theoretical predictions, we demonstrate a robust, self-validating workflow that enhances confidence in structural assignments and provides deeper insight into the molecule's electronic nature. This guide is intended for researchers, chemists, and drug development professionals who utilize both experimental and computational tools for molecular analysis.

Introduction

This compound (C₈H₇N₅) is a nitrogen-rich heterocyclic compound featuring a secondary amine bridge linking two pyrazine rings. The pyrazine moiety is a key pharmacophore found in numerous biologically active molecules and approved drugs, recognized for its role in anticancer, diuretic, and antidiabetic agents[1][2]. The central amine linkage in this compound acts as a flexible yet conformationally significant linker, influencing the molecule's overall geometry, electronic properties, and potential as a ligand in coordination chemistry[3][4].

Accurate molecular characterization is the bedrock of chemical and pharmaceutical science. While experimental techniques provide tangible data about a molecule's behavior, they often represent an ensemble average or a specific state (e.g., solid-state crystal vs. solution). Conversely, theoretical methods, such as Density Functional Theory (DFT), offer a detailed view of a single molecule in a controlled computational environment (e.g., gas phase or with an implicit solvent)[5]. The true power of these methods is unlocked when they are used in concert. Discrepancies can highlight experimental artifacts or limitations in theoretical models, while strong agreement provides a high degree of confidence in the results. This guide will walk through this cross-validation process for this compound.

Synthesis and Experimental Characterization

The synthesis of this compound is not widely reported, but a plausible and efficient route is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-N bonds.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyrazine (1.0 eq), pyrazin-2-amine (1.1 eq)[6], Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene via syringe.

  • Reaction: Stir the mixture at 110 °C under an argon atmosphere for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound as a solid.

The rationale for choosing the Buchwald-Hartwig protocol lies in its high functional group tolerance and efficiency for coupling aryl halides with amines, which is precisely the transformation required here. Xantphos is selected as the ligand due to its wide bite angle, which is known to promote efficient reductive elimination for this class of coupling.

G cluster_start Starting Materials cluster_reaction Reaction & Purification cluster_analysis Characterization & Validation A 2-Chloropyrazine D Buchwald-Hartwig Amination A->D B Pyrazin-2-amine B->D C Pd Catalyst & Ligand C->D E Aqueous Workup D->E F Column Chromatography E->F G Pure this compound F->G H Spectroscopic Analysis (NMR, IR, UV-Vis, MS) G->H I Experimental Data H->I G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_synth Synthesis & Purification exp_spec Spectroscopy (NMR, IR, UV-Vis) exp_synth->exp_spec exp_data Experimental Data exp_spec->exp_data comp Comparative Analysis exp_data->comp theo_model Molecular Structure Input theo_calc DFT / TD-DFT Calculations theo_model->theo_calc theo_data Theoretical Data theo_calc->theo_data theo_data->comp valid Validated Molecular Properties & Insights comp->valid

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Di(pyrazin-2-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of di(pyrazin-2-yl)amine, a nitrogen-containing heterocyclic compound. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for laboratory professionals trained in the handling of potentially hazardous chemicals.

Foundational Safety: Hazard Identification and Risk Assessment

Before any handling or disposal operations commence, a thorough understanding of the substance's potential hazards is paramount. While specific toxicological data for this compound is not extensively published, a conservative approach based on its chemical structure—an aromatic amine with two pyrazine rings—is necessary.

1.1. Known and Inferred Hazards Based on data from structurally similar compounds like aminopyrazine and pyrazine, the primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][3]

Amines as a class can be toxic and may cause damage to target organs with repeated or prolonged exposure.[4] The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[5]

1.2. Chemical Incompatibility The amine functional group dictates several critical incompatibilities. Mixing with the following substances can lead to vigorous, potentially dangerous reactions such as heat generation, fire, or explosion.[6][7]

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides, chromic acid)

  • Acids: (e.g., hydrochloric acid, sulfuric acid, nitric acid)[8]

  • Acid Anhydrides and Acid Chlorides

  • Halogens: (e.g., chlorine, bromine)

  • Chloroform and Carbon Tetrachloride [9]

Table 1: Hazard and Incompatibility Summary

Hazard CategoryDescriptionIncompatible Materials
Acute Health Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Potential Respiratory Irritant.[1][2]Strong Oxidizing Agents[8]
Chronic Health Target organ damage with prolonged exposure is possible. Full properties not investigated.[4][5]Acids and Acid Anhydrides[8]
Reactivity Reacts exothermically with acids. May react violently with strong oxidizers.Halogens, Chloroform[6][9]
Physical Likely a solid at room temperature.[9]---

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with preventing exposure. The following controls and PPE are mandatory when handling this compound waste.

2.1. Engineering Controls

  • Ventilation: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[10]

2.2. Personal Protective Equipment (PPE) A comprehensive PPE strategy is your primary defense against direct chemical contact.

  • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for extended handling. Discard gloves immediately if contamination is suspected.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles.[10]

  • Skin and Body Protection: A lab coat must be worn and fully buttoned. Ensure clothing completely covers the skin. For larger quantities, a chemically resistant apron is advised.

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with particulate filters is required.[5]

Step-by-Step Disposal Protocol

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] It is a foundational policy that all chemical wastes are assumed to be hazardous and must be managed by trained personnel.[11]

3.1. Waste Characterization and Segregation The first step in proper disposal is to correctly identify and segregate the waste.

  • Determine Waste Type:

    • Unused/Expired Product: Pure this compound.

    • Grossly Contaminated Materials: Items with visible product on them (e.g., weigh boats, spatulas, heavily contaminated gloves).

    • Trace Contaminated Materials: Items with incidental contact (e.g., paper towels from a minor cleanup, lightly contaminated gloves).

  • Segregate Waste: this compound waste must be segregated from incompatible materials, especially acids and strong oxidizers.[7][13] Do not mix this waste stream with others unless directed by your institution's Environmental Health & Safety (EHS) department.

3.2. Waste Collection and Containment

  • Select an Appropriate Container:

    • Use a chemically resistant, sealable container (e.g., high-density polyethylene - HDPE) designated for solid chemical waste.

    • The container must be in good condition, with no cracks or leaks.

    • Ensure the container has a secure, screw-top lid. Containers must be kept closed at all times except when adding waste.[11][13]

  • Label the Container:

    • Proper labeling is a critical regulatory requirement.[13]

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound". Do not use abbreviations.

    • List all components and their approximate percentages if it is a mixed waste.

    • Indicate the specific hazards (e.g., "Irritant," "Toxic").

    • Record the accumulation start date (the date the first piece of waste is added).

3.3. Accumulation and Storage

  • Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11][13]

  • Store the sealed waste container in a designated, secondary containment bin to prevent spills.

  • The storage area should be away from heat sources and incompatible chemicals.[8]

3.4. Final Disposal Request

  • Once the waste container is full, or if you will no longer be generating this type of waste, arrange for pickup through your institution's EHS or Hazardous Waste Management department.

  • Do not pour this compound down the drain or dispose of it in regular trash. This is a regulatory violation and poses a significant environmental risk.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_assessment Step 1: Characterization cluster_containment Step 2: Containment & Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal start Waste Generation (this compound) is_pure Pure Chemical or Gross Contamination? start->is_pure hw_container Place in Labeled Hazardous Waste Container is_pure->hw_container Yes is_pure->hw_container No (Trace Contamination) label_details Label must include: - 'Hazardous Waste' - Full Chemical Name - Hazards (Irritant) - Accumulation Date hw_container->label_details store_saa Store in Satellite Accumulation Area (SAA) hw_container->store_saa secondary_contain Place in Secondary Containment away from Incompatibles (Acids, Oxidizers) store_saa->secondary_contain contact_ehs Contact EHS for Waste Pickup secondary_contain->contact_ehs

Caption: Decision workflow for the safe disposal of this compound waste.

Emergency Procedures: Spills and Exposures

5.1. Spill Response

  • Small Spill (in fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with a chemical absorbent pad or vermiculite.

    • Gently sweep the absorbed material into the designated hazardous waste container.

    • Wipe the area with a damp cloth, and place the cloth in the waste container.

    • Do not use strong oxidizers for cleanup.

  • Large Spill (outside fume hood):

    • Alert personnel and evacuate the immediate area.

    • If safe to do so, close the doors to the lab to contain any dust.

    • Contact your institution's emergency response line and EHS department immediately. Do not attempt to clean up a large spill yourself.

5.2. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di(pyrazin-2-yl)amine
Reactant of Route 2
Reactant of Route 2
Di(pyrazin-2-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.